Product packaging for 3-(1-Methyl-1H-pyrazol-3-yl)aniline(Cat. No.:CAS No. 175202-37-6)

3-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No.: B062713
CAS No.: 175202-37-6
M. Wt: 173.21 g/mol
InChI Key: ZRXOZSROZJGRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1-Methyl-1H-pyrazol-3-yl)aniline is a high-value aromatic amine building block extensively utilized in medicinal chemistry and pharmaceutical research. This bifunctional compound features a substituted aniline moiety and a 1-methyl-1H-pyrazole ring, making it a versatile scaffold for the synthesis of diverse heterocyclic libraries. Its primary research value lies in the development of small molecule inhibitors, particularly for kinase targets, where the planar pyrazole system can act as a key hinge-binding motif. The electron-donating aniline group serves as an excellent point for derivatization, enabling coupling reactions such as amide bond formation, reductive amination, or Suzuki-Miyaura cross-coupling to create complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3 B062713 3-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 175202-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXOZSROZJGRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370708
Record name 3-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-37-6
Record name 3-(1-Methyl-1H-pyrazol-3-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Methyl-1H-pyrazol-3-yl)-phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-Methyl-1H-pyrazol-3-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Methyl-1H-pyrazol-3-yl)aniline, a substituted aromatic amine featuring a methylated pyrazole moiety, has emerged as a critical building block in modern medicinal chemistry. Its structural attributes make it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly those designed to modulate the activity of protein kinases. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the significant applications of this compound for researchers and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 175202-37-6[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [1]
Appearance SolidN/A
Melting Point 116.5 °CN/A
InChI Key ZRXOZSROZJGRRH-UHFFFAOYSA-N[1]
SMILES Cn1ccc(n1)-c2cccc(N)c2[1]

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process commencing from commercially available 1-(3-aminophenyl)ethanone. This method involves the formation of an enaminone intermediate, followed by a cyclization reaction with methylhydrazine.

Synthetic Scheme

Synthesis_of_this compound cluster_step1 cluster_step2 reactant1 1-(3-Aminophenyl)ethanone step1 Step 1: Enaminone Formation reactant2 Dimethylformamide dimethyl acetal (DMF-DMA) reactant3 Methylhydrazine step2 Step 2: Pyrazole Cyclization intermediate Enaminone Intermediate product This compound step1->intermediate Toluene, Reflux step2->product Ethanol, Acetic Acid (cat.), Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-aminophenyl)-1-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-aminophenyl)ethanone (1.0 eq) in toluene.

  • Reagent Addition: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Causality: The use of DMF-DMA serves as both a reactant and a dehydrating agent, efficiently driving the condensation reaction forward to form the enaminone. Toluene is an effective solvent for this transformation due to its appropriate boiling point and azeotropic removal of methanol, a byproduct of the reaction.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude enaminone intermediate from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Causality: The cyclization reaction is catalyzed by a weak acid, such as acetic acid, which facilitates the nucleophilic attack of the hydrazine onto the enaminone system, leading to the formation of the stable pyrazole ring. Ethanol is a suitable solvent for this step due to its polarity and ability to dissolve all reactants.

Applications in Research and Drug Development

The unique arrangement of a nucleophilic aniline group and a versatile pyrazole ring makes this compound a highly sought-after intermediate in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Key Intermediate for Kinase Inhibitors

This aniline derivative serves as a crucial precursor for the synthesis of inhibitors targeting several important kinase families, including Aurora kinases and Polo-like kinases (PLKs), both of which are critical regulators of cell division. The aniline nitrogen provides a convenient handle for the introduction of various heterocyclic scaffolds, such as pyrimidines or triazines, which are common core structures in many kinase inhibitors.

Application_in_Kinase_Inhibitor_Synthesis start This compound reaction Nucleophilic Aromatic Substitution start->reaction partner Substituted Heterocycle (e.g., Chloropyrimidine) partner->reaction product Kinase Inhibitor Precursor reaction->product Base, Solvent

Sources

Structure Elucidation of 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] The precise structural characterization of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. An incorrect structural assignment can invalidate biological data and misdirect entire research programs. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 3-(1-Methyl-1H-pyrazol-3-yl)aniline (CAS: 175202-37-6), a representative N-heterocyclic compound. We will detail an integrated analytical workflow, moving from initial purity assessment to definitive three-dimensional confirmation, emphasizing the causality behind each experimental choice. The protocols and validation systems described herein are designed to ensure the highest degree of scientific integrity and trustworthiness.

Foundational Analysis: Purity and Initial Characterization

Before embarking on sophisticated spectroscopic analysis, establishing the purity of the analyte is paramount. Impurities can introduce extraneous signals, leading to significant misinterpretation of data. The first step in any structural elucidation workflow is therefore purification and verification.

Purification via Recrystallization

For solid organic compounds like this compound, recrystallization is the most effective and widely used method for purification.[4][5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[6][7]

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent pairs like ethanol/water or toluene/hexane can also be effective.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to form a saturated solution. Using excess solvent will significantly reduce the final yield.[4][5]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of the solvent. The purity can then be checked by melting point analysis and chromatography (TLC/HPLC).

Core Physical Properties

A validated starting point includes confirming the basic physical and chemical properties of the molecule.

PropertyValueSource
CAS Number 175202-37-6[9][10]
Molecular Formula C₁₀H₁₁N₃[10][11]
Molecular Weight 173.21 g/mol [10]
Monoisotopic Mass 173.0953 Da[11]

Spectroscopic Analysis: Decoding the Molecular Framework

Spectroscopy is the cornerstone of structure elucidation, providing detailed information about the molecule's mass, functional groups, and atomic connectivity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through high-resolution measurements. It also offers structural clues via the analysis of fragmentation patterns.

Causality of Choice: We employ Electron Ionization (EI) as the initial technique due to its ability to generate a distinct molecular ion peak and produce rich, reproducible fragmentation libraries.

Expected Results:

  • Molecular Ion (M⁺): A prominent peak at m/z 173 is expected, corresponding to the molecular weight of the compound.[11]

  • Nitrogen Rule: As this compound contains three nitrogen atoms (an odd number), the Nitrogen Rule predicts an odd nominal molecular weight, which is consistent with the expected mass of 173 Da.[12][13]

  • Fragmentation Pattern: The stability of the aromatic rings is expected to result in an intense molecular ion peak.[12] Key fragmentations may include the loss of HCN from the aniline ring or cleavage adjacent to the amine group (α-cleavage).[12][13][14]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Fragmentation Data

m/z ValuePossible FragmentNotes
173[C₁₀H₁₁N₃]⁺Molecular Ion (M⁺)
172[M-H]⁺Loss of a hydrogen atom, common in aromatic amines[12]
146[M-HCN]⁺Loss of hydrogen cyanide from the aniline moiety[12]
91[C₆H₅N]⁺Fragment corresponding to the aniline portion
82[C₄H₆N₂]⁺Fragment corresponding to the methyl-pyrazole portion
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule in solution.[15] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.[16]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire gradient-selected 2D correlation spectra, specifically ¹H-¹³C HSQC and ¹H-¹³C HMBC, using standard pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz.

¹H and ¹³C NMR - Predicted Chemical Shifts and Assignments

The structure contains 8 unique proton environments and 10 unique carbon environments.

PositionPredicted ¹H δ (ppm), Mult.Predicted ¹³C δ (ppm)Key HMBC Correlations (from Protons)
N1-CH₃ ~3.9 (s, 3H)~39.0C3, C5
C3 -~152.0-
C4 ~6.4 (d, 1H)~106.0C3, C5, C1'
C5 ~7.5 (d, 1H)~131.0C3, C4, N1-CH₃
C1' -~135.0-
C2' ~7.1 (s, 1H)~114.0C4', C6', C3
C3' -~149.0-
C4' ~6.8 (d, 1H)~117.0C2', C6'
C5' ~7.2 (t, 1H)~130.0C1', C3'
C6' ~6.9 (d, 1H)~113.0C2', C4'
NH₂ ~3.7 (br s, 2H)-C2', C4'

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, br s=broad singlet.

Analysis of 2D NMR Data:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to definitively link each proton to its directly attached carbon.[17] For example, the proton signal at ~6.4 ppm will show a correlation cross-peak to the carbon signal at ~106.0 ppm, assigning them as H4 and C4, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, establishing connectivity between different parts of the molecule.[17][18][19]

Key HMBC Correlations for Structural Confirmation:

  • N-Methyl to Pyrazole Ring: A strong correlation from the N-CH₃ protons (~3.9 ppm) to both C3 (~152.0 ppm) and C5 (~131.0 ppm) of the pyrazole ring confirms the methyl group is on the nitrogen and allows for the assignment of the pyrazole ring carbons.[20]

  • Pyrazole to Aniline Linkage: The most crucial correlation is from a pyrazole proton (H4 or H5) to the aniline carbon C1'. A correlation from H4 (~6.4 ppm) to C1' (~135.0 ppm) would provide unambiguous proof of the C3-C1' bond.

  • Aniline Ring Connectivity: Correlations from the aniline protons to their neighboring carbons (e.g., H2' to C4' and C6') will confirm the substitution pattern on the aniline ring.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a precise 3D map of the electron density in the solid state, revealing exact atomic positions, bond lengths, and bond angles, thereby eliminating any possibility of isomeric confusion.[21][22][23]

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution A Purified Compound B Slow Evaporation / Vapor Diffusion A->B C Single Crystal Formation B->C D Crystal Mounting C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Final 3D Model F->G

Caption: Generalized workflow for single-crystal X-ray crystallography analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) from the purified compound. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating the crystal.[21]

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final refined structure is validated and analyzed to provide precise information on the molecular geometry.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Initial purification by recrystallization ensures the quality of the sample. Mass spectrometry confirms the molecular weight and elemental formula. Finally, a comprehensive suite of 1D and 2D NMR experiments elucidates the precise atomic connectivity in solution. For absolute, irrefutable confirmation, single-crystal X-ray crystallography provides the definitive solid-state structure. Following this rigorous, multi-faceted workflow guarantees the highest level of scientific accuracy, providing a trustworthy foundation for all subsequent research and development efforts.

References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Faria, J. V., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.Molecules, 22(7), 1175.
  • Recrystallization (chemistry). (2023, December 2). In Wikipedia.
  • Recrystallization. (n.d.). University of California, Davis, Department of Chemistry.
  • GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College.
  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020, December 18). YouTube.
  • 3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem.
  • 3-(1H-Pyrazol-3-yl)aniline. (n.d.). PubChem.
  • Al-Ostoot, F. H., et al. (2021). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.SN Applied Sciences, 3(4), 447.
  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE.
  • General structure for Pyrazole derivative (A2). (n.d.). ResearchGate.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.University of Aveiro.
  • Al-Hamdani, A. A., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.Crystals, 12(10), 1362.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Metin Balci.
  • Kumar, V., & Aggarwal, M. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.International Journal of ChemTech Research, 8(7), 113-127.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Frontiers in Chemistry, 9, 654738.
  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.ResearchGate.
  • Al-Majid, A. M., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.Crystals, 12(1), 114.
  • Simokaitiene, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.RSC Advances, 13(12), 8089-8101.
  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube.
  • This compound. (n.d.). PubChemLite.
  • HSQC and HMBC. (n.d.). Columbia University, NMR Core Facility.
  • General method for the reduction of nitroarenes and carbonyl compounds. (n.d.). The Royal Society of Chemistry.

Sources

A Technical Guide to 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, and explore its applications as a privileged scaffold in the design of targeted therapeutics. The guide emphasizes the causality behind experimental choices and provides actionable protocols, aligning with the principles of expertise, authoritativeness, and trustworthiness required for advanced drug development programs.

The Pyrazole-Aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The fields of oncology, immunology, and virology have seen a paradigm shift with the advent of targeted therapies, many of which are small molecules designed to interact with specific protein binding sites. Within the vast chemical space available to medicinal chemists, certain molecular frameworks consistently appear in successful drug candidates. These are often referred to as "privileged scaffolds."

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is one such scaffold.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for binding to enzyme active sites.[3] When coupled with an aniline moiety, the resulting structure, such as this compound, becomes a particularly versatile building block. The aniline's amino group serves as a crucial synthetic handle, allowing for the facile introduction of diverse chemical functionalities to explore the target's binding pocket and optimize pharmacological properties. Numerous approved drugs, including kinase inhibitors like Ibrutinib and Ruxolitinib, feature a core pyrazole structure, underscoring its importance in modern drug design.[1]

This guide focuses specifically on the this compound isomer, detailing its properties and utility for researchers aiming to leverage this powerful scaffold.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

Core Data

All quantitative data for this compound are summarized in the table below for efficient reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃[4][5][6][7]
Molecular Weight 173.21 g/mol [4][5][6][7]
CAS Number 175202-37-6[4][5][8]
IUPAC Name 3-(1-methyl-1H-pyrazol-3-yl)benzenamineN/A
SMILES Cn1ccc(n1)-c2cccc(N)c2[7]
InChI Key ZRXOZSROZJGRRH-UHFFFAOYSA-N[7]
Chemical Structure

The structural representation of the molecule is critical for understanding its steric and electronic characteristics, which dictate its interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous characterization of starting materials are non-negotiable for reproducible research. While multiple synthetic routes exist for substituted pyrazoles, a common and logical approach involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine, followed by functional group manipulation.

Proposed Synthetic Pathway

This proposed pathway relies on commercially available starting materials and employs well-established, high-yielding chemical transformations. The rationale is to construct the pyrazole ring first and then reveal the aniline functionality, which can be sensitive to some reaction conditions.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitro Group Reduction SM 3'-Nitroacetophenone Intermediate1 3-Dimethylamino-1-(3-nitrophenyl)prop-2-en-1-one SM->Intermediate1 Heat Reagent1 Dimethylformamide dimethyl acetal (DMF-DMA) Reagent1->Intermediate1 Product 3-(1-Methyl-1H-pyrazol-3-yl)-1-nitrobenzene Intermediate1->Product AcOH, Heat Reagent2 Methylhydrazine Reagent2->Product Product_Prev 3-(1-Methyl-1H-pyrazol-3-yl)-1-nitrobenzene FinalProduct This compound Product_Prev->FinalProduct Reduction Reagent3 Pd/C, H2 or SnCl2, HCl Reagent3->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1: The reaction of an acetophenone with DMF-DMA generates a vinologous amide (an enaminone), which is an excellent 1,3-dicarbonyl surrogate. This intermediate readily undergoes a cyclocondensation reaction with methylhydrazine. Acetic acid is used as a catalyst to facilitate the reaction, which cleanly yields the desired N-methylated pyrazole isomer. The nitro group is chosen as a precursor to the aniline because it is robust and unreactive under these conditions.

  • Step 2: The reduction of an aromatic nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction using tin(II) chloride (SnCl₂) in hydrochloric acid is a classic and highly effective method that is tolerant of many other functional groups.

Protocol: Synthesis of this compound

Materials:

  • 3'-Nitroacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Glacial Acetic Acid

  • Palladium on Carbon (10 wt. %)

  • Ethanol, Methanol

  • Ethyl Acetate, Hexanes

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

Part A: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)-1-nitrobenzene

  • To a solution of 3'-nitroacetophenone (1.0 eq) in toluene (5 mL/g), add DMF-DMA (1.2 eq).

  • Heat the mixture to reflux for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in glacial acetic acid (8 mL/g).

  • Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 30°C.

  • Heat the mixture to 100°C for 4-6 hours.

  • Cool the reaction and pour it into ice water, then basify with a saturated NaHCO₃ solution until pH ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude nitro-pyrazole intermediate. Purify by column chromatography if necessary.

Part B: Reduction to this compound

  • Dissolve the intermediate from Part A (1.0 eq) in ethanol or methanol (10 mL/g).

  • Carefully add 10% Pd/C catalyst (5-10 mol %).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 6-12 hours until the reaction is complete (monitor by LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Self-Validating System: Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (173.21 g/mol ) and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the connectivity of the pyrazole and aniline rings and the position of the methyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for use in drug discovery applications.

Applications in Drug Discovery and Development

The title compound is not typically a final drug product but rather a high-value intermediate or starting point for library synthesis. Its structure contains two key features that medicinal chemists exploit.

G cluster_0 cluster_1 cluster_2 Core This compound (Core Scaffold) Py N-Methyl Pyrazole Ring (H-bond acceptor, metabolic stability) Core->Py provides An Aniline NH2 Group (Synthetic handle, H-bond donor) Core->An provides Amide Amide Coupling (Acyl Chlorides, Carboxylic Acids) An->Amide enables Buchwald Buchwald-Hartwig Amination (Aryl Halides) An->Buchwald enables Reductive Reductive Amination (Aldehydes, Ketones) An->Reductive enables Kinase Kinase Inhibitors Amide->Kinase Buchwald->Kinase GPCR GPCR Modulators Buchwald->GPCR Antiviral Antiviral Agents Reductive->Antiviral

Caption: Role of the scaffold in drug discovery workflows.

  • The N-Methyl Pyrazole Ring: This moiety is an excellent bioisostere for other aromatic systems. The nitrogen atoms can participate in hydrogen bonding with protein residues. The N-methyl group often enhances metabolic stability and can provide favorable steric interactions within a binding pocket.

  • The Aniline Amino Group: This is the primary point of diversification. It is a potent nucleophile, allowing for a wide range of chemical reactions to build out the rest of the molecule. This is crucial in Structure-Activity Relationship (SAR) studies. Research has shown that aniline-derived pyrazoles are effective scaffolds for anticancer and antiviral agents.[9][10]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, the general precautions for aromatic amines should be strictly followed.[11]

Hazard CategoryPrecautionary Statement & ProtocolSource(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product.[8][11][12]
Skin/Eye Irritation Causes skin and serious eye irritation. Wear protective gloves, protective clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes.[13][14]
Engineering Controls Use only outdoors or in a well-ventilated area. A certified chemical fume hood is mandatory for all handling operations.[8][14]
Storage Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Experimental Protocol: Case Study in Amide Coupling

To demonstrate the synthetic utility of this compound, the following protocol details its use in a standard amide coupling reaction, a cornerstone of medicinal chemistry for generating libraries of potential drug candidates.

Objective: To synthesize N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)benzamide as a representative example of scaffold elaboration.

Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq) as a base

  • Dichloromethane (DCM) as solvent

G start Start: Reagents in Flask dissolve 1. Dissolve aniline and base in anhydrous DCM under N2. start->dissolve cool 2. Cool solution to 0°C in an ice bath. dissolve->cool add 3. Add benzoyl chloride dropwise over 5 minutes. cool->add react 4. Warm to room temperature and stir for 2-4 hours. add->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Quench with water. Separate organic layer. monitor->workup Reaction Complete wash 7. Wash organic layer with 1M HCl, sat. NaHCO3, and brine. workup->wash dry 8. Dry over Na2SO4, filter, and concentrate. wash->dry purify 9. Purify crude product via column chromatography. dry->purify end End: Pure Product purify->end

Caption: Workflow for a standard amide coupling reaction.

Step-by-Step Protocol:

  • Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (e.g., 173 mg, 1.0 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add benzoyl chloride (122 µL, 1.05 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Check for the consumption of the starting aniline using TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Workup: Once complete, dilute the reaction with additional DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structure combines the privileged pyrazole scaffold with a versatile aniline functional group, providing an ideal starting point for the synthesis of targeted molecular libraries. A firm grasp of its physicochemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, empowers researchers to effectively leverage this building block in the pursuit of novel therapeutics. Its continued application in the synthesis of kinase inhibitors and other targeted agents ensures its relevance in the future of drug discovery.

References

  • 3-(1H-Pyrazol-3-yl)aniline. PubChem.
  • 3-(1H-pyrazol-1-yl)aniline. PubChem.
  • 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Oakwood Chemical. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
  • Synthesis of 3-(1-methyl-1H-pyrazol-3-yl)piperazine. PrepChem.com. [Link]
  • This compound. Amerigo Scientific. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). MDPI. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). PubMed.

Sources

An In-Depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into a validated multi-step synthesis, elucidating the underlying chemical principles, explaining the causality behind experimental choices, and providing detailed, actionable protocols. The narrative emphasizes strategic considerations for regioselectivity and functional group transformations, ensuring a high degree of scientific integrity and practical utility.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule incorporating a substituted pyrazole ring and an aniline moiety. This unique combination of heterocycles makes it a sought-after intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and other targeted therapeutics. The pyrazole ring can engage in crucial hydrogen bonding interactions, while the aniline group provides a versatile handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

The synthesis of asymmetrically substituted pyrazoles, such as the target molecule, presents a key challenge in controlling regioselectivity. The chosen synthetic strategy must ensure the precise placement of the methyl group on the N1 position of the pyrazole ring and the aminophenyl group at the C3 position. This guide details a reliable pathway commencing from readily available starting materials, proceeding through a nitrophenyl intermediate. This "nitro-first" approach is often preferred as it circumvents potential side reactions associated with the free amine during the pyrazole ring construction and utilizes a highly reliable final reduction step.

The overall synthetic strategy is depicted below:

G A Acetophenone B 3-Nitroacetophenone A->B  Nitration (HNO3, H2SO4) C 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one B->C  Condensation (DMF-DMA) D 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole C->D  Cyclization (CH3NHNH2) E This compound D->E  Reduction (e.g., SnCl2, HCl)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Pathway and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with experimental protocols adapted from established literature procedures and explanations for key transformations.

Step 1: Nitration of Acetophenone to 3-Nitroacetophenone

The synthesis begins with the electrophilic aromatic substitution of acetophenone. The acetyl group is a meta-directing deactivator, which selectively guides the incoming nitro group to the meta position, yielding the desired 3-nitroacetophenone precursor.

  • Expertise & Experience: The use of a cold mixture of concentrated nitric and sulfuric acids is a classic and highly effective method for nitration. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration and decomposition of the starting material, ensuring a high yield of the mono-nitrated product.

Experimental Protocol:

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 37 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 0.125 mol of acetophenone dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Prepare the nitrating mixture by carefully adding 9.5 mL of concentrated nitric acid to 27.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, continue stirring at low temperature for an additional 10-15 minutes.

  • Carefully pour the reaction mixture onto a stirred mixture of 165 g of crushed ice in 375 mL of water.

  • The product will precipitate as a yellow solid. Isolate the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to yield pure 3-nitroacetophenone.

Parameter Value Reference
Starting MaterialAcetophenone
ReagentsConc. HNO₃, Conc. H₂SO₄
Temperature0-5 °C
Typical Yield70-80%
Product Melting Point76-78 °C[1]
Step 2: Formation of the Enaminone Intermediate

The 1,3-dicarbonyl synthon required for pyrazole formation is generated by reacting 3-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile, converting the methyl ketone into a vinylogous amide, also known as an enaminone.[2]

  • Expertise & Experience: This reaction proceeds via the formation of an enolate from the ketone, which then attacks the electrophilic carbon of DMF-DMA. The subsequent elimination of methanol and dimethylamine drives the reaction to completion. This method is highly efficient for creating the activated 1,3-dicarbonyl equivalent needed for the subsequent cyclization.[2][3]

Experimental Protocol:

  • In a round-bottom flask, combine 1 equivalent of 3-nitroacetophenone with 1.2 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture at reflux (typically around 120-140 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, often crystallizes upon cooling or after the removal of any excess reagent under reduced pressure.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 3: Knorr Pyrazole Synthesis: Cyclization with Methylhydrazine

This is the key ring-forming step, where the enaminone intermediate is cyclized with methylhydrazine to construct the 1-methyl-3-(3-nitrophenyl)-1H-pyrazole core. This reaction is a variation of the well-established Knorr pyrazole synthesis.[4][5][6][7]

  • Trustworthiness & Mechanistic Insight: The regioselectivity of this reaction is a critical consideration. Methylhydrazine has two non-equivalent nitrogen atoms. The reaction generally proceeds via initial attack of the more nucleophilic, sterically less hindered terminal nitrogen (NH₂) of methylhydrazine onto the β-carbon of the enaminone, followed by intramolecular cyclization and dehydration. This sequence preferentially leads to the formation of the desired 1,3-disubstituted pyrazole isomer. The use of an acidic catalyst, such as acetic acid, facilitates the dehydration step to the aromatic pyrazole.[4][8]

G cluster_0 Mechanism of Pyrazole Formation A Enaminone C Initial Adduct A->C Nucleophilic Attack (at Cβ) B Methylhydrazine B->C D Cyclized Intermediate C->D Intramolecular Condensation E 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole D->E Dehydration (-H2O)

Caption: Simplified mechanism of the Knorr pyrazole synthesis with an enaminone.

Experimental Protocol:

  • Dissolve the crude 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 1-methyl-3-(3-nitrophenyl)-1H-pyrazole.

Parameter Value Reference
Key ReagentsEnaminone, Methylhydrazine[4][8]
SolventEthanol or Acetic Acid[8]
CatalystAcetic Acid (optional)[5]
Reaction TypeKnorr Pyrazole Synthesis (Cyclocondensation)[7]
Key ConsiderationRegioselectivity[4][8]
Step 4: Reduction of the Nitro Group to an Amine

The final step is the reduction of the aromatic nitro group to the corresponding aniline. This is a standard and high-yielding transformation in organic synthesis.

  • Expertise & Experience: Several methods are effective for this reduction. Catalytic hydrogenation (H₂ over Pd/C) is a clean method but may require specialized equipment. A more common and accessible laboratory method is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. Tin(II) chloride is often preferred for its reliability and the ease of product work-up.[9][10]

Experimental Protocol (Using SnCl₂):

  • Suspend 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (1 equivalent) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture at reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully basify by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is > 8. This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain the final product, this compound.

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and well-precedented approach to this compound. By starting with the nitration of acetophenone and strategically proceeding through an enaminone intermediate, the key challenge of regioselectivity in the Knorr pyrazole synthesis is effectively addressed. The final reduction of the nitro group is a robust and high-yielding transformation. The provided protocols, grounded in established chemical principles, offer a reliable blueprint for researchers and drug development professionals to access this important molecular scaffold.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Journal of Organic Chemistry. (2013). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central.
  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone.
  • ChemSynthesis. (n.d.). 1-(3-nitrophenyl)ethanone.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST WebBook.
  • ChemBK. (n.d.). 1-(3-Nitrophenyl)ethanone.
  • ResearchGate. (2015). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • ResearchGate. (n.d.). Process of reaction of p-aminoacetophenone with DMC.
  • CSIRO Publishing. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon.
  • ChemRxiv. (2021). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles.
  • National Center for Biotechnology Information. (n.d.). 3'-Aminoacetophenone. PubChem.
  • PrepChem.com. (n.d.). Preparation of 3′-aminoacetophenone.
  • National Center for Biotechnology Information. (2020). Acid-Promoted [3 + 1 + 1] Cyclization of N-Tosylhydrazones and Isocyanides: A Method for the Preparation of 4,5-Diaminopyrazoles. PubMed.
  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • National Center for Biotechnology Information. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PubMed Central.
  • PubMed. (2018). Synthesis of 3-Amino-7-(N,N-Dimethylamino)-2-Substituted-5-Phenylphenazin-5-Ium Chlorides by Oxidative Cyclization.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Scribd. (n.d.). DMFDMA.
  • ChemRxiv. (2022). Three cycles in the MoO2-catalyzed reduction of nitrobenzenes to anilines with pinacol. A computational study towards the valorization of biomass-derived polyols.
  • ResearchGate. (2014). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one.
  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (n.d.). ChemInform Abstract: Pathways for Cyclizations of Hydrazine-Derived 2-(2-Cyanovinyl)-3-oxo-cyclohex-1-ene Enolates.
  • Moroccan Journal of Chemistry. (n.d.). Cyclization of some N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1h-Imidazolin-5(4h)-Ones.

Sources

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a multitude of clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their discovery and development. We will explore key examples of pyrazole-based drugs, detailing their impact on critical signaling pathways and providing field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the pursuit of novel therapeutics, highlighting the enduring potential of the pyrazole scaffold.

Introduction: The Privileged Pyrazole Core

Pyrazole and its derivatives are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to multiple, unrelated biological targets with high affinity.[1] This versatility stems from the pyrazole ring's distinct electronic properties, including its aromaticity and the presence of both hydrogen bond donor and acceptor capabilities through its nitrogen atoms.[2] These characteristics allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

The biological activities of pyrazole derivatives are remarkably broad, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties, among others.[4][5] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[6][7] This guide will dissect the biological underpinnings of these activities, providing a robust framework for the rational design of new pyrazole-based therapeutic agents.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones

One of the most prevalent methods for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[8] This two-step process is versatile and allows for significant diversity in the final products.

Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aryl ketone (1 mmol) and aryl aldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

  • Collect the solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Stage 2: Pyrazoline Synthesis (Cyclocondensation)

  • In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in ethanol (10-20 mL).[8]

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.2 mmol) to the solution.[8]

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[8]

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[8]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol.[8]

To obtain the aromatic pyrazole, the intermediate pyrazoline can be oxidized.

Synthesis of Celecoxib: A Case Study

The synthesis of the selective COX-2 inhibitor, Celecoxib, provides a practical example of pyrazole ring formation. A common route involves a Claisen condensation followed by a cyclocondensation reaction.[9]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a mixture of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g) and ethyl trifluoroacetate (1.0 g) in toluene (2 ml) at 35-40°C.

  • Stir the reaction mixture at 75°C for 4 hours.

  • Cool the mixture to 25-30°C and add water (2 ml) and 20% aqueous HCl (3 ml).

  • Stir for 30 minutes, then separate the layers.

  • Extract the aqueous layer with toluene (2 x 2 ml).

  • Combine the organic layers and remove the solvent under vacuum to yield the 1,3-dione intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

  • In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[9]

  • Heat the mixture to 65°C and stir for 10 hours.[9]

  • Cool the reaction mixture to 25-30°C and remove the solvent under vacuum.[9]

  • The resulting crude Celecoxib can be purified by recrystallization.

Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives is vast. Here, we explore some of the most significant biological activities and the underlying molecular mechanisms, focusing on prominent drug examples.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[11]

Celecoxib (Celebrex®) is a cornerstone example of a selective COX-2 inhibitor. Its chemical structure allows it to fit into the larger, more flexible active site of COX-2, while having a much lower affinity for the constitutively expressed COX-1 enzyme, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT Signaling Pathway by Ruxolitinib.

[12]

  • Reagent Preparation:

    • Prepare Kinase Assay Buffer.

    • Prepare stock solutions of recombinant JAK2 enzyme, a suitable peptide substrate, ATP, and the test compound (e.g., a pyrazole derivative).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the JAK2 enzyme and the peptide substrate to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or immunoassays that detect the phosphorylated peptide.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundCancer Cell LineIC50 (µM)Reference
CelecoxibA549 (Lung)35-65[9][13]
CelecoxibBALL-1 (Leukemia)35-65[9][13]
CelecoxibHela (Cervical)37.2[5]
CelecoxibU251 (Glioblastoma)11.7[5]
RuxolitinibUKE-1 (Myeloproliferative Neoplasm)0.073[7]
RuxolitinibSET-2 (Myeloproliferative Neoplasm)0.055[7]
RuxolitinibHEL (Erythroleukemia)0.325[7]
Pyrazole Derivative 5HepG2 (Liver)13.14[14]
Pyrazole Derivative 5MCF-7 (Breast)8.03[14]
Phosphodiesterase-5 (PDE5) Inhibition

Sildenafil (Viagra®) , a pyrazole-containing compound, revolutionized the treatment of erectile dysfunction. Its mechanism of action involves the potent and selective inhibition of phosphodiesterase type 5 (PDE5). [1]PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. [8]By inhibiting PDE5, sildenafil leads to elevated levels of cGMP, which in turn promotes smooth muscle relaxation and vasodilation, facilitating penile erection upon sexual stimulation. [1][8]

PDE5_Pathway NO Nitric Oxide (NO) (from sexual stimulation) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP Degrades to Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Caption: Sildenafil's Mechanism of Action via PDE5 Inhibition.

[13]

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare stock solutions of recombinant human PDE5A1, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), a binding agent, the test compound, and a positive control (e.g., Sildenafil).

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound at various concentrations.

    • Add the diluted PDE5A1 enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the binding agent.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundIC50 (nM) for PDE5Reference
Sildenafil3.4 - 8.5[1][10]
Vardenafil0.091[15]
Tadalafil1.8[15]
Avanafil5.2[15]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. [16]Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes, such as DNA gyrase. [17]

[16]

  • Preparation:

    • Prepare serial dilutions of the test pyrazole compound in a 96-well microplate containing appropriate broth medium.

    • Prepare a standardized inoculum of the target microorganism.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microplate.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth. [16]

Compound/DrugS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. nigerReference
Pyrazole 21a62.562.512562.51252.9-7.8[16][18]
Pyrazole 21b>125125>125125>125125[16][18]
Pyrazole 21c12512512512562.5125[16][18]
Pyrano[2,3-c] pyrazole 5c>100>1006.256.25>100>100[19]
Imidazothiadiazole-pyrazole 21c0.25-----[20]
Imidazothiadiazole-pyrazole 23h0.25-----[20]
Pyrazoline 94->128>128--[21]
Chloramphenicol------[16][18]
Clotrimazole------[16][18]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in the landscape of drug discovery, yielding a diverse array of clinically successful drugs. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution make it an enduringly attractive starting point for the development of new therapeutic agents. The broad spectrum of biological activities, from anti-inflammatory and anticancer to antimicrobial effects, underscores the remarkable versatility of this heterocyclic core.

Future research in this field will likely focus on several key areas. The development of novel, highly selective pyrazole derivatives targeting specific isoforms of enzymes or receptor subtypes will be crucial for enhancing therapeutic efficacy and minimizing off-target effects. The exploration of pyrazole-containing hybrid molecules, which combine the pyrazole nucleus with other pharmacophores, holds promise for creating multifunctional drugs with improved potency and the ability to overcome drug resistance. Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to accelerate the identification of novel pyrazole-based lead compounds.

As our understanding of the molecular basis of disease deepens, the rational design of pyrazole derivatives tailored to specific biological targets will undoubtedly lead to the next generation of innovative medicines. The journey of the pyrazole nucleus in medicinal chemistry is far from over; its privileged status is well-earned and its future is bright.

References

  • Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. PMC.
  • The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. PubMed.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. PubMed.
  • Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms. PMC.
  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate.
  • Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. African Journal of Biomedical Research.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Mechanism of JAK Inhibitors and a Review of Ruxolitinib | AJMC. AJMC.
  • What is the mechanism of Celecoxib? - Patsnap Synapse. Patsnap Synapse.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH.
  • Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal.
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry (RSC Publishing).
  • IC 50 P values of sildenafil according to analyses by various laboratories. ResearchGate.
  • Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. ResearchGate.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters. ACS Publications.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC.
  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI.
  • Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.
  • Synthesis of 1,3,5‐trisubstituted pyrazoles 2 (Ts=tosyl, Bn=benzyl). ResearchGate.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. PMC.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
  • Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. ResearchGate.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.
  • MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... ResearchGate.
  • The MIC values of pyrazolines against bacterial strains. ResearchGate.
  • Antibacterial activity data in MIC (µg/mL) | Download Table. ResearchGate.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.
  • PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology.
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.
  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. NIH.
  • IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate.
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.

Sources

The Pyrazole Scaffold: A Privileged Core for Targeting Key Mediators of Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Therapeutic Landscape of Pyrazole Compounds

Introduction: The Versatility of a Five-Membered Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and "drug-like" properties have propelled it from a simple chemical entity to the core of numerous FDA-approved therapeutics.[1][2][3] The metabolic stability of the pyrazole ring, coupled with its ability to serve as a bioisosteric replacement for other cyclic systems, has led to its prevalence in drugs targeting a wide array of diseases, from cancer and inflammation to infectious agents.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, offering insights for researchers and drug development professionals aiming to leverage this privileged scaffold.

I. Targeting the Kinome: Pyrazole Derivatives as Potent Protein Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrazole-based compounds have emerged as a dominant class of protein kinase inhibitors (PKIs), with several approved drugs demonstrating significant clinical efficacy.[4][5][6][7]

A. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)

Overexpression and mutations of EGFR and HER-2 are key drivers in various cancers. Pyrazole derivatives have been successfully designed to inhibit the tyrosine kinase activity of these receptors. For instance, novel pyrazole derivatives have demonstrated significant anticancer activity against EGFR and HER-2 with IC50 values in the sub-micromolar range.[8]

B. Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, a process largely mediated by VEGFR. Pyrazole-based compounds have been developed as potent dual inhibitors of EGFR and VEGFR-2, showcasing a multi-pronged approach to cancer therapy.[9]

C. Other Key Kinase Targets in Oncology

The pyrazole scaffold has been successfully employed to target a multitude of other kinases implicated in cancer progression:

  • Aurora-A Kinase: Essential for mitotic progression, its inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.[8]

  • BCR-Abl Kinase: The hallmark of chronic myeloid leukemia, it is effectively targeted by pyrazole-containing compounds.[8]

  • Janus Kinase (JAK1): A key player in cytokine signaling, its selective inhibition by pyrazole derivatives like Golidocitinib has shown promise in T-cell lymphoma.[4]

  • Bruton's Tyrosine Kinase (BTK): Covalently inhibited by the pyrazole-containing drug ibrutinib, crucial for B-cell malignancies.[9]

The following diagram illustrates the central role of protein kinases in cancer cell signaling and the points of intervention by pyrazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Pyrazole-Based Inhibitors EGFR EGFR/HER-2 RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K VEGFR VEGFR VEGFR->RAS VEGFR->PI3K Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival JAK JAK/STAT Pathway JAK->Survival BTK BTK BTK->Survival Abl BCR-Abl Abl->Proliferation Aurora Aurora-A Kinase Proliferation->Aurora Apoptosis Apoptosis Inhibition Survival->Apoptosis Angiogenesis Angiogenesis Growth_Factor Growth Factors Growth_Factor->EGFR Growth_Factor->VEGFR Cytokine Cytokines Cytokine->JAK EGFR_Inhibitor EGFR/HER-2 Inhibitors EGFR_Inhibitor->EGFR VEGFR_Inhibitor VEGFR Inhibitors VEGFR_Inhibitor->VEGFR JAK_Inhibitor JAK1 Inhibitors JAK_Inhibitor->JAK BTK_Inhibitor BTK Inhibitors BTK_Inhibitor->BTK Abl_Inhibitor BCR-Abl Inhibitors Abl_Inhibitor->Abl Aurora_Inhibitor Aurora-A Inhibitors Aurora_Inhibitor->Aurora

Caption: Pyrazole compounds targeting key protein kinase signaling pathways in cancer.

II. Combating Inflammation: The Role of Pyrazoles as Cyclooxygenase (COX) Inhibitors

The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prime example of a selective COX-2 inhibitor.[10][11]

A. Selective COX-2 Inhibition

The following table summarizes the inhibitory activity of some pyrazole compounds against COX enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[10]
Compound 190a0.263 ± 0.0160.017 ± 0.00115.47[8]
Compound 7a>1001.3>76.9[13]
Compound 2a-0.01987-[15]
Compound 7a (triazole derivative)--27.56[16]
B. Beyond COX: Targeting Other Inflammatory Mediators

III. The Fight Against Microbes: Pyrazoles as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[17][18][19][20]

A. Targeting Bacterial Processes

Several mechanisms of antibacterial action for pyrazole compounds have been proposed, including:

  • Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition by pyrazole derivatives can lead to bacterial cell death.[21]

  • Disruption of the Bacterial Cell Wall: Some pyrazole-derived hydrazones have been shown to interfere with the integrity of the bacterial cell wall.[21]

B. Antifungal Activity

Certain pyrazole derivatives have also exhibited potent antifungal activity, highlighting their broad-spectrum antimicrobial potential.[17][18]

The workflow for screening and identifying novel antimicrobial pyrazole compounds is outlined in the diagram below.

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Pyrazole Library Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (Disk Diffusion/Broth Dilution) Characterization->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Target_ID Target Identification (e.g., DNA Gyrase Assay) MIC_Determination->Target_ID Cell_Wall_Assay Cell Wall Integrity Assay MIC_Determination->Cell_Wall_Assay SAR_Studies Structure-Activity Relationship (SAR) Target_ID->SAR_Studies Cell_Wall_Assay->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Sources

The Strategic Deployment of 3-(1-Methyl-1H-pyrazol-3-yl)aniline and its Analogs in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3-(1-methyl-1H-pyrazol-3-yl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous targeted therapies. Its unique stereoelectronic properties and synthetic tractability have established it as a versatile building block for designing potent and selective modulators of a diverse range of biological targets, most notably protein kinases. This in-depth technical guide provides a comprehensive analysis of the this compound core, dissecting its synthesis, structure-activity relationships (SAR), and multifaceted applications in contemporary drug discovery. We will explore the causal logic behind its prevalence, from its role as a key hinge-binding motif in kinase inhibitors to its utility in crafting allosteric modulators and agents targeting the central nervous system. This guide is intended to be a practical resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower researchers in the rational design of next-generation therapeutics based on this remarkable pharmacophore.

Introduction: The Ascendance of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry and has found extensive application in the pharmaceutical industry, with numerous FDA-approved drugs incorporating this motif.[1][2] The this compound scaffold, a specific embodiment of this class, has garnered significant attention due to its remarkable success in the development of targeted therapies. The strategic placement of the aniline group at the 3-position of the N-methylated pyrazole ring creates a unique pharmacophoric element that facilitates critical interactions with a variety of biological targets.

The rationale for the widespread use of this scaffold can be attributed to several key factors:

  • Hydrogen Bonding Capabilities: The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of many protein kinases.[3]

  • Tunable Physicochemical Properties: The scaffold's properties, such as solubility and lipophilicity, can be readily modulated through substitution on both the pyrazole and aniline rings, allowing for the optimization of pharmacokinetic profiles.

  • Synthetic Accessibility: The synthesis of this compound and its analogs is generally straightforward, facilitating the rapid generation of compound libraries for SAR studies.[4]

  • Metabolic Stability: The pyrazole ring is often more resistant to metabolic degradation compared to other aromatic systems, contributing to improved in vivo stability of drug candidates.[5]

This guide will delve into the intricacies of this scaffold, providing a detailed roadmap for its effective utilization in drug discovery programs.

Synthetic Strategies: Accessing the Core and its Analogs

The efficient and versatile synthesis of the this compound core and its derivatives is paramount for its successful application in drug discovery. Several synthetic routes have been developed, each with its own advantages and considerations.

General Synthesis of the this compound Core

A common and reliable method for the synthesis of the core scaffold involves a multi-step sequence starting from readily available materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione

  • To a solution of 3'-nitroacetophenone (1.0 eq) in a suitable solvent such as toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add ethyl acetate (1.5 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, quench the reaction with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(3-nitrophenyl)-1,3-butanedione, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)-nitrobenzene

  • Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione (1.0 eq) in ethanol.

  • Add methylhydrazine sulfate (1.1 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-(1-methyl-1H-pyrazol-3-yl)-nitrobenzene.

Step 3: Synthesis of this compound

  • Dissolve 3-(1-methyl-1H-pyrazol-3-yl)-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (3.0 eq) or palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • If using tin(II) chloride, heat the reaction to reflux for 2-4 hours. If using catalytic hydrogenation, stir the reaction at room temperature until the starting material is consumed.

  • After completion, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to afford the final product, this compound.

Workflow for the Synthesis of this compound

G start 3'-Nitroacetophenone step1 1. NaH, Ethyl Acetate 2. Toluene, Reflux start->step1 intermediate1 1-(3-nitrophenyl)-1,3-butanedione step1->intermediate1 step2 Methylhydrazine Sulfate, Sodium Acetate, Ethanol, Reflux intermediate1->step2 intermediate2 3-(1-Methyl-1H-pyrazol-3-yl)-nitrobenzene step2->intermediate2 step3 Reduction (e.g., SnCl2·2H2O or H2/Pd-C) intermediate2->step3 product This compound step3->product

Caption: General synthetic route to this compound.

The this compound Scaffold in Kinase Inhibition

The most prominent application of the this compound scaffold is in the design of protein kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for developing potent and selective inhibitors.

Mechanism of Hinge Binding

The N-methylpyrazole moiety, in conjunction with the aniline nitrogen, creates a bidentate hydrogen bonding pattern that effectively anchors the inhibitor to the kinase hinge. The pyrazole N2 atom typically acts as a hydrogen bond acceptor, while the aniline N-H group serves as a hydrogen bond donor. This interaction mimics the binding of the adenine region of ATP, the natural substrate for kinases.

Signaling Pathway Visualization: Kinase Inhibition

Caption: Competitive inhibition of kinase activity by a this compound analog.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on analogs of this compound to optimize their potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of this compound Analogs as Kinase Inhibitors

Position of SubstitutionModificationImpact on ActivityRationale
Pyrazole Ring (N1) MethylGenerally optimal for potency and metabolic stability.The methyl group can provide favorable interactions and block potential metabolic sites.
Pyrazole Ring (C4/C5) Small alkyl or halogenCan modulate potency and selectivity.These positions can be modified to fine-tune interactions within the ATP binding pocket.
Aniline Ring (ortho) Small, non-polar groupsOften well-tolerated or can enhance potency.Can influence the conformation of the aniline ring and its interaction with the kinase.
Aniline Ring (meta) Hydrogen bond acceptors/donorsCan significantly impact potency.This position often points towards the solvent-exposed region and can be used to introduce additional interactions.
Aniline Ring (para) Larger, more complex groupsA key vector for introducing selectivity and improving physicochemical properties.This position is typically solvent-exposed and allows for the attachment of various side chains to target specific sub-pockets of the kinase or to improve properties like solubility.

Note: The specific effects of substitutions are highly dependent on the target kinase.

Case Study: Axitinib (Inlyta®)

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and it prominently features the this compound core. The aniline nitrogen is further functionalized with a pyridine-containing side chain, which contributes to its high affinity and selectivity for VEGFRs.

Beyond Kinase Inhibition: Expanding the Therapeutic Landscape

While the this compound scaffold is most renowned for its role in kinase inhibition, its utility extends to other classes of drug targets.

Allosteric Modulators

The adaptable nature of this scaffold allows for its use in the design of allosteric modulators, which bind to a site on the protein distinct from the active site to modulate its function.[6][7] This approach can offer improved selectivity and a more nuanced pharmacological profile compared to traditional orthosteric inhibitors.

Central Nervous System (CNS) Targets

Derivatives of this compound have also been explored for their potential to modulate CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.[8][9] The ability to fine-tune the lipophilicity and polarity of these compounds is crucial for achieving the necessary blood-brain barrier penetration for CNS-acting drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compounds (analogs of this compound)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

Table 2: Inhibitory Activity (IC₅₀) of Representative this compound Analogs against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
Analog A VEGFR21.2[Fictional Data]
Analog B c-Kit5.8[Fictional Data]
Analog C PDGFRβ3.4[Fictional Data]
Analog D JNK385[3]
Analog E CDK2980[10]

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental values.

Future Directions and Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its versatility, synthetic accessibility, and favorable physicochemical properties ensure its continued relevance in drug discovery.

Future research in this area is likely to focus on:

  • Exploring Novel Target Classes: Expanding the application of this scaffold beyond kinases to other enzyme families and receptor types.

  • Developing Allosteric Modulators: Designing more selective and finely-tuned drugs by targeting allosteric sites.

  • Bioisosteric Replacements: Investigating bioisosteres for the aniline or pyrazole rings to further optimize pharmacokinetic and pharmacodynamic properties and to explore new chemical space.[1][5]

  • Targeted Protein Degradation: Utilizing the scaffold as a warhead for proteolysis-targeting chimeras (PROTACs) to induce the degradation of pathogenic proteins.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Bioisosteric Replacements. Chemspace. [Link]
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. [Link]
  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry. [Link]
  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. [Link]
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • A) Bioisosteric replacement of aniline. B) Strategies for the formation...
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
  • 3-(1H-pyrazol-1-yl)aniline. PubChem. [Link]
  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Allosteric Modulators: An Emerging Concept in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. [Link]
  • Design and synthesis of substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)
  • 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets. [Link]
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Molecules. [Link]
  • Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]
  • Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-(1-methyl-1H-pyrazol-3-yl)aniline, a scaffold of significant interest in contemporary drug discovery. Recognizing the prevalence of pyrazole-containing compounds as modulators of critical biological pathways, particularly protein kinases, this document outlines a systematic and scientifically rigorous approach to predicting and analyzing the interactions of this molecule with putative protein targets.[1][2][3] We will delve into the core methodologies of molecular docking and molecular dynamics simulations, offering not just procedural steps but also the underlying scientific rationale for each stage of the workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and gain deeper insights into the molecular mechanisms of action for this promising chemical entity.

Introduction: The Rationale for In Silico Investigation

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] The specific compound, this compound, combines this privileged heterocycle with an aniline moiety, a common feature in kinase inhibitors that often engage in crucial hydrogen bonding interactions within the ATP-binding pocket. Given the recurrent success of similar scaffolds in targeting protein kinases, a robust in silico modeling approach is a cost-effective and insightful first step in elucidating the potential biological targets and binding modes of this molecule.[1][4][5][6]

Computational methods, such as molecular docking and molecular dynamics, allow us to simulate the "handshake" between a small molecule and its protein target at an atomic level.[7] This provides invaluable predictive information on binding affinity, orientation, and the stability of the resulting complex, thereby guiding further experimental validation and lead optimization efforts.[8][9]

Foundational Concepts: A Triad of In Silico Techniques

A robust in silico workflow for analyzing small molecule-protein interactions typically integrates several computational techniques. For the purposes of this guide, we will focus on a synergistic triad: pharmacophore modeling, molecular docking, and molecular dynamics simulations.

Pharmacophore Modeling: Defining the Essential Features for Interaction

Pharmacophore modeling serves as an excellent preliminary step to understand the key chemical features required for a molecule to bind to a specific target.[10] It essentially creates a 3D map of the essential interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.[10] This can be particularly useful in the initial stages of a project to screen large compound libraries for molecules that fit the essential binding criteria of a known target.

Molecular Docking: Predicting the Preferred Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[5] The process involves sampling a vast number of possible conformations of the ligand within the binding site and scoring them based on a function that approximates the binding free energy. This technique is instrumental in identifying the most likely binding mode and key interacting residues.

Molecular Dynamics (MD) Simulations: Elucidating the Dynamic Behavior of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations introduce the element of time, allowing us to observe the dynamic behavior of the complex in a simulated physiological environment.[11] By calculating the forces between atoms and their subsequent movements over time, MD simulations can assess the stability of the predicted binding pose, reveal conformational changes in the protein and ligand, and provide a more refined estimation of binding affinity.

A Representative Case Study: Targeting a Putative Protein Kinase

Based on the prevalence of pyrazole-aniline scaffolds as kinase inhibitors, we will use a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2), as a putative target to illustrate a comprehensive in silico workflow.[6] CDK2 is a well-characterized enzyme with numerous publicly available crystal structures, making it an ideal candidate for this demonstrative study.

Workflow Overview

The following diagram outlines the logical flow of our in silico investigation, from initial preparation of the ligand and protein to the final analysis of the simulation data.

in_silico_workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis p1 Ligand Preparation (this compound) m1 Molecular Docking p1->m1 p2 Protein Preparation (CDK2) p2->m1 m2 Molecular Dynamics Simulation m1->m2 a1 Binding Pose Analysis m1->a1 a2 Interaction Stability Analysis (RMSD, RMSF) m2->a2 a3 Binding Free Energy Calculation m2->a3

Caption: A streamlined workflow for the in silico analysis of ligand-protein interactions.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the key experiments in our in silico workflow. We will use commonly available and well-validated software tools as examples.

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be generated from its 2D representation using software like ChemDraw or MarvinSketch and saved in a standard format (e.g., MOL, SDF).

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or MOE.

  • Protonation and Tautomeric States: At physiological pH (around 7.4), the aniline moiety will be partially protonated. It is crucial to consider the correct protonation state. Tools like Open Babel or Schrödinger's LigPrep can be used to generate plausible ionization and tautomeric states.

  • File Format Conversion: For docking with AutoDock, the ligand file needs to be converted to the PDBQT format, which includes atomic charges and atom type definitions.

Protein Preparation (CDK2)
  • Retrieve Protein Structure: Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we will use a structure with a co-crystallized ligand to define the binding site (e.g., PDB ID: 1HCK).

  • Pre-processing: Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file. Check for and repair any missing residues or atoms using tools like the Protein Preparation Wizard in Schrödinger Maestro or the "Repair" functions in UCSF Chimera.

  • Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a defined pH (typically 7.4).

  • Assign Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM). For AutoDock, this involves converting the processed PDB file to the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of CDK2. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness to control the thoroughness of the search).

  • Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). These poses can be visualized and analyzed using software like PyMOL or UCSF Chimera.

Molecular Dynamics Simulation with GROMACS
  • System Preparation:

    • Topology Generation: Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or ACPYPE. This file describes the bonded and non-bonded parameters for the ligand.

    • Complex Formation: Combine the protein and the best-ranked docked pose of the ligand into a single coordinate file.

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure to allow the density of the system to relax to the correct value. The restraints on the protein and ligand can be gradually released during this phase.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

Data Presentation and Interpretation

Molecular Docking Results

The primary output from molecular docking is a set of predicted binding poses and their corresponding binding affinities. This data is best presented in a table for clear comparison.

Binding Pose Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
1-8.5Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
2-8.2Leu83Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134
3-7.9Gln131Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of these results should focus on the lowest energy pose, as it represents the most probable binding mode. The specific interactions with key residues in the active site, particularly the hinge region of kinases, provide valuable insights into the potential mechanism of inhibition.

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex during the MD simulation is a critical indicator of a viable binding mode.

md_analysis cluster_input MD Trajectory cluster_output Stability Metrics traj 100 ns Simulation Data rmsd RMSD Plot (Ligand & Protein Backbone) traj->rmsd rmsf RMSF Plot (Per Residue Fluctuation) traj->rmsf hbond Hydrogen Bond Occupancy traj->hbond

Caption: Key analyses performed on a molecular dynamics simulation trajectory.

A stable RMSD plot for both the protein backbone and the ligand suggests that the complex remains in a stable conformation throughout the simulation. The RMSF plot can highlight regions of the protein that become more or less flexible upon ligand binding. High occupancy of specific hydrogen bonds throughout the simulation provides strong evidence for their importance in anchoring the ligand in the binding site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded in silico workflow for investigating the interactions of this compound with a putative protein target. By integrating molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses about the binding mode, affinity, and stability of this compound, thereby prioritizing experimental resources and accelerating the drug discovery process.

The insights gained from these computational studies should serve as a foundation for further experimental validation. Techniques such as in vitro kinase assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to confirm the predicted binding and inhibitory activity. The iterative cycle of in silico prediction and experimental validation is a powerful paradigm in modern drug discovery.

References

  • Dube, Z. F., Soremekun, O. S., Ntombela, T., Alahmdi, M. I., Abo-Dya, N. E., Sidhom, P. A., ... & Shibl, M. F. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18), 1645-1666. [Link]
  • Ansari, A., Singh, A., Perwez, A., Villabona-Rueda, A., & Kumar, V. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 23(19), 11822. [Link]
  • V, A., & V, S. (2015). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 2(3), 390-394. [Link]
  • Singh, P., Singh, A., Singh, A., & Singh, A. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 15085-15099. [Link]
  • S, A., J, A., & J, A. (2016). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 7(8), 3326-3333. [Link]
  • ChemSrc. (2023, August 25). 3-(1H-PYRAZOL-3-YL)ANILINE | CAS#:89260-46-8. [Link]
  • PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline.
  • Nayak, S. K., S, S., & K, K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline.
  • Guler, O., Guler, E., Oz, E., Arslan, M., Bua, S., & Supuran, C. T. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1649. [Link]
  • Urich, R., Wishart, G., Kiczun, M., Richters, A., Sbardella, G., & Brenk, R. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 8(5), 1044–1052. [Link]
  • Urich, R., Wishart, G., Kiczun, M., Richters, A., Sbardella, G., & Brenk, R. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. [Link]
  • S, S., & M, P. (2019). In Silico drug designing studies on Human Protein Kinases inhibitors.
  • Nayak, S. K., Swain, S. S., & Kemparaju, K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • El-Gazzar, M. G., Belal, A., & El-Gazzar, M. G. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Biointerface Research in Applied Chemistry, 13(1), 38. [Link]
  • Banupriya, C., & P, S. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1149-1155. [Link]
  • Durdagi, S., & Aksoydan, B. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current medicinal chemistry, 24(37), 4049–4067. [Link]
  • Sharma, V. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. LinkedIn. [Link]
  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2770-2785. [Link]
  • Singh, N., & Singh, N. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.
  • Huang, L., Wang, Y., Zhang, H., Liu, Y., Li, S., & Zhang, H. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & medicinal chemistry letters, 22(16), 5244–5248. [Link]
  • Huang, L., Wang, Y., Zhang, H., Liu, Y., Li, S., & Zhang, H. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Wolf, M., Le, V., Kling, J. P., Joerger, A. C., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(13), 9121–9141. [Link]
  • PubChem. (n.d.). 3-(1-methyl-1H-pyrazol-4-yl)aniline.
  • Becerra, D., & Castillo, J.-C. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. [Link]

Sources

Foreword: The Pyrazole Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyrazole-Containing Bioactive Molecules

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this aromatic nucleus is not merely a synthetic curiosity but a "privileged scaffold"—a molecular framework that is repeatedly found in potent, bioactive compounds.[1] Its unique physicochemical properties, including the ability of its N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, allow for versatile interactions with biological targets.[2] This adaptability has led to the development of a remarkable array of drugs spanning diverse therapeutic areas, from inflammation and cancer to infectious diseases and central nervous system disorders.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of compounds. It aims to provide a deeper understanding of the causality behind the success of pyrazoles. We will explore the principal synthetic strategies that allow for the rational design of novel derivatives, delve into the mechanisms of action of landmark pyrazole-based drugs, and provide validated, step-by-step protocols for both synthesis and biological evaluation. The narrative is built on a foundation of scientific integrity, drawing from authoritative sources to ground every claim and protocol.

Part 1: The Synthetic Foundation - Constructing the Pyrazole Nucleus

The therapeutic potential of any scaffold is unlocked through synthetic chemistry. The ability to efficiently and regioselectively functionalize the pyrazole ring is paramount. Several robust methods have been established, each with distinct advantages.[6][7]

Key Synthetic Strategies: A Comparative Overview

The most prevalent methods for pyrazole synthesis involve the condensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system.

Synthesis Method Precursors Advantages Considerations Reference
Knorr Synthesis 1,3-Dicarbonyl compound + HydrazineHighly reliable, versatile, readily available starting materials.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[3][8]
From α,β-Unsaturated Carbonyls α,β-Unsaturated aldehyde/ketone + HydrazineGood for synthesizing pyrazolines, which can be oxidized to pyrazoles.Often requires a subsequent oxidation step.[3][6]
1,3-Dipolar Cycloaddition Alkyne/Alkene + Diazo compound or Nitrile iminePowerful for constructing highly substituted pyrazoles with high regioselectivity.Availability and stability of the 1,3-dipole can be a limitation.[3]
Multicomponent Reactions e.g., Aldehyde + Tosylhydrazine + AlkyneHigh atom economy, procedural simplicity (one-pot).Optimization can be complex; scope may be limited.[6]
Foundational Workflow: Pyrazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyrazole derivative, applicable to many of the methods described above.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Precursors Select Precursors (e.g., 1,3-Dicarbonyl + Hydrazine) Solvent Choose Solvent & Catalyst (e.g., Ethanol, Acetic Acid) Precursors->Solvent Reaction Condensation Reaction (Heating/Reflux) Solvent->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Cooling Cooling & Precipitation Monitor->Cooling Filter Filter Crude Product Cooling->Filter Recrystallize Recrystallization (e.g., from Ethanol) Filter->Recrystallize Dry Dry Pure Compound Recrystallize->Dry Characterize Characterization (NMR, MS, Elemental Analysis) Dry->Characterize

Caption: Generalized workflow for pyrazole synthesis, isolation, and analysis.

Experimental Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol describes a classic, reliable method for pyrazole ring formation. The choice of a 1,3-dicarbonyl (benzoylacetone) and a simple hydrazine allows for a straightforward condensation reaction.

Materials:

  • Benzoylacetone (1.62 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

  • Distilled water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve benzoylacetone (10 mmol) in ethanol (20 mL).[9]

  • Reagent Addition: Add a catalytic amount of glacial acetic acid to the solution, followed by the dropwise addition of hydrazine hydrate (10 mmol) while stirring.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The causality here is that thermal energy is required to overcome the activation energy for the condensation and subsequent cyclization reactions.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (benzoylacetone) is consumed. This is a critical self-validating step to ensure the reaction has gone to completion before proceeding.

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing 50 mL of ice-cold water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure crystalline 3-phenyl-5-methyl-1H-pyrazole.

  • Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

Part 2: Therapeutic Applications & Mechanisms of Action

The true value of the pyrazole scaffold is demonstrated by its presence in numerous FDA-approved drugs.[2][10] We will now examine several landmark examples, focusing on their mechanism of action.

Anti-Inflammatory Agents: The Celecoxib Story

The development of Celecoxib (Celebrex®) was a watershed moment in anti-inflammatory therapy, born from the discovery of two cyclooxygenase (COX) isoforms.[11] COX-1 is a constitutive enzyme involved in homeostatic functions like protecting the stomach lining, while COX-2 is induced during inflammation.[12] Non-selective NSAIDs inhibit both, leading to gastrointestinal side effects. Celecoxib was designed for selectivity.

Mechanism of Action: Selective COX-2 Inhibition Celecoxib's structure is key to its selectivity. Its polar sulfonamide side chain can bind to a hydrophilic side pocket present in the COX-2 active site, an interaction not possible with the more constricted active site of COX-1.[12] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13][14]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Conversion  COX-2 Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Quantitative Data: COX Inhibition Profile

Compound Target IC50 Value (μM) Selectivity (COX-1/COX-2) Reference
Celecoxib COX-115~30[12]
COX-20.04
Ibuprofen COX-113~0.5[12]
COX-225
SC-560 COX-10.009~0.0015[4]
COX-26.3
Anticancer Agents: Targeting Cellular Proliferation

Pyrazole derivatives have emerged as potent anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.[15][16] Many act as kinase inhibitors, interfering with enzymes like VEGFR-2, EGFR, and CDKs.[4][15]

Mechanism of Action: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[15] Several pyrazole-containing compounds, such as Axitinib, function as potent ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking this receptor, they inhibit downstream signaling pathways (like MAPK/ERK), preventing endothelial cell proliferation and migration, thereby starving the tumor.

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates Signaling Downstream Signaling (e.g., MAPK/ERK) VEGFR2->Signaling Phosphorylates Angiogenesis Angiogenesis (Tumor Blood Supply) Signaling->Angiogenesis Promotes Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Pyrazole derivatives inhibiting angiogenesis via VEGFR-2 blockade.

Antiproliferative Activity Data

Compound Class Target Cancer Cell Line IC50 Value (μM) Reference
Pyrazole Benzothiazole HybridsHT29 (Colon)3.17 - 6.77[15]
Pyrazole Carbaldehyde DerivativesMCF7 (Breast)0.25[15]
Polysubstituted PyrazolesHepG2 (Liver)2.0[15]
Pyrazoline-based compoundsK562 (Leukemia)18.7[4]
Other Notable Bioactive Pyrazoles

The scaffold's versatility extends to numerous other targets:

  • Sildenafil (Viagra®): This pyrazolopyrimidine derivative treats erectile dysfunction and pulmonary hypertension by selectively inhibiting phosphodiesterase type 5 (PDE5).[17][18] PDE5 normally breaks down cGMP; its inhibition leads to increased cGMP levels, promoting smooth muscle relaxation and vasodilation.[17][19]

  • Rimonabant (Acomplia®): Developed as an anti-obesity agent, this 1,5-diarylpyrazole acts as an inverse agonist/antagonist of the cannabinoid CB1 receptor.[20][21] By blocking this receptor in the central nervous system and peripheral tissues, it reduces appetite and may affect metabolic processes.[22][23] (Note: Rimonabant was withdrawn from the market due to psychiatric side effects).[21]

  • Antimicrobial Agents: Pyrazole derivatives have shown potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.[24][25][26] They can act by disrupting the bacterial cell wall or inhibiting essential bacterial enzymes.[24]

Compound Class Pathogen MIC (μg/mL) Reference
Aminoguanidine-derived pyrazolesE. coli1[24]
Naphthyl-substituted hydrazonesMRSA0.78 - 1.56[24]
Thiazolo-pyrazole derivativesMRSAas low as 4[24]

Part 3: Validated Experimental Protocols

To bridge theory and practice, this section provides a detailed protocol for a common biological assay used in the evaluation of pyrazole derivatives.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of potential anti-inflammatory pyrazole compounds, a critical step in drug development to predict both efficacy and potential for gastrointestinal side effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a novel pyrazole derivative) against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test pyrazole compound and reference inhibitor (e.g., Celecoxib)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for testing. This is crucial for generating a dose-response curve.

  • Enzyme Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme solution. Add a small volume of the diluted test compound or vehicle (DMSO for control) to the respective wells.

  • Pre-incubation: Gently mix and pre-incubate the enzyme-inhibitor mixture for 15 minutes at a controlled temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a valid measurement of inhibition.[11]

  • Initiate Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Time: Allow the reaction to proceed for a defined period (e.g., 10 minutes). The timing must be consistent across all wells to ensure comparability.

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., 1 M HCl).

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance reading will be inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the COX-2 selectivity index by dividing the IC50 (COX-1) by the IC50 (COX-2).

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its continued prevalence in both marketed drugs and clinical candidates underscores its status as a truly privileged structure.[3][27] Future research will undoubtedly focus on developing novel synthetic methodologies to access more complex and diverse pyrazole derivatives, including the use of green chemistry techniques like microwave-assisted synthesis.[10] Furthermore, as our understanding of disease biology deepens, the pyrazole core will be adapted to design highly selective inhibitors for new targets, pushing the boundaries of therapeutic intervention in oncology, neurodegenerative diseases, and beyond. The journey that began with Knorr's discovery is far from over; for the medicinal chemist, the pyrazole ring remains a fertile ground for innovation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
  • Sildenafil. (n.d.). PubChem. [Link]
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007). PubMed. [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. [Link]
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed Central. [Link]
  • Process for preparation of celecoxib. (n.d.).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
  • Rimonabant. (n.d.). Wikipedia. [Link]
  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018).
  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
  • (a) Sildenafil, a potent and selective inhibitor of cGMP... (n.d.).
  • What is the mechanism of Rimonabant? (2024).
  • What is the mechanism of Celecoxib? (2024).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
  • Pyrazole containing bioactive phytoconstituents as natural antidiabetic agents: A review. (2023). AIP Publishing. [Link]
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • [Mode of action of sildenafil]. (1999). PubMed. [Link]
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (n.d.). PubMed. [Link]
  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]
  • Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. (2025).
  • Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses,. (2024). YouTube. [Link]
  • Celecoxib. (n.d.). Wikipedia. [Link]

Sources

A Technical Guide to the Commercial Sourcing and Quality Verification of 3-(1-Methyl-1H-pyrazol-3-yl)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing and validating the quality of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a key building block in medicinal chemistry. Recognizing the critical role of starting material integrity in reproducible research and drug discovery, this document outlines a systematic approach to supplier evaluation and rigorous analytical verification. It includes a curated list of commercial suppliers, detailed, step-by-step protocols for identity and purity confirmation via NMR, HPLC, and MS, and logical workflows to guide the procurement and validation process.

Part 1: Introduction to this compound

Chemical Identity and Properties
  • IUPAC Name: this compound

  • Synonyms: 3-(1-methylpyrazol-3-yl)benzenamine

  • CAS Number: 1229093-38-5

  • Molecular Formula: C₁₀H₁₁N₃[1]

  • Molecular Weight: 173.21 g/mol [1]

  • Chemical Structure:

Significance in Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern drug discovery, featured in a significant number of approved pharmaceuticals for a wide range of diseases, including various cancers and inflammatory conditions.[2][3] The substitution pattern on the pyrazole ring and its appended functionalities, such as the aniline group in this compound, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Aniline-derived pyrazoles, in particular, have been investigated as potent kinase inhibitors and anticancer agents.[3][4][5] The specific regioisomer, this compound, serves as a crucial intermediate for synthesizing more complex molecules, making access to high-purity, well-characterized material a prerequisite for successful research and development campaigns.

Part 2: Identifying and Evaluating Commercial Suppliers

The Importance of Supplier Vetting in Pharmaceutical Research

The quality of starting materials is a cornerstone of reliable and reproducible scientific research.[6][7] In the pharmaceutical industry, the use of impure or misidentified reagents can lead to failed experiments, misleading biological data, and significant delays in development timelines. Therefore, a robust process for selecting and qualifying suppliers is not merely a procurement function but a critical component of good laboratory practice (GLP).[8][9] Reputable suppliers should provide comprehensive analytical data and be transparent about their quality control procedures.[9]

Workflow for Supplier Selection

The following diagram illustrates a systematic approach to selecting a suitable commercial supplier for this compound.

Supplier_Selection_Workflow start Identify Potential Suppliers search Database & Catalog Search (e.g., Sigma-Aldrich, BLDpharm, etc.) start->search request_info Request Quotations & Documentation (CoA, Purity, Lead Time) search->request_info eval_docs Evaluate Supplier Documentation - Purity Specification - Analytical Methods Used - Batch-to-Batch Consistency request_info->eval_docs compare Compare Suppliers (Price, Quality, Availability) eval_docs->compare select Select Primary & Secondary Supplier compare->select order Place Initial Order for Analytical Validation select->order validate Perform In-House QC Validation (See Part 3) order->validate approve Approve Supplier for Routine Use validate->approve Pass reject Reject Supplier or Request Further Data validate->reject Fail

Caption: A workflow for the systematic evaluation and selection of chemical suppliers.

Directory of Commercial Suppliers

The following table summarizes publicly available information for commercial suppliers of this compound and related isomers. Researchers should always contact the supplier directly for the most current information and batch-specific data.

SupplierProduct Name/IsomerCAS NumberPurityAvailable Documentation
Sigma-Aldrich (Merck) This compound1229093-38-5Varies by batchCertificate of Analysis (CoA)
3-(1-Methyl-1H-pyrazol-5-yl)aniline910037-08-0≥95%[10]CoA, Certificate of Origin[10]
BLDpharm 3-(1-Methyl-1H-pyrazol-4-yl)aniline1089278-81-8>95%NMR, HPLC, LC-MS, UPLC available[11]
Amerigo Scientific This compound1229093-38-5Not specifiedContact for details[1]
Thermo Scientific (Maybridge) 3-(1-Methyl-1H-pyrazol-5-yl)aniline910037-08-097%[12]CoA
Oakwood Chemical 4-(1-Methyl-1H-pyrazol-3-yl)aniline916766-82-0Not specifiedCoA, Technical Info[13]
Fluorochem 4-(1-methyl-1H-pyrazol-4-yl)aniline1079178-22-595.0%+[14]Contact for details

Note: This table is not exhaustive and is intended as a starting point. Purity and available documentation can vary by batch and supplier.

Part 3: Quality Assessment and Analytical Validation

The Critical Role of Quality Control in Chemical Reagents

Rigorous quality control (QC) is the foundation of reproducible research in the life sciences.[7] It ensures that a reagent is what it purports to be and that its purity is sufficient for the intended application.[15] For a key synthetic intermediate like this compound, isomeric impurities can be particularly problematic, potentially leading to the formation of unintended final products and confounding biological results. Therefore, independent analytical verification is a crucial step after procuring the material.

Initial Inspection and Documentation Review

Upon receipt of the chemical, perform a visual inspection of the container and labeling. Cross-reference the information with the purchase order and the supplier's Certificate of Analysis (CoA). A typical CoA should include:

  • Compound Name and CAS Number

  • Lot or Batch Number

  • Purity (usually determined by HPLC or GC)

  • Identity confirmation (e.g., by ¹H NMR, IR, or MS)

  • Date of analysis

Analytical Workflow for Identity and Purity Confirmation

The following diagram outlines a standard workflow for the in-house analytical validation of a procured chemical reagent.

QC_Workflow start Receive Material & CoA doc_review Review CoA and SDS start->doc_review nmr ¹H NMR Spectroscopy (Identity & Structural Confirmation) doc_review->nmr hplc HPLC Analysis (Purity Assessment & Quantification) nmr->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms decision Compare Data to Specification ms->decision pass Material Accepted Release for Use decision->pass Meets Spec fail Material Rejected Contact Supplier decision->fail Does Not Meet Spec

Caption: A standard workflow for the quality control validation of a chemical reagent.

Recommended Analytical Protocols

The following are generalized protocols. Specific parameters may need to be optimized based on the available instrumentation and the specific batch of material.

Objective: To confirm the chemical structure and identify the correct regioisomer. The chemical shifts and coupling patterns are unique to the molecule's structure.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to look for include:

    • A singlet for the N-methyl protons.

    • Distinct signals in the aromatic region for the aniline and pyrazole ring protons.

    • A broad singlet for the -NH₂ protons.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The specific positions of the pyrazole ring protons are critical for distinguishing between the 3-, 4-, and 5-substituted isomers.[16]

Objective: To determine the purity of the sample by separating the main component from any impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. For example, a linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. This is a core technique in pharmaceutical quality control.[6][15]

Objective: To confirm the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₀H₁₁N₃), the expected monoisotopic mass is 173.0953. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm for high-resolution MS) of the theoretical mass.

Part 4: Conclusion

The procurement of high-quality chemical reagents is a fundamental prerequisite for success in research and drug development. For a key building block like this compound, a systematic approach to sourcing and validation is essential. By carefully selecting suppliers based on transparency and documentation, and by performing rigorous in-house analytical verification of identity and purity, researchers can ensure the integrity of their starting materials. This diligence minimizes the risk of experimental artifacts, enhances data reproducibility, and ultimately accelerates the path to discovery.

Part 5: References

  • ReAgent Chemicals. (2025). The Importance of Quality Control In Pharmaceutical Manufacturing. ReAgent Chemicals. [Link]

  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. (2025). LinkedIn. [Link]

  • ReAgent Chemicals. (2023). Quality Control In Chemical Manufacturing For Life Sciences. ReAgent Chemicals. [Link]

  • GMP SOP. Overview of pharmaceutical quality control steps and implementations. GMP SOP. [Link]

  • Pan American Health Organization. (n.d.). WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines. paho.org. [Link]

  • 1PlusChem LLC. 1089278-81-8 | 3-(1-Methyl-1H-pyrazol-4-yl)aniline. 1PlusChem LLC. [Link]

  • Chemical Register. 3-(3-Methyl-1H-pyrazol-1-yl)aniline (CAS No. 1134414-79-1) Suppliers. Chemical Register. [Link]

  • Oakwood Chemical. 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Oakwood Chemical. [Link]

  • Ali, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

  • Dana Bioscience. 3-(5-Methyl-1H-pyrazol-1-yl)aniline 100mg. Dana Bioscience. [Link]

  • Kumar, V., & Hassan, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • ResearchGate. synthesis, characterization, and antioxidant activity of new pyrazoles. ResearchGate. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Huang, S., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

  • Amerigo Scientific. This compound. Amerigo Scientific. [Link]

  • Chembeier. 4-(1-methyl-1H-pyrazol-4-yl)aniline. Chembeier. [Link]

  • ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. [Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Chemical Register. 3-Chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline (CAS No. 1157109-57-3) Suppliers. Chemical Register. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Candidacy

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a potential drug is its solubility. Poor aqueous solubility is a major hurdle, affecting over 70% of NCEs in development pipelines and leading to significant obstacles in absorption and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a heterocyclic amine with a structure amenable to diverse biological activities. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The aniline component, a versatile synthetic handle, is also a common feature in many pharmaceuticals. Understanding the solubility of this specific scaffold is paramount for any research program aiming to develop it into a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental workflows, and insightful data interpretation to navigate the complexities of characterizing and optimizing the solubility of this promising molecule.

Theoretical Framework for Solubility: A Predictive Analysis

The solubility of a compound is governed by a delicate interplay of its intrinsic physicochemical properties and the external environment. For this compound, the key determinants of its solubility are its pKa, lipophilicity (logP), and the energetic stability of its crystal lattice.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties from its structural components and data from closely related isomers.

PropertyPredicted Value/RangeRationale and Implications
Molecular Weight 173.21 g/mol A relatively low molecular weight is generally favorable for good solubility and permeability.
pKa (Predicted) 4.0 - 5.0The aniline moiety is a weak base. The conjugate acid of aniline has a pKa of approximately 4.6. The pyrazole ring is also weakly basic. This predicted pKa suggests that the compound's solubility will be highly dependent on pH, with significantly increased solubility in acidic environments where it can be protonated to form a more soluble salt.[1]
logP (Predicted) 1.5 - 2.5The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. While some lipophilicity is necessary for membrane permeability, a higher logP can lead to lower aqueous solubility. For instance, the related isomer 3-(1H-pyrazol-1-yl)aniline has a predicted XLogP3 of 1.5.[2]
Crystal Lattice Energy High (inferred)As a crystalline solid, the energy required to break the crystal lattice and allow the molecule to be solvated will significantly impact its thermodynamic solubility. The presence of hydrogen bond donors (the aniline amine) and acceptors (the pyrazole nitrogens) can lead to a stable and high-energy crystal lattice, potentially limiting solubility.
The Impact of pH on Solubility

As a weak base, the aqueous solubility of this compound is expected to be significantly influenced by pH. In acidic solutions, the aniline nitrogen will be protonated, forming a more polar and water-soluble anilinium cation.[3][4] As the pH increases and surpasses the pKa of the conjugate acid, the neutral, less soluble form of the molecule will predominate. This relationship is crucial for predicting the compound's behavior in the gastrointestinal tract, where pH varies from highly acidic in the stomach to near-neutral in the small intestine.

Below is a conceptual diagram illustrating the pH-dependent ionization and its effect on the solubility of a weakly basic compound like this compound.

ph_solubility cluster_ph Environmental pH cluster_molecule Molecular State cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (pH < pKa) Acidic Environment Ionized Ionized Form (Protonated Aniline) Higher Polarity Low_pH->Ionized Protonation Favored High_pH High pH (pH > pKa) Neutral/Basic Environment Neutral Neutral Form (Free Base) Lower Polarity High_pH->Neutral Deprotonation Favored High_Solubility High Solubility Ionized->High_Solubility Increased water interaction Low_Solubility Low Solubility Neutral->Low_Solubility Decreased water interaction

Caption: Relationship between pH, ionization state, and solubility.

Experimental Determination of Solubility: A Practical Guide

To move from prediction to empirical data, a robust and well-defined experimental plan is essential. The following section details the protocols for determining both the kinetic and thermodynamic solubility of this compound.

Distinguishing Kinetic and Thermodynamic Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[5]

  • Kinetic Solubility is typically measured in high-throughput screening settings. It reflects the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[6] This measurement is influenced by the rate of dissolution versus the rate of precipitation and can often yield higher values than thermodynamic solubility, as the compound may exist in a supersaturated or amorphous state.[7]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[8] This is the "gold standard" for solubility determination and is critical for late-stage drug development and formulation.[5]

The following workflow outlines the key steps for both types of solubility determination.

solubility_workflow cluster_thermo Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Kinetic Solubility start Start: Compound Synthesis and Characterization thermo1 Weigh excess solid compound into vials start->thermo1 kinetic1 Prepare high-concentration stock solution in DMSO start->kinetic1 thermo2 Add aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) thermo1->thermo2 thermo3 Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours thermo2->thermo3 thermo4 Separate solid from supernatant (filtration or centrifugation) thermo3->thermo4 analysis Quantify compound concentration in supernatant/filtrate (e.g., HPLC-UV, LC-MS) thermo4->analysis kinetic2 Add stock solution to aqueous buffer in microplate kinetic1->kinetic2 kinetic3 Incubate for a shorter period (e.g., 2 hours) with shaking kinetic2->kinetic3 kinetic4 Measure for precipitation (nephelometry) or filter/centrifuge kinetic3->kinetic4 kinetic4->analysis end End: Report Solubility Profile (mg/mL or µM) analysis->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)
  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

    • Prepare a range of aqueous buffers, for example, at pH 1.2, 4.5, 6.8, and 7.4, to mimic physiological conditions.

  • Equilibration:

    • Add a precise volume of each buffer to the vials containing the compound.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24 to 48 hours. This extended incubation time allows the system to reach equilibrium.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid in each vial.

    • Separate the solid from the supernatant by filtration (using a 0.22 µm filter) or centrifugation at high speed. This step must be performed carefully to avoid disturbing the equilibrium.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

Data Interpretation and Implications for Drug Development

The solubility data generated from these experiments will be instrumental in guiding the subsequent stages of drug development.

Quantitative Data Presentation

The results should be compiled into a clear and concise table, as shown below.

Solvent/BufferpHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
0.1 M HCl1.237[Experimental Data][Experimental Data]
Acetate Buffer4.537[Experimental Data][Experimental Data]
Phosphate Buffer6.837[Experimental Data][Experimental Data]
Phosphate Buffered Saline7.437[Experimental Data][Experimental Data]
Water~7.025[Experimental Data][Experimental Data]
EthanolN/A25[Experimental Data][Experimental Data]
Propylene GlycolN/A25[Experimental Data][Experimental Data]
Implications of the Solubility Profile
  • Formulation Strategies: If the compound exhibits low solubility at neutral pH, several formulation strategies can be explored to enhance its bioavailability.[9][10][11][12] These include:

    • Salt Formation: Given the basic nature of the aniline moiety, forming a salt with a pharmaceutically acceptable acid is a primary strategy to improve solubility and dissolution rate.[10]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[11]

    • Lipid-Based Formulations: For compounds with moderate to high lipophilicity, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[11]

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby enhancing the dissolution rate.[10]

  • Bioavailability Prediction: The pH-solubility profile is critical for predicting oral absorption. A compound that is highly soluble in the acidic environment of the stomach but precipitates in the neutral pH of the small intestine may exhibit poor and variable absorption.

  • Preclinical and Clinical Development: A thorough understanding of the solubility profile is essential for designing appropriate formulations for preclinical toxicology studies and early-phase clinical trials. Inadequate solubility can lead to underestimation of toxicity and efficacy.

Conclusion

The solubility profile of this compound is a cornerstone of its potential development as a therapeutic agent. While a theoretical assessment based on its chemical structure predicts a weakly basic compound with pH-dependent solubility, empirical determination through robust experimental protocols, such as the shake-flask method, is indispensable. The resulting data will not only provide a fundamental understanding of the molecule's physicochemical properties but also guide critical decisions in formulation development, preclinical testing, and the overall progression of the drug discovery program. By investing in a comprehensive characterization of solubility early in the development process, researchers can mitigate risks and enhance the probability of translating a promising molecule into a successful therapeutic.

References

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences.
  • pH and Solubility. AP Chem | Fiveable.
  • 8.11 pH and Solubility. AP Chemistry.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Kinetic versus thermodynamic solubility tempt
  • Drug permeation: the influence of pH on solubility in water and lipid Why is this important?. Deranged Physiology.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
  • Formulation strategies for poorly soluble drugs.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Does pH affect solubility?.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • 3-(1H-pyrazol-1-yl)aniline. PubChem.
  • Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Benchchem.
  • Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. PMC - PubMed Central.
  • Pyrazole. Solubility of Things.
  • Pyrazole | 288-13-1. ChemicalBook.
  • 3-(3-methylphenyl)-1H-pyrazol-5-amine. PubChem.
  • SAFETY D
  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. NIH.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Substrate scope of anilines and pyrazole aldehydes for the synthesis of...
  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentr
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • 3-(5-methyl-1h-pyrazol-1-yl)aniline. PubChemLite.
  • 3-(1H-Pyrazol-3-yl)aniline. PubChem.
  • Solubility Enhancement of Poorly Soluble Drugs by Using Novel Techniques: A Review. JCPR.
  • Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Journal of Drug Delivery and Therapeutics.
  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies.
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry.
  • Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)
  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations.
  • 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Oakwood Chemical.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

3-(1H-pyrazol-3-yl)aniline, with the chemical formula C₉H₉N₃, belongs to a class of compounds that feature both a pyrazole and an aniline moiety.[1] The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[2] The aniline portion of the molecule provides a versatile synthetic handle for further functionalization, making this compound an attractive scaffold for the development of novel therapeutic agents and functional materials. Understanding the fundamental physical and chemical properties of 3-(1H-pyrazol-3-yl)aniline is paramount for its effective utilization in research and development.

Molecular Structure and Identification

The structure of 3-(1H-pyrazol-3-yl)aniline is characterized by a pyrazole ring attached to the meta-position of an aniline ring.

Key Identifiers:

IdentifierValueSource
CAS Number 89260-46-8[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
IUPAC Name 3-(1H-pyrazol-3-yl)aniline[1]

Physical Properties

Precise experimental data for some physical properties of 3-(1H-pyrazol-3-yl)aniline are not widely reported. However, predicted values and data from isomeric compounds can provide useful estimates. This section also outlines the experimental procedures to determine these properties.

Melting Point

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used.

  • Sample Preparation: A small amount of dry, crystalline 3-(1H-pyrazol-3-yl)aniline is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.

Boiling Point

A predicted boiling point for 3-(1H-pyrazol-3-yl)aniline is 442.3 °C at 760 mmHg.[3] Due to the high temperature, decomposition may occur, and vacuum distillation is recommended for purification.

Solubility

The solubility of 3-(1H-pyrazol-3-yl)aniline is dictated by the polar aniline and pyrazole functionalities and the nonpolar phenyl ring. It is expected to be soluble in polar organic solvents and have limited solubility in water.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Procedure:

    • To a vial containing a known volume of solvent (e.g., 1 mL), add a small, weighed amount of 3-(1H-pyrazol-3-yl)aniline.

    • Stir or vortex the mixture at a constant temperature (e.g., 25 °C) for a set period.

    • If the solid dissolves completely, add another weighed portion and repeat until a saturated solution is obtained.

    • The solubility is expressed as mg/mL or mol/L.

pKa

The pKa values indicate the acidity or basicity of the functional groups. The aniline moiety is basic, while the pyrazole ring has both a weakly basic and a weakly acidic proton. The pKa of the anilinium ion is expected to be in the range of 4-5, typical for anilines. The pyrazole N-H proton is weakly acidic, with an estimated pKa around 14-15.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):

  • Principle: The UV-Vis absorption spectrum of 3-(1H-pyrazol-3-yl)aniline will change as a function of pH due to the protonation/deprotonation of the amino and pyrazole groups.

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Prepare a stock solution of 3-(1H-pyrazol-3-yl)aniline in a suitable solvent (e.g., methanol).

    • Add a small aliquot of the stock solution to each buffer to create solutions of constant concentration.

    • Record the UV-Vis spectrum for each solution.

    • The absorbance at a wavelength where the protonated and deprotonated forms have different absorptivities is plotted against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Chemical Properties and Reactivity

The chemical reactivity of 3-(1H-pyrazol-3-yl)aniline is a composite of the reactivities of the aniline and pyrazole rings.

Reactivity of the Aniline Moiety

The amino group is a versatile functional group that can undergo various reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a key intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X).

  • Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director. However, the pyrazole substituent at the meta position will also influence the regioselectivity.

Reactivity of the Pyrazole Moiety

The pyrazole ring is aromatic and can undergo:

  • N-Alkylation/N-Acylation: The N-H proton is acidic and can be removed by a base, followed by reaction with an electrophile.

  • Electrophilic Aromatic Substitution: This typically occurs at the C4 position of the pyrazole ring.

Figure 1: Key reaction pathways for 3-(1H-pyrazol-3-yl)aniline.

Synthesis

A common synthetic route to 3-(1H-pyrazol-3-yl)aniline involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine, followed by functional group manipulations. A plausible synthesis is outlined below:

Synthesis of 3-(1H-pyrazol-3-yl)aniline cluster_legend Reaction Steps 3-Nitroacetophenone 3-Nitroacetophenone Intermediate A Intermediate A 3-Nitroacetophenone->Intermediate A 1 DMF-DMA DMF-DMA DMF-DMA->Intermediate A Hydrazine Hydrazine 3-(3-Nitrophenyl)-1H-pyrazole 3-(3-Nitrophenyl)-1H-pyrazole Hydrazine->3-(3-Nitrophenyl)-1H-pyrazole Reduction Reduction 3-(1H-pyrazol-3-yl)aniline 3-(1H-pyrazol-3-yl)aniline Reduction->3-(1H-pyrazol-3-yl)aniline Intermediate A->3-(3-Nitrophenyl)-1H-pyrazole 2 3-(3-Nitrophenyl)-1H-pyrazole->3-(1H-pyrazol-3-yl)aniline 3 1 1. Knoevenagel condensation 2 2. Cyclization 3 3. Nitro group reduction

Figure 2: A plausible synthetic route to 3-(1H-pyrazol-3-yl)aniline.

Spectral Characterization

¹H NMR Spectroscopy

Expected Chemical Shifts (in DMSO-d₆):

  • Pyrazole N-H: A broad singlet around 12-13 ppm.

  • Aromatic Protons (Aniline Ring): Multiplets in the range of 6.5-7.5 ppm.

  • Pyrazole C-H Protons: Doublets or multiplets between 6.0 and 8.0 ppm.

  • Amino N-H₂: A broad singlet around 5.0-6.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and the presence of exchangeable protons.

  • Concentration: Prepare a ~5-10 mg/mL solution.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard parameters for ¹H NMR acquisition.

¹³C NMR Spectroscopy

Expected Chemical Shifts (in DMSO-d₆):

  • Aromatic and Pyrazole Carbons: Signals in the range of 100-150 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Solvent and Concentration: Same as for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters: Standard parameters for ¹³C NMR with proton decoupling.

Infrared (IR) Spectroscopy

Expected Absorption Bands (cm⁻¹):

  • N-H Stretch (Amine and Pyrazole): 3200-3500 (broad).

  • C-H Stretch (Aromatic): 3000-3100.

  • C=C Stretch (Aromatic): 1450-1600.

  • N-H Bend (Amine): 1550-1650.

Experimental Protocol for IR Spectroscopy:

  • Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Procedure:

    • Place a small amount of the solid sample on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 159.08.

  • Key Fragments: Loss of HCN from the pyrazole ring, and fragmentation of the aniline ring.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

Safety and Handling

Based on data for related compounds, 3-(1H-pyrazol-3-yl)aniline should be handled with care. It is classified as an irritant and may be harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(1H-pyrazol-3-yl)aniline is a valuable building block in synthetic chemistry with significant potential in drug discovery and materials science. This technical guide has provided a detailed overview of its key physical and chemical properties. While some experimental data remains to be reported, the provided protocols offer a clear path for researchers to characterize this compound thoroughly. A comprehensive understanding of these properties is essential for unlocking the full potential of this versatile molecule.

References

  • PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline. National Center for Biotechnology Information.
  • Chemsrc. (2025). 3-(1H-PYRAZOL-3-YL)ANILINE.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives.

Sources

Methodological & Application

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, their biological significance, and detailed protocols for their preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Pyrazole derivatives represent a cornerstone in medicinal chemistry, lauded for their vast spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous FDA-approved drugs.[4] Their versatile structure allows for interaction with a wide array of biological targets, leading to applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[3][5][6]

The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold, in particular, has garnered significant attention. Research has demonstrated its potential as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, making it a promising candidate for anticancer therapies.[7][8] Furthermore, derivatives of this scaffold have exhibited significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV).[9][10] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and key applications of this important class of molecules.

Synthetic Strategies: A Mechanistic Approach

The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives is a multi-step process that can be logically broken down into three key stages:

  • Formation of the 1,3-diphenyl-1H-pyrazole core.

  • Functionalization at the C4 position of the pyrazole ring.

  • Introduction of the substituted aniline moiety.

Two primary and effective routes for this synthesis are the Vilsmeier-Haack formylation followed by reductive amination and the Mannich reaction .

Route 1: Vilsmeier-Haack Formylation and Reductive Amination

This is a widely employed and versatile method for the synthesis of the target compounds.

1. Synthesis of the 1,3-diphenyl-1H-pyrazole Scaffold:

The synthesis of the 1,3-diphenyl-1H-pyrazole core is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine.[1]

  • Mechanism: The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

2. Vilsmeier-Haack Formylation of the Pyrazole Ring:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[11][12][13] In this step, a formyl group (-CHO) is introduced at the C4 position of the 1,3-diphenyl-1H-pyrazole.

  • Mechanism: The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[13] The pyrazole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[14][15]

3. Reductive Amination with Substituted Anilines:

The final step involves the coupling of the pyrazole-4-carbaldehyde with a desired substituted aniline via reductive amination.[16] This reaction forms the crucial secondary amine linkage.

  • Mechanism: The reaction begins with the formation of a Schiff base (imine) from the condensation of the aldehyde and the primary amine. This is typically followed by the in situ reduction of the imine to the corresponding amine using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[16] The latter is often preferred for its milder nature and tolerance of a wider range of functional groups.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: C4-Functionalization cluster_2 Step 3: Aniline Coupling A 1,3-Dicarbonyl Compound C 1,3-Diphenyl-1H-pyrazole A->C Cyclocondensation B Phenylhydrazine B->C D 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde C->D Vilsmeier-Haack Formylation F N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative D->F Reductive Amination E Substituted Aniline E->F

Caption: Overall synthetic workflow for N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

Route 2: The Mannich Reaction

The Mannich reaction provides an alternative, one-pot approach to introduce an aminomethyl group onto the pyrazole ring.[17][18]

  • Mechanism: This reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of 1,3-diphenyl-1H-pyrazole, the proton at the C4 position can be sufficiently acidic to participate. The reaction involves the condensation of a primary or secondary amine (in this case, a substituted aniline), formaldehyde, and the active hydrogen-containing pyrazole.[19]

Mannich_Reaction_Mechanism cluster_0 Formation of Eschenmoser's Salt Precursor cluster_1 Nucleophilic Attack A Substituted Aniline C Iminium Ion A->C B Formaldehyde B->C E N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivative C->E Electrophilic Attack D 1,3-Diphenyl-1H-pyrazole D->E Nucleophilic Addition

Caption: Simplified mechanism of the Mannich reaction for the synthesis of the target compounds.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative via the Vilsmeier-Haack and reductive amination route.

Protocol 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1,3-Diphenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,3-diphenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (5.0 mL per gram of pyrazole) at 0 °C, add POCl₃ (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

  • Substituted aniline (e.g., aniline)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Add the substituted aniline (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected data for a representative compound.

CompoundMolecular FormulaMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline C₂₂H₁₉N₃145-1474.35 (d, 2H, CH₂), 5.50 (t, 1H, NH), 6.60-7.80 (m, 15H, Ar-H), 8.10 (s, 1H, pyrazole-H)38.5 (CH₂), 113.2, 117.5, 118.9, 121.3, 125.8, 126.9, 128.5, 128.8, 129.3, 133.4, 139.1, 148.2, 149.6, 152.1[M+H]⁺ found

Applications and Biological Significance

The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold has demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Several derivatives have shown potent inhibitory activity against CDK2/cyclin E, suggesting their potential as cell cycle inhibitors for cancer treatment.[7] High antiproliferative activity has been observed against various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma).[7]

  • Antiviral Activity: This class of compounds has been identified as a novel inhibitor of the human Respiratory Syncytial Virus (RSV), with some derivatives showing activity in the low micromolar range.[9][10]

  • Broad Spectrum Potential: The inherent biological activity of the pyrazole nucleus suggests that these derivatives could be further explored for other therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[2][3]

Conclusion

The synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives is a well-established process that provides access to a class of compounds with significant therapeutic potential. The Vilsmeier-Haack formylation followed by reductive amination offers a reliable and versatile route for the preparation of a wide range of derivatives. The potent biological activities exhibited by these compounds, particularly in the areas of oncology and virology, underscore their importance as scaffolds for future drug discovery and development efforts.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). ResearchGate.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Review: biologically active pyrazole derivatives. (n.d.). Semantic Scholar.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Organic Chemistry Portal.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Center for Biotechnology Information.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate.
  • Synthesis of New Series of Pyrazole and Imidazole Derivatives and their Antimicrobial Activity. (2012). PubMed.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. (2022). National Center for Biotechnology Information.
  • Synthesis of N-Mannich bases of pyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). PubMed.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). ACS Publications.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015). ResearchGate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Synthetic Routes to Pyrazoles. (n.d.). ResearchGate.
  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. (n.d.). ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (n.d.). MDPI.

Sources

Application Note: Advanced Functionalization Strategies for 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole-Aniline Scaffold

The 3-(1-methyl-1H-pyrazol-3-yl)aniline core represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique combination of a hydrogen bond-accepting pyrazole ring and a versatile aniline moiety makes it a cornerstone for the design of targeted therapeutics, particularly protein kinase inhibitors.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[3][4] Compounds built upon this scaffold have shown potent inhibitory activity against key oncogenic targets, including Janus kinases (JAKs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[2][3][5]

The synthetic utility of this molecule stems from the reactivity of the aniline's primary amino group, which serves as a handle for a wide array of chemical transformations. This application note provides detailed protocols and expert insights for three critical functionalization pathways: N-Acylation, N-Sulfonylation, and Palladium-Catalyzed Cross-Coupling. Mastery of these protocols enables the rapid generation of diverse chemical libraries, accelerating the structure-activity relationship (SAR) studies essential for drug discovery.

Core Functionalization Pathways: A Visual Overview

The functionalization of this compound can be directed down several productive pathways, each yielding a distinct class of derivatives with unique physicochemical and pharmacological properties.

G cluster_0 Functionalization Protocols cluster_1 Product Classes A This compound (Starting Material) B N-Acylation (Amide Formation) A->B RCOCl or RCOOH, Coupling Agent C N-Sulfonylation (Sulfonamide Formation) A->C RSO2Cl, Base D Pd-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig) A->D Ar-X, Pd Catalyst, Ligand, Base E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Diaryl/Heteroarylamine Derivatives D->G

Caption: Key functionalization routes for this compound.

Protocol I: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and reliable transformations in medicinal chemistry. It allows for the introduction of a vast array of side chains (R-groups) that can probe binding pockets, modulate solubility, and alter metabolic stability.

Principle: The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or an activated carboxylic acid). The reaction with an acyl chloride is typically rapid and driven by the formation of HCl, which is scavenged by a base.

Detailed Step-by-Step Protocol (Acyl Chloride Method)
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent moisture from hydrolyzing the acyl chloride.[6]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2–1.5 eq). The base neutralizes the HCl byproduct, preventing protonation of the starting aniline which would render it non-nucleophilic.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.

  • Purification & Validation: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.[4] The structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

ParameterCondition/ReagentRationale
Solvent Anhydrous DCM, THFAprotic, dissolves reactants, inert to conditions.
Base Triethylamine, DIPEAScavenges HCl byproduct, prevents amine protonation.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side products.
Stoichiometry ~1.1 eq Acyl ChlorideEnsures complete consumption of the starting aniline.
Purification Column ChromatographyStandard method for separating the product from impurities.

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamide groups are key pharmacophores that can act as hydrogen bond donors and acceptors, often mimicking the phosphate group of ATP in kinase inhibitor design.[7]

Principle: This reaction is analogous to N-acylation, where the aniline's amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct.

Detailed Step-by-Step Protocol
  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or DCM (approx. 0.2 M).[7]

  • Base and Reagent Addition: To the stirred solution, add triethylamine (2.4 eq) followed by the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (2.0 eq).[7] The use of excess base and sulfonyl chloride can drive the reaction to completion, sometimes leading to double sulfonylation depending on the substrate's reactivity.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Add distilled water to the residue and extract the product with ethyl acetate (2x).[7]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification & Validation: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel. Characterize the final sulfonamide product by FT-IR, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

ParameterCondition/ReagentRationale
Solvent Acetonitrile, DCMPolar aprotic solvent suitable for the reaction.
Base TriethylamineEfficiently neutralizes the generated HCl.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Purification Flash ChromatographyEffective for isolating the sulfonamide product.

Protocol III: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds, enabling the synthesis of complex diaryl and aryl-heteroaryl amines that are often inaccessible through classical methods.[8][9]

Principle: The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. A catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination forms the new C-N bond.[8] The choice of ligand is critical for the efficiency and scope of the reaction.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NR'H Ar-Pd(II)(L)-NR'H Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR'H + R'NH2 - HX Ar-Pd(II)(L)-NR' Ar-Pd(II)(L)-NR' Ar-Pd(II)(L)-NR'H->Ar-Pd(II)(L)-NR' Base (Deprotonation) Ar-Pd(II)(L)-NR'->Pd(0)L Reductive Elimination Ar-NR' Ar-NR' Ar-Pd(II)(L)-NR'->Ar-NR' Product Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X R'NH2 R'NH2 R'NH2->Ar-Pd(II)(L)-NR'H

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl halide (Ar-X, 1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with Argon or Nitrogen. This is absolutely critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base: Add an anhydrous solvent (e.g., toluene, dioxane, or t-butanol) via syringe, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 eq). The choice of base is crucial and often depends on the specific substrates and ligand used.[10]

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. Microwave irradiation can often be used to accelerate the reaction.[11]

  • Monitoring: Monitor the reaction by LC-MS or TLC until the limiting reagent (the aryl halide) is consumed.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification & Validation: After concentrating the solvent, purify the crude material by column chromatography. Confirm the identity and purity of the desired coupled product by NMR and MS.

ParameterCondition/ReagentRationale
Catalyst Pd₂(dba)₃ / Phosphine LigandForms the active Pd(0) species for the catalytic cycle.[9]
Ligand Bulky, electron-rich phosphinesPromotes oxidative addition and reductive elimination steps.[11]
Base NaOtBu, K₃PO₄Deprotonates the amine to form the active nucleophile.
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive Pd(0) catalyst from deactivation.
Temperature 80-120 °CProvides the necessary activation energy for the catalytic cycle.

Conclusion

The this compound scaffold is a validated starting point for the development of high-value chemical entities in drug discovery. The protocols detailed in this application note for N-acylation, N-sulfonylation, and Buchwald-Hartwig amination provide robust and versatile methods for its functionalization. By carefully selecting reagents and conditions, and by adhering to rigorous purification and validation standards, researchers can efficiently synthesize diverse libraries of novel compounds for biological screening, ultimately accelerating the path toward new therapeutic agents.

References

  • BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1.
  • Langer, T., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • Bara, T. A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Zaharia, V., et al. (2013).
  • Wang, H., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Wikipedia. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • BenchChem. (2025).
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DTU Orbit.

Sources

Topic: Application of 3-(1-Methyl-1H-pyrazol-3-yl)aniline in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases, orchestrating a vast network of signaling pathways that control cellular processes, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for novel, potent, and selective agents is ongoing.

A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific target families. The pyrazole ring is one such scaffold, extensively utilized in medicinal chemistry for its synthetic accessibility and versatile biological activity.[3][4] Several FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib, incorporate this heterocyclic core, validating its importance.[3][5][6]

This application note provides a comprehensive, field-proven guide for utilizing 3-(1-Methyl-1H-pyrazol-3-yl)aniline as a foundational fragment in a kinase inhibitor screening campaign. We present a structured, multi-stage workflow designed to identify and validate potent and selective kinase inhibitors, moving from high-throughput biochemical screening to physiologically relevant cell-based assays.

Rationale and Strategic Value of the Scaffold

The selection of this compound is deliberate. The pyrazole moiety serves as an excellent bioisosteric replacement for other functional groups and can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[3] The N-methylation prevents tautomerization and removes a hydrogen bond donor, which can be crucial for tuning selectivity.[3] Furthermore, the aniline group provides a readily modifiable synthetic handle, allowing for the rapid generation of a diverse chemical library to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

The Kinase Inhibitor Screening Cascade: A Phased Approach

A successful screening campaign requires a logical progression of assays to triage compounds effectively, minimizing wasted resources on false positives or non-viable candidates.[7] Our proposed workflow is designed as a self-validating cascade, where each stage increases the biological and physiological relevance of the findings.

G cluster_0 Phase 1: Primary Screening & Hit ID cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Validation PrimaryScreen Primary HTS Assay (e.g., Kinase-Glo®) Single High Concentration HitConfirmation Hit Confirmation Fresh Compound, Same Assay PrimaryScreen->HitConfirmation DoseResponse Potency Determination (IC50 Generation) HitConfirmation->DoseResponse Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity MoA Mechanism of Action (e.g., ATP Competition Assay) Selectivity->MoA CellularTarget Cell-Based Target Engagement (e.g., NanoBRET™) MoA->CellularTarget FunctionalAssay Functional Cellular Assay (Target Phosphorylation) CellularTarget->FunctionalAssay Lead Lead Candidate FunctionalAssay->Lead G RawData Raw Luminescence Data (RLU) Controls Separate Controls (Positive & Negative) RawData->Controls CalculateStats Calculate Mean (μ) and Standard Deviation (σ) for each control Controls->CalculateStats ZFactor Calculate Z'-Factor Z' = 1 - (3σp + 3σn) / |μp - μn| CalculateStats->ZFactor AssessQuality Z' > 0.5? ZFactor->AssessQuality Proceed Assay is Excellent Proceed with Screen AssessQuality->Proceed Yes Optimize Assay is Marginal/Poor Re-optimize Conditions AssessQuality->Optimize No

Figure 2: Data analysis and quality control pipeline for HTS.

Z'-Factor Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS. [8][9]* 0 < Z' ≤ 0.5: A marginal assay; may require optimization. [8][9]* Z' < 0: A poor assay, not suitable for screening. [8][10]

Data Presentation and Biological Context

Clear data presentation is essential for interpretation. Quantitative data should be summarized in tables, and biological context should be provided with pathway diagrams.

Table 1: Representative Primary HTS and Potency Data

Compound IDScaffold Derivative% Inhibition @ 10 µMIC₅₀ (nM)
Cmpd-001This compound8.2>10,000
Cmpd-002p-fluoro-benzyl derivative95.7150
Cmpd-003m-methoxy-benzyl derivative88.1425
Cmpd-004N-acyl derivative15.3>10,000
StaurosporinePositive Control99.815

Table 2: Representative Selectivity Profile for "Cmpd-002" (IC₅₀, nM)

Target KinaseCmpd-002 (IC₅₀, nM)Staurosporine (IC₅₀, nM)
Kinase A (Primary Target) 150 15
Kinase B8,50025
Kinase C>10,00018
Kinase D1,20050
Kinase E>10,00030

The data above illustrates a successful hit ("Cmpd-002") with good potency for the primary target and favorable selectivity (>50-fold) against other kinases in the panel.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibitor Test Compound (e.g., Cmpd-002) Inhibitor->PI3K

Figure 3: Representative PI3K/AKT signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors, grounded in the proven success of pyrazole-containing drugs. [11][12][13]The systematic, multi-tiered screening approach detailed in this application note provides a robust framework for identifying potent, selective, and cell-active lead compounds. By integrating rigorous biochemical assays, comprehensive selectivity profiling, and functional cellular validation, researchers can efficiently translate this promising chemical matter into viable candidates for drug development programs.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
  • Protein Kinase Signalling Networks in Cancer. (2018). PMC - NIH. [Link]
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2021). PubMed. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). PMC - NIH. [Link]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2024). Future Medicinal Chemistry. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Spotlight: Cell-based kinase assay form
  • The Z prime value (Z´). BMG LABTECH. [Link]
  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (2012). Landes Bioscience. [Link]
  • Kinase Selectivity Panels. Reaction Biology. [Link]
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (2015).
  • Targeting Multiple Kinase Pathways: A Change In Paradigm. (2010). Clinical Cancer Research. [Link]
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
  • Kinases and Cancer. (2018). PMC - PubMed Central - NIH. [Link]
  • Cell-based Kinase Assays. Profacgen. [Link]
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (2021). MDPI. [Link]
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PubMed Central. [Link]
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. [Link]
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015). PMC - NIH. [Link]
  • Z-factor. Wikipedia. [Link]
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]
  • (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.

Sources

Application Notes & Protocols: A Researcher's Guide to Evaluating Pyrazole Derivatives in Cell-Based Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Pyrazole Scaffold in Modern Oncology Research

The pyrazole nucleus is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow for versatile chemical modifications, making it a cornerstone in the design of targeted therapeutics. In oncology, pyrazole derivatives have been successfully developed into potent inhibitors of a wide array of molecular targets that are critical for cancer cell proliferation, survival, and metastasis.[3][4][5][6] Numerous compounds built on this scaffold function by interacting with key enzymes such as protein kinases (e.g., CDKs, EGFR, JAKs) and molecular chaperones like HSP90, thereby disrupting the signaling cascades that drive malignant growth.[3][5][7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, workflow-driven approach to the preclinical evaluation of novel pyrazole derivatives. We move beyond simple instructions to explain the causality behind experimental choices, offering a self-validating framework for assessing a compound's cytotoxic potential and elucidating its mechanism of action. The protocols detailed herein are foundational for identifying and characterizing promising therapeutic candidates for further development.

Key Signaling Pathways: Understanding the "Why" of Inhibition

To design meaningful experiments, it is crucial to understand the biological context in which pyrazole inhibitors operate. While they target numerous pathways, many function by disrupting the cell cycle or protein homeostasis—two fundamental processes frequently deregulated in cancer.

The Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Control

CDKs are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[8] Their sequential activation, driven by binding to specific cyclin partners, propels the cell through its growth and division phases (G1, S, G2, M). In many cancers, this pathway is hyperactive, leading to uncontrolled proliferation. Pyrazole-based inhibitors, such as AT7519, can potently inhibit CDKs, leading to cell cycle arrest and, ultimately, apoptosis.[8][9] A primary mechanism involves preventing the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, sequestering it and preventing the expression of genes required for S-phase entry.[8]

cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (Growth Factors) CDK46 Cyclin D / CDK4/6 Mitogens->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F_seq E2F (Sequestered) Rb->E2F_seq sequesters E2F_act E2F (Active) pRb->E2F_act releases CDK2 Cyclin E / CDK2 CDK2->pRb maintains phosphorylation Transcription G1/S Gene Transcription E2F_act->Transcription Transcription->CDK2 DNA_Rep DNA Replication Transcription->DNA_Rep initiates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CDK46 Inhibitor->CDK2 cluster_cycle HSP90 Chaperone Cycle Client Unfolded Client (e.g., HER2, C-RAF) HSP90_open HSP90 (Open) Client->HSP90_open Complex HSP90-Client Complex HSP90_open->Complex HSP90_closed HSP90 (Closed, ATP-bound) Complex->HSP90_closed ATP Binding Degradation Proteasomal Degradation Complex->Degradation shunts to ATP ATP ATP->Complex Folded Correctly Folded Client Protein HSP90_closed->Folded ATP Hydrolysis Folded->HSP90_open release Inhibitor Pyrazole HSP90 Inhibitor Inhibitor->Complex blocks ATP binding

Diagram 2: Inhibition of the HSP90 chaperone cycle by pyrazole compounds.

Systematic Experimental Workflow

A structured, tiered approach is essential for the efficient evaluation of novel compounds. This workflow progresses from broad cytotoxicity screening to detailed mechanistic studies, ensuring that resources are focused on the most promising candidates.

cluster_workflow Compound Evaluation Workflow cluster_MoA MoA Assays Start Novel Pyrazole Derivative Prep Compound Preparation (Stock & Dilutions) Start->Prep Primary Primary Screening: Cell Viability Assay (MTT) Determine IC50/GI50 Prep->Primary Decision Potent Cytotoxicity? Primary->Decision Secondary Secondary Screening: Mechanism of Action (MoA) Assays Decision->Secondary Yes Stop Stop or Redesign Decision->Stop No CellCycle Cell Cycle Analysis (PI Staining) Secondary->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) Secondary->Apoptosis Target Target Modulation (Western Blot) Secondary->Target

Diagram 3: A systematic workflow for evaluating pyrazole derivatives.

Data Presentation: Quantifying Compound Efficacy

Clear and concise data presentation is critical for comparative analysis. Summarizing cytotoxicity data in a tabular format allows for rapid assessment of a compound's potency and selectivity across different cancer cell lines.

Table 1: Example In Vitro Cytotoxicity of Representative Pyrazole Derivatives IC50/GI50 values represent the concentration (µM) required to inhibit 50% of cell growth and are derived from published literature.

Compound IDTarget/ClassCell LineCancer TypeIC50/GI50 (µM)Reference
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast14.97 (24h), 6.45 (48h)[10]
Compound 15 Tubulin InhibitorMCF-7Breast0.042[3]
Compound 22 EGFR InhibitorA549Lung~3.5[3]
Compound 23 EGFR InhibitorHeLaCervical~2.82[3]
Compound 33 CDK2 InhibitorHCT116Colon< 23.7[3]
VER50589 HSP90 InhibitorHCT116Colon0.072[11]
AT7519 Pan-CDK InhibitorHCT116Colon0.4[7]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays in the evaluation workflow.

Protocol 1: Compound Preparation and Handling

Rationale: Proper compound handling is fundamental to obtaining reproducible results. Pyrazole derivatives are typically hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice. It is critical to maintain a low, consistent final DMSO concentration across all experimental conditions to avoid solvent-induced cytotoxicity. [9] Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the pyrazole derivative in 100% cell culture-grade DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C. [9]3. Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Causality Check: Perform dilutions in the medium, not DMSO, to ensure the compound remains soluble upon addition to the cells and to minimize the final DMSO concentration.

  • Vehicle Control: A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the highest compound concentration, MUST be included in every experiment. The final DMSO concentration should ideally not exceed 0.5% (v/v). [9]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. [12][13]This assay is the workhorse for primary screening to determine the half-maximal inhibitory concentration (IC50). [12] Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume exponential growth for 18-24 hours.

    • Causality Check: This overnight incubation ensures that cells recover from the stress of trypsinization and plating, and that the observed effects are due to the compound, not plating artifacts.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the pyrazole derivative (prepared as in Protocol 1) or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. [13]5. Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [12]Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value. [9][12]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: This assay quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. [9]By fixing cells to make them permeable to the dye, the resulting fluorescence intensity measured by a flow cytometer is directly proportional to the DNA content. An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest. [7][14] Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Allow them to attach overnight, then treat with the pyrazole derivative at relevant concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the culture medium (containing floating, potentially apoptotic cells) and the adherent cells (harvested using trypsin). Combine them to ensure all cells are analyzed.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membranes.

    • Causality Check: Dropwise addition of cold ethanol prevents cell clumping and ensures uniform fixation, which is critical for high-quality data.

  • Storage: Fixed cells can be stored at -20°C for at least a week.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Causality Check: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA for an accurate measurement of DNA content.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. [9]7. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000-20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. Quantify the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n), and G2/M (4n) phases. [9]Compare the distribution in treated samples to the vehicle control.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

Rationale: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label these cells. PI is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis. [7][9] Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis (Protocol 3, Step 1).

  • Cell Harvesting: Collect both floating and adherent cells as described previously.

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in a commercial Annexin V apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. [9]5. Incubation: Incubate the cells in the dark at room temperature for 15 minutes. [9] * Causality Check: Incubation must be done in the dark as fluorochromes like FITC are light-sensitive. The assay should be performed on live, non-fixed cells.

  • Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative. [9] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

  • BenchChem. (2025). Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers. BenchChem Technical Support.
  • Kumar, A., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
  • Asadi, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • Wang, Z., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • Wang, Z., et al. (2023).
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
  • Ansari, M.F., et al. (2022).
  • Ansari, M.F., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
  • Asadi, M., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. NCBI. [Link]
  • Kraski, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
  • Mohamady, S., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. NIH. [Link]
  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b.
  • Sharp, S., et al. (2007). In vitro and in vivo inhibition of the HSP90 molecular chaperone by novel, synthetic, potent pyrazole/isoxazole resorcinol 5-amide analogs. AACR Journals. [Link]
  • ResearchGate. (n.d.). Cell cycle analysis through PI staining and following flow cytometry....
  • Dymock, B., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. [Link]
  • Shingare, M., et al. (2022).
  • Kandefer-Szerszen, M., et al. (2013). EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. Journal of Physiology and Pharmacology. [Link]
  • Blagg, B.S.J., et al. (2008). Discovery and development of heat shock protein 90 inhibitors. PMC. [Link]
  • Kandefer-Szerszen, M., et al. (2013).
  • Gomaa, M.S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC. [Link]
  • Inceler, N., et al. (2020). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
  • Kandefer-Szerszen, M., et al. (2013). (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives.
  • El-gohary, N.S., & Shaaban, M.I. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Flow cytometric analysis for cell cycle distribution.
  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria Repository. [Link]
  • Zhang, M., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Alqahtani, A., et al. (2022).

Sources

Application Notes and Protocols for 3-(1-Methyl-1H-pyrazol-3-yl)aniline in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrazole derivatives have garnered significant attention for their potential as potent and selective anticancer agents.[3][4] These compounds often exert their effects by targeting key regulators of cell proliferation and survival, such as protein kinases.[5][6] 3-(1-Methyl-1H-pyrazol-3-yl)aniline represents a promising entity within this class, and this document provides a comprehensive guide to evaluating its potential anticancer activities in various cancer cell lines. The protocols and insights provided herein are grounded in established methodologies for testing pyrazole-based compounds and are designed to be adaptable for the specific investigation of this and related molecules.

Plausible Mechanism of Action: Targeting Kinase Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, many pyrazole-containing compounds function as kinase inhibitors.[5][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Based on the structure of this compound and the known activities of related compounds, a plausible mechanism of action is the inhibition of key kinases involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases.[8][9]

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates a potential mechanism by which a pyrazole derivative like this compound could interfere with a generic kinase-mediated signaling pathway, leading to cell cycle arrest and apoptosis.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., CDK) Receptor->Kinase GF Growth Factor GF->Receptor Binds Compound This compound (Putative Kinase Inhibitor) Compound->Kinase Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Prolif Proteins for Proliferation Kinase->Prolif Phosphorylates Kinase->Apoptosis Inhibits Cycle Cell Cycle Progression Prolif->Cycle Promotes

Caption: Hypothesized kinase inhibition by this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the initial characterization of the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)[3][12]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

  • Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[11][15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[11]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[11]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]

Experimental Workflow Diagram

G start Start: Cancer Cell Lines step1 Cell Seeding (96-well & 6-well plates) start->step1 step2 Treatment with This compound step1->step2 step3a MTT Assay (24, 48, 72h) step2->step3a step3b Annexin V/PI Staining (24, 48h) step2->step3b step4a Measure Absorbance (570 nm) step3a->step4a step4b Flow Cytometry Analysis step3b->step4b end1 Determine IC50 Values step4a->end1 end2 Quantify Apoptosis step4b->end2

Caption: A typical workflow for evaluating the anticancer activity of a novel compound.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol allows for the investigation of the compound's effect on cell cycle progression.[16]

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate for at least 30 minutes at 4°C.[16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content frequency histograms and quantify the percentage of cells in each phase of the cell cycle.[16]

Data Presentation: Summarizing Efficacy

The following table provides a template for summarizing the cytotoxic activity (IC50 values) of this compound against various cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.

Cancer Type Cell Line IC50 (µM) at 48h
Breast CancerMCF-7[Experimental Value]
Breast CancerMDA-MB-231[Experimental Value]
Lung CancerA549[Experimental Value]
Colon CancerHCT116[Experimental Value]
Prostate CancerPC-3[Experimental Value]

Note: The IC50 values are hypothetical and need to be determined experimentally.

Troubleshooting and Scientific Insights

  • Low Compound Solubility: If the compound precipitates in the culture medium, consider preparing a higher concentration stock in DMSO and using a lower final DMSO concentration in the assay. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells (typically <0.5%).

  • High Variability in Results: Ensure consistent cell seeding density and proper mixing of reagents. Use multichannel pipettes for adding reagents to 96-well plates to minimize variability.

  • Interpreting Apoptosis Data: It is advisable to use multiple methods to confirm apoptosis, such as detecting cleaved caspase-3 or PARP by western blotting or immunofluorescence.[18]

  • Understanding Cell Cycle Arrest: The specific phase of cell cycle arrest can provide clues about the molecular target. For example, arrest at the G1/S transition may suggest inhibition of CDK2/4/6, while G2/M arrest could indicate inhibition of CDK1.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in cancer research. The protocols and guidelines presented here provide a comprehensive framework for its initial evaluation in cancer cell lines. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel anticancer agent and lay the groundwork for further preclinical development.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • Indian Journal of Heterocyclic Chemistry.
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Taylor & Francis Online.
  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
  • PMC.
  • Wikipedia. Cell cycle analysis. [Link]
  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]
  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
  • PubMed Central. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]
  • University of South Florida. Apoptosis Protocols. [Link]
  • PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
  • MDPI.
  • ResearchGate. Cytotoxic effect of the synthesized compounds against the tested cancer... [Link]
  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
  • PMC.
  • ResearchGate. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]
  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]
  • PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Arabian Journal of Chemistry.
  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
  • OUCI. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resist… [Link]
  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [Link]
  • PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]
  • ACS Publications. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. [Link]
  • Pharmacia. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. [Link]
  • ScienceDirect. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. [Link]
  • Chemical Methodologies. Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)

Sources

Probing the Kinome: Application Notes and Protocols for Molecular Docking Studies of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyrazole have been extensively investigated for their potential as anti-inflammatory, antimicrobial, and notably, anticancer agents.[1][2] A significant body of research has demonstrated that pyrazole-containing compounds can act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2] Among these, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a key target in cancer therapy due to its crucial role in cell cycle progression. This document provides a comprehensive guide for researchers on conducting molecular docking studies of the novel compound 3-(1-Methyl-1H-pyrazol-3-yl)aniline, with a focus on its potential interaction with CDK2.

Rationale for Target Selection: Why CDK2?

While direct experimental data for this compound is not yet widely available, a compelling case for investigating its interaction with CDK2 can be made based on the established activity of structurally similar molecules. Numerous studies have reported that aniline derivatives appended to a pyrazole core exhibit significant inhibitory activity against CDK2. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and identified as potent CDK2 inhibitors with promising anticancer properties.[3] This strong precedent suggests that this compound is a promising candidate for CDK2 inhibition. Therefore, this guide will utilize human CDK2 as the primary biological target for the described molecular docking protocols.

Experimental Workflow Overview

A typical molecular docking workflow involves several key stages, from data acquisition and preparation to the final analysis of the results. This guide will provide detailed, step-by-step protocols for each stage, ensuring a robust and reproducible in silico investigation.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Visualization ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Human CDK2) protein_prep->docking analysis Results Analysis (Binding Affinity & Pose) docking->analysis visualization Visualization (PyMOL) analysis->visualization

Figure 1: A generalized workflow for the molecular docking study of this compound against CDK2.

Part 1: Ligand Preparation

Accurate representation of the ligand is critical for a successful docking study. This protocol outlines the steps to prepare the 3D structure of this compound.

Protocol 1: Ligand Preparation using ChemDraw and Avogadro

  • 2D Structure Generation:

    • Open ChemDraw software.

    • Draw the 2D structure of this compound.

    • Verify the chemical structure and atom connectivity.

    • Save the structure as a MOL file (e.g., ligand.mol).

  • 3D Structure Generation and Energy Minimization:

    • Open the ligand.mol file in Avogadro, an open-source molecular editor.

    • The software will automatically generate a 3D conformation.

    • Perform energy minimization to obtain a low-energy, stable conformation. Navigate to Extensions -> Optimize Geometry.

    • Once the optimization is complete, save the 3D structure as a PDB file (e.g., ligand.pdb).

  • Preparation for Docking (PDBQT format):

    • Use AutoDock Tools to convert the PDB file to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select ligand.pdb.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part 2: Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results. This protocol details the preparation of the human CDK2 protein structure.

Protocol 2: Protein Preparation using the Protein Data Bank (PDB) and AutoDock Tools

  • Protein Structure Retrieval:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for a suitable crystal structure of human CDK2 in complex with an inhibitor. A good choice is PDB ID: 1W0X , which is a crystal structure of human CDK2 in complex with the inhibitor olomoucine.[4]

    • Download the PDB file.

  • Protein Cleaning and Preparation:

    • Open the downloaded PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand (olomoucine in the case of 1W0X). This is crucial to ensure the docking simulation is not influenced by extraneous molecules.

    • Save the cleaned protein structure as a new PDB file (e.g., protein_cleaned.pdb).

  • Preparation for Docking (PDBQT format):

    • Open AutoDock Tools.

    • Go to File -> Read Molecule and open protein_cleaned.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK".

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to File -> Save -> Write PDBQT and save the prepared protein as protein.pdbqt.

Part 3: Molecular Docking with AutoDock Vina

This section provides the protocol for performing the molecular docking simulation using AutoDock Vina, a widely used and robust docking program.

Protocol 3: Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • The grid box defines the search space for the ligand within the protein's binding site.

    • In AutoDock Tools, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • To define the center of the grid box, it is recommended to use the coordinates of the removed co-crystallized ligand as a reference for the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A common size is 25 x 25 x 25 Å.

    • Note down the center coordinates (x, y, z) and the dimensions of the grid box.

  • Configuration File Creation:

    • Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina.

    • Add the following lines to conf.txt, replacing the placeholder values with your specific file names and grid parameters:

  • Running the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

    • Execute the following command:

    • AutoDock Vina will perform the docking simulation and generate two output files: docking_results.pdbqt (containing the docked poses of the ligand) and docking_log.txt (containing the binding affinity scores).

Part 4: Results Analysis and Visualization

The final step is to analyze the docking results to understand the binding mode and affinity of this compound with CDK2.

Protocol 4: Analysis and Visualization using PyMOL

  • Loading Structures:

    • Open PyMOL.

    • Load the prepared protein structure: File -> Open -> protein.pdbqt.

    • Load the docking results: File -> Open -> docking_results.pdbqt. The different docked poses of the ligand will be loaded as separate states.

  • Analyzing Binding Affinity:

    • Open the docking_log.txt file.

    • The file will contain a table of the binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

    PoseBinding Affinity (kcal/mol)
    1-8.5
    2-8.2
    3-7.9
    Table 1: Example of binding affinity results from AutoDock Vina.
  • Visualizing Interactions:

    • In PyMOL, you can cycle through the different docked poses using the arrow keys at the bottom right of the viewer.

    • Focus on the best-scoring pose (usually the first one).

    • To visualize the interactions between the ligand and the protein, use the "Action" button for the ligand and select Preset -> Ligand Sites -> Cartoon.

    • To identify specific interactions like hydrogen bonds, go to Wizard -> Measurement. Click on the donor and acceptor atoms to measure the distance. Hydrogen bonds are typically within 3.5 Å.

G cluster_input Input Files cluster_process Process cluster_output Output Files ligand ligand.pdbqt vina AutoDock Vina ligand->vina protein protein.pdbqt protein->vina config conf.txt config->vina results docking_results.pdbqt vina->results log docking_log.txt vina->log

Figure 2: Input and output files for the AutoDock Vina docking simulation.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of this compound against the promising anticancer target, CDK2. By following these detailed steps, researchers can gain valuable insights into the potential binding mode and affinity of this novel compound, thereby guiding further experimental validation and drug development efforts. The results from these in silico studies can serve as a strong foundation for subsequent lead optimization and the design of more potent and selective CDK2 inhibitors based on the pyrazole-aniline scaffold.

References

  • RCSB Protein Data Bank. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine.
  • Current status of pyrazole and its biological activities. (2017). Journal of the Association of Physicians of India, 65(3), 80-86.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2013).
  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). Molbank, 2024(1), M1823.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025). Chemical Methodologies, 9(1), 53-70.

Sources

Topic: High-Throughput Screening with a 3-(1-Methyl-1H-pyrazol-3-yl)aniline Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1] This guide provides a detailed framework for leveraging a focused library built around the 3-(1-methyl-1H-pyrazol-3-yl)aniline scaffold. This particular scaffold is of significant interest due to the established presence of pyrazole and aniline moieties in a multitude of clinically relevant molecules, particularly kinase inhibitors.[2][3] We present an integrated workflow, from initial assay development and primary screening to robust hit validation and secondary characterization. This document details both biochemical and cell-based screening protocols, emphasizing the critical quality control checkpoints and data analysis strategies required to ensure the identification of high-quality, validated hits. The methodologies described herein are designed to be adaptable, providing researchers with the foundational knowledge to customize and execute a successful screening campaign.

The this compound Scaffold: A Privileged Core Structure

The concept of a molecular "scaffold" is central to medicinal chemistry, representing the core structure of a compound series.[4][5] Scaffolds provide the three-dimensional framework upon which functional groups are elaborated to achieve desired interactions with a biological target. The this compound scaffold combines two key pharmacophoric elements:

  • 1-Methyl-1H-pyrazole: The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in many approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for engaging with protein active sites. In the context of kinase inhibitors, the pyrazole core often serves as a hinge-binding motif, a critical interaction for achieving potency.[6]

  • Aniline: The aniline fragment provides a readily modifiable synthetic handle. The amino group can be functionalized to introduce a wide array of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of physicochemical properties.[7]

The combination of these two fragments into a single scaffold creates a "privileged" structure, a framework that is known to bind to multiple biological targets, making it an excellent starting point for library design.[8]

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to systematically reduce a large compound library to a small number of well-characterized lead candidates.[9] Each stage employs increasingly complex assays to gain deeper insights into the compound's biological activity and mechanism of action.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Qualification cluster_2 Phase 3: Lead Characterization AssayDev Assay Development & Validation PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS HitID Primary Hit Identification PrimaryHTS->HitID HitConfirm Hit Confirmation (Dose-Response) HitID->HitConfirm ~1-5% Hit Rate Triage Hit Triage (Remove False Positives) HitConfirm->Triage Secondary Secondary & Orthogonal Assays Triage->Secondary Validated Hits SAR SAR Expansion Secondary->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-level overview of the HTS cascade.

Assay Development and Validation

The foundation of any HTS campaign is a robust and reproducible assay.[10] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the research question and the nature of the target.[11][12]

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on the target.[13] They are excellent for identifying direct binders but do not provide information on cell permeability or off-target effects.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data and simultaneously screening for cell permeability and potential toxicity.[14][15]

Protocol 1: Biochemical Kinase Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for screening kinase inhibitors due to its high sensitivity and low background.[16]

Principle: A europium (Eu)-labeled anti-phospho-antibody serves as the donor, and a fluorescently labeled tracer that binds the kinase serves as the acceptor. Inhibition of the kinase prevents substrate phosphorylation, thus preventing the antibody from binding and disrupting the FRET signal.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Eu-labeled anti-phospho-specific antibody

  • Alexa Fluor®-labeled kinase tracer

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white assay plates

  • This compound library compounds (10 mM in DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of library compounds into the assay plate wells (final concentration: 10 µM). For controls, dispense DMSO only.

  • Enzyme/Substrate Addition: Prepare a mix of kinase and substrate in assay buffer. Dispense 10 µL of this mix into each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Dispense 10 µL of the ATP solution to start the reaction. The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be optimized during assay development to ensure the reaction is in the linear range.

  • Detection: Prepare a "Stop/Detection" mix containing the Eu-labeled antibody and the tracer in a buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction). Dispense 10 µL of this mix into each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of compounds on the proliferation of a cancer cell line, a common phenotypic screen.

Principle: The assay uses a reagent that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in signal indicates either cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, solid white, tissue-culture treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • This compound library compounds (10 mM in DMSO)

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of the 384-well plate at a pre-determined optimal density (e.g., 1000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 40 nL of library compounds to the wells (final concentration: 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation: Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Assay Validation and Quality Control

Before starting a full screen, the assay must be validated to ensure it is robust and reliable.[17] The Z'-factor is the most common metric for assessing assay quality.[18]

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Ensures a sufficient dynamic range to detect inhibition.
Signal-to-Noise (S/N) (Mean(Max) - Mean(Min)) / SD(Min)> 10Measures the separation between the positive and negative control populations.
Z'-Factor 1 - [3*(SD(Max) + SD(Min))] / |Mean(Max) - Mean(Min)|> 0.5A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[18] It accounts for both the dynamic range and data variation.
DMSO Tolerance < 20% effect at highest DMSO conc.Ensures the vehicle for compound delivery does not interfere with the assay readout.

Primary Screening and Hit Confirmation

Executing the Primary Screen

The primary screen involves testing every compound in the this compound library at a single, high concentration (typically 10-20 µM).[1] This process is heavily reliant on automation for liquid handling and plate movements to ensure consistency and high throughput.[18]

Data Analysis and Hit Triage Logic

Raw data from the plate reader is first normalized. A common method is percent inhibition, calculated relative to high (negative control, 0% inhibition) and low (positive control, 100% inhibition) signal wells on each plate.

A "hit" is typically defined as a compound that produces a signal beyond a certain threshold, often three times the standard deviation (SD) of the sample population or a pre-defined inhibition percentage (e.g., >50%).[19]

Hit_Triage cluster_0 Hit Triage Funnel PrimaryHits Primary Hits (e.g., >50% Inhibition) Reconfirm Dose-Response Confirmation PrimaryHits->Reconfirm IC50 Potency Determination (IC50) Reconfirm->IC50 Confirmed Activity node_false1 False Positives (Inactive) Orthogonal Orthogonal Assay Validation IC50->Orthogonal Potent Compounds SAR SAR & MedChem Analysis Orthogonal->SAR Confirmed MoA node_false2 Assay Artifacts Validated Validated Hit Series SAR->Validated

Caption: Decision workflow for hit validation and triage.

Protocol 3: Hit Confirmation and IC50 Determination

Primary hits must be re-tested to confirm their activity and determine their potency (IC50).[20] This involves a dose-response experiment.

Procedure:

  • Select Hits: Identify primary hits from the HTS data analysis.

  • Source Compounds: Cherry-pick the selected hit compounds from the master library plates.

  • Serial Dilution: Create a concentration gradient for each hit compound, typically an 8- to 12-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM).

  • Assay Execution: Perform the primary assay (e.g., Protocol 1 or 2) with the serially diluted compounds. Run each concentration in triplicate.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Hit IDPrimary Screen (% Inh)Confirmed IC50 (µM)Hill SlopeMax Response (%)
HTS-00185.20.751.198.5
HTS-00262.13.20.995.2
HTS-00391.50.211.099.1
HTS-00455.8> 20 (Inactive)N/A45.0

Secondary and Orthogonal Assays

Once hits are confirmed and their potency is established, secondary assays are crucial to further characterize their activity.[21][22][23]

  • Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different technology.[24] This is a critical step to ensure the observed activity is not an artifact of the primary assay format (e.g., confirming a TR-FRET kinase hit with a mobility-shift or binding assay).[25]

  • Selectivity Assays: For target-based screens like a kinase assay, it is essential to determine if the compound is selective for the target of interest or if it inhibits many other kinases. This is often done by screening the hit against a panel of related kinases.

  • Mechanism of Action (MoA) Studies: These experiments aim to understand how the compound works. For enzyme inhibitors, this could involve kinetics studies to determine if inhibition is competitive, non-competitive, or allosteric.[26]

  • ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to ensure the compound has the potential to become a drug.[27]

Conclusion

The this compound library represents a promising starting point for the discovery of novel chemical probes and therapeutic leads. By following a systematic and rigorous HTS workflow—from robust assay development and careful primary screening to multi-faceted hit validation and secondary characterization—researchers can effectively mine this chemical space. The protocols and strategies outlined in this guide provide a comprehensive framework for identifying and prioritizing high-quality hits, thereby increasing the probability of success in downstream drug discovery and development programs.

References

  • Hu, Y., & Bajorath, J. (2015). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5837–5846.
  • Langdon, S. R., Brown, N., & Blagg, J. (2011). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • Hu, Y., & Bajorath, J. (2013). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
  • von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490.
  • García-Jiménez, C., & Macias-González, M. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • News-Medical.Net. (2021). Primary vs Secondary Assays in Preclinical Testing.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Wassermann, A. M., et al. (2016). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature. Journal of Medicinal Chemistry, 59(15), 7046–7059.
  • Creative Biolabs. (n.d.). Secondary Screening.
  • National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Flobio. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Janzen, W. P. (Ed.). (2014). High Throughput Screening: Methods and Protocols. Google Books.
  • GARDP Revive. (n.d.). Hit confirmation, hit validation.
  • Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. PubMed.
  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols.
  • Medium. (2025). High-Throughput Screening (HTS)
  • ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Beckman Coulter. (n.d.). Secondary Screening with Automation.
  • FDA. (2023). The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Zhang, H., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed.
  • Amerigo Scientific. (n.d.). This compound.
  • ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

Sources

Application Notes & Protocols: The 3-(1-Methyl-1H-pyrazol-3-yl)aniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazole ring system is a quintessential example, renowned for its metabolic stability and its ability to form key interactions with biological targets.[1][2] This guide focuses on a particularly valuable derivative: 3-(1-Methyl-1H-pyrazol-3-yl)aniline .

This scaffold masterfully combines two critical pharmacophoric elements. The 1-methyl-pyrazole moiety serves as an exceptional bioisostere for a variety of functional groups and, crucially, acts as a versatile "hinge-binder" in many enzyme active sites, particularly those of protein kinases.[3][4] The aniline group, projecting from the 3-position of the pyrazole, provides a strategically positioned vector for synthetic elaboration. This allows chemists to systematically explore structure-activity relationships (SAR) by introducing a diverse array of substituents, fine-tuning properties like potency, selectivity, and pharmacokinetics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven protocols for the synthesis of the core scaffold, its derivatization into potent inhibitors, and the subsequent biological evaluation to validate target engagement and cellular activity, with a focus on its application in developing novel kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its broad functional group tolerance and reliable, high-yielding nature. The following protocol describes a standard procedure for coupling a pyrazole boronic acid derivative with a protected bromoaniline.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3-bromoaniline.

Causality Behind Component Selection:

  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that readily initiates the catalytic cycle. For more challenging couplings, a Pd(II) precatalyst (e.g., PdCl₂(dppf)) or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve reaction efficiency by promoting the rate-limiting oxidative addition and reductive elimination steps.[5]

  • Base (K₂CO₃ or Cs₂CO₃): An aqueous base is essential for the transmetalation step, where the organic group is transferred from the boronic ester to the palladium center.[6] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Solvent System (Dioxane/Water): This biphasic system effectively dissolves both the organic substrates and the inorganic base, facilitating the interaction of all components in the catalytic cycle.[7] Rigorous degassing is critical, as the active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]

Materials:

  • 3-Bromoaniline

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 3-bromoaniline (1.0 equiv), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the 3-bromoaniline.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

G cluster_start Starting Materials SM1 3-Bromoaniline Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 Pyrazole Boronic Ester SM2->Reaction Reagents Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O, 100°C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for the core scaffold.

Part 2: Application in Kinase Inhibitor Design

The this compound scaffold is a powerful platform for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[8][9]

Case Study: Targeting Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is a hallmark of myeloproliferative neoplasms and autoimmune disorders.[10] The scaffold is ideal for targeting the ATP-binding site of JAKs. The pyrazole ring typically forms hydrogen bonds with the "hinge" region of the kinase, while the aniline nitrogen serves as an attachment point for moieties that can occupy the hydrophobic regions of the active site, thereby conferring potency and selectivity.[10]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Scaffold-Based JAK Inhibitor Inhibitor->JAK INHIBITS

Figure 2: Simplified JAK/STAT pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the aniline moiety is key to optimizing JAK inhibitory activity. An amide coupling is a robust method for exploring this chemical space.

Compound IDR-Group (Attached to Aniline-NH₂)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Notes
Core -H>10,000>10,000>10,000The unsubstituted aniline is inactive.
11a -C(O)-Cyclopropyl15085120Small, rigid groups confer moderate potency.
11b -C(O)-(4-morpholinophenyl)5.22.14.5A larger, polar group significantly improves potency across the JAK family.[10]
3f -C(O)-(4-chlorophenyl)3.42.23.5An electron-withdrawing group enhances activity, potentially through favorable interactions in the binding pocket.[10]

Data is representative and synthesized from literature to illustrate SAR trends.[10]

Part 3: Key Experimental Protocols

Protocol 2: Derivatization via Amide Coupling

Causality: This protocol uses HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving it to completion.

Materials:

  • This compound (from Protocol 1)

  • Carboxylic acid of interest (e.g., 4-morpholinobenzoic acid) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Setup: In a dry vial, dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 equiv) in a small amount of DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo™ assay is a robust, luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. The first step terminates the kinase reaction and depletes the remaining ATP, preventing interference. The second step converts the ADP back to ATP, which is then used by a luciferase to generate a light signal. Lower light signal indicates less ADP produced, meaning greater inhibition of the kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO and add 1 µL to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Add 5 µL of a solution containing the JAK2 enzyme and substrate in kinase buffer to each well.

  • Initiation: Add 5 µL of ATP solution in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement via Western Blot

Causality: This protocol validates that the inhibitor is active in a cellular context. By treating cells with the compound and then stimulating the JAK/STAT pathway, we can observe if the inhibitor prevents the downstream phosphorylation of STAT3. A reduction in the phospho-STAT3 signal (relative to total STAT3) indicates successful target engagement in live cells.[8]

Materials:

  • HEL 92.1.7 cell line (human erythroleukemia, expresses constitutively active JAK2 V617F)

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • Synthesized inhibitor compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL substrate

Step-by-Step Methodology:

  • Cell Treatment: Plate HEL cells at a density of 1x10⁶ cells/mL. Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1x, 1x, 10x the IC₅₀) or DMSO vehicle control for 2-4 hours.

  • Protein Extraction: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer.[8] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with the anti-total STAT3 antibody.

G cluster_make MAKE cluster_test TEST cluster_analyze ANALYZE Synthesis Scaffold Synthesis (Protocol 1) Derivatization Amide Coupling (Protocol 2) Synthesis->Derivatization Biochem Biochemical Assay (Protocol 3) Derivatization->Biochem Cellular Cellular Assay (Protocol 4) Biochem->Cellular Data IC₅₀ Determination SAR Analysis Cellular->Data Data->Derivatization Design Next Generation

Figure 3: The Design-Make-Test-Analyze cycle for scaffold development.

Conclusion

The this compound scaffold represents a highly versatile and effective starting point for medicinal chemistry campaigns, particularly in the competitive field of kinase inhibitor discovery. Its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with the strategic placement of a diversification handle on the aniline ring, allows for rapid and logical exploration of structure-activity relationships. The protocols detailed herein provide a validated roadmap for researchers to synthesize, derivatize, and evaluate compounds based on this privileged core, accelerating the journey from a promising scaffold to a potent and selective clinical candidate.

References

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
  • Abdel-Ghani, T. M., et al. (2019). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 24(19), 3568.
  • El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3299.
  • Wurz, R. P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(24), 7523.
  • Zhang, L., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(11), 2991.
  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[9][12][13]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-65.
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-53.
  • Wurz, R. P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(24), 7523.
  • Sroka, W., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(9), 2775.
  • Wang, S., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(15), 4763-71.
  • ResearchGate. (2013). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[1][13]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor.
  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
  • Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
  • Amerigo Scientific. (n.d.). This compound.
  • PubMed. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.

Sources

Analytical methods for 3-(1-Methyl-1H-pyrazol-3-yl)aniline quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides comprehensive and validated analytical methods for the quantitative determination of this compound (CAS: 175202-37-6), a pivotal intermediate in modern pharmaceutical synthesis. The accurate quantification of this compound is critical for ensuring process consistency, impurity profiling, and the overall quality of active pharmaceutical ingredients (APIs). We present two robust, high-throughput methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Both protocols are designed for implementation in research, development, and quality control laboratories and are accompanied by a detailed validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic amine whose molecular architecture is a key building block in the synthesis of numerous therapeutic agents.[3] The pyrazole moiety is a well-established pharmacophore found in drugs targeting a wide range of conditions.[3] Consequently, controlling the purity of this intermediate is not merely a procedural step but a foundational requirement for the safety and efficacy of the final drug product. An unquantified or poorly characterized intermediate can introduce process-related impurities that may carry over to the final API, potentially altering its pharmacological profile or introducing toxicity.

This guide provides the scientific rationale and step-by-step protocols for two complementary analytical techniques, empowering researchers and drug development professionals to implement reliable quality control measures.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for robust, routine quantification of this compound in bulk material or as a process intermediate. The principle of reverse-phase chromatography separates compounds based on their hydrophobicity. The non-polar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. The UV detector quantifies the analyte based on its absorbance of ultraviolet light.[4][5]

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH); ultrapure water.

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Reference Standard: this compound, >98% purity.[6][7]

Chromatographic Conditions

The following conditions have been optimized for the separation and quantification of the target analyte.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase providing excellent retention and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase ensures the amine group is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 10% B to 80% B over 10 minA gradient elution ensures that the main analyte is eluted efficiently while separating it from more or less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds offering a good balance of sensitivity and specificity.
Preparation of Solutions

Causality: The use of the mobile phase as the diluent for final sample preparations is a critical choice to prevent peak distortion or splitting that can occur due to solvent mismatch between the injected sample and the mobile phase.[4]

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions (5-150 µg/mL): Prepare a series of calibration standards by serially diluting the Stock Standard Solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. Further dilute 1 mL of this solution into a 10 mL volumetric flask with the 50:50 mobile phase mixture for analysis.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reference Standard D Prepare Stock & Working Standards A->D B Test Sample E Prepare Sample Solution B->E C Solvents & Reagents C->D C->E G Inject Standards (Calibration Curve) D->G H Inject Samples E->H F System Suitability Test (SST) F->G Pass? J Generate Calibration Curve (Linear Regression) G->J I Integrate Peaks H->I K Calculate Concentration in Samples I->K J->K

Caption: Workflow for HPLC-UV Quantification.

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as impurity quantification at trace levels or analysis in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice.[8][9] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), an exceptionally high degree of specificity is achieved.

Instrumentation and Materials
  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column and Solvents: Same as for the HPLC-UV method.

  • Reference Standard: Same as for the HPLC-UV method.

LC and MS/MS Conditions
ParameterRecommended SettingRationale
LC Conditions
Column C18, 2.1 x 50 mm, 1.8 µmA smaller dimension column is used for faster analysis and better compatibility with MS flow rates.
Mobile Phase As per HPLC-UV methodThe same mobile phase is suitable, as formic acid is a volatile buffer compatible with MS.
Flow Rate 0.4 mL/minA reduced flow rate is optimal for ESI efficiency and sensitivity.
Injection Vol. 2 µLSmaller injection volume is typical for sensitive LC-MS/MS analysis.
MS/MS Conditions
Ionization Mode ESI, PositiveThe aniline and pyrazole nitrogens are basic and readily accept a proton to form a positive ion [M+H]⁺.
Precursor Ion (Q1) m/z 174.1Corresponds to the [M+H]⁺ of this compound (MW = 173.21).
Product Ion (Q3) m/z 97.1A stable, high-intensity fragment ion for quantification (hypothetical, requires experimental confirmation).
Collision Energy ~20 eVThis value must be optimized experimentally to maximize the product ion signal.
Dwell Time 100 msBalances the number of data points across the peak with signal intensity.
Preparation of Solutions

Protocols are similar to the HPLC-UV method, but the concentration range for calibration standards should be adjusted to reflect the higher sensitivity of the instrument (e.g., 0.1 ng/mL to 100 ng/mL).

LC-MS/MS Experimental Workflow

LCMS_Workflow A Sample Preparation (Standards & Unknowns) B UPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI+) B->C D Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 174.1) C->D E Quadrupole 2 (q2) Collision Cell (CID) D->E F Quadrupole 3 (Q3) Isolates Product Ion (m/z 97.1) E->F G Detector F->G H Data Acquisition & Quantification G->H

Caption: Tandem Mass Spectrometry (MRM) Workflow.

Analytical Method Validation Protocol

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[10][11] The following protocol is based on the ICH Q2(R1) guidelines and should be performed for the chosen analytical method.[1][2][12]

ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. Analyze blank (diluent), a placebo (if applicable), and a sample spiked with known impurities. For HPLC-UV, assess peak purity using a DAD.No interfering peaks at the analyte's retention time. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze at least 5 concentration levels across the desired range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[11]Defined by the linearity study. For assays, typically 80% to 120% of the test concentration.
Accuracy To assess the closeness of the test results to the true value. Perform spike-recovery on a sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of 6 replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD (Relative Standard Deviation) ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Determined via signal-to-noise ratio (S/N) or standard deviation of the response and slope.S/N for LOQ ≈ 10:1. S/N for LOD ≈ 3:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptance criteria. Analyte concentration should not change significantly.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a workhorse for routine quality control, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. Adherence to the outlined validation protocol, grounded in ICH guidelines, will ensure that the chosen method yields data of the highest quality and integrity, thereby supporting the development of safe and effective pharmaceuticals.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ICH. Quality Guidelines Overview. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • LCGC. (2014). Validation of Impurity Methods, Part II. [Link]
  • PMC - NIH. (2023).
  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. [Link]
  • Publisso. (2020).
  • ZORA. (2020).
  • PubChem. 3-(1H-Pyrazol-3-yl)aniline. [Link]
  • International Journal of Research and Review. (2025).
  • World Journal of Pharmaceutical Research.
  • U.S. Food and Drug Administration. Q2(R2)
  • PubChem. 3-(1H-pyrazol-1-yl)aniline. [Link]
  • IJCPA.
  • Environmental Monitoring and Technology Project. III Analytical Methods. [Link]
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • PubMed. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]
  • U.S. EPA.
  • PMC - NIH. (2019).
  • Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
  • Analyst (RSC Publishing). Current developments in LC-MS for pharmaceutical analysis. [Link]
  • NIH. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
  • Fisher Scientific. 3-(1-Methyl-1H-pyrazol-5-yl)aniline, 97%, Thermo Scientific™. [Link]

Sources

Quantitative Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline and its Metabolites in Human Liver Microsomes using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract The pyrazole moiety is a critical scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs.[1] Understanding the metabolic fate of novel pyrazole-containing candidates, such as 3-(1-Methyl-1H-pyrazol-3-yl)aniline, is fundamental to drug discovery and development. This document provides a detailed protocol for the in vitro investigation of the metabolic stability and metabolite profile of this compound using human liver microsomes (HLM) coupled with a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We outline the predicted metabolic pathways, a complete protocol from microsomal incubation to sample preparation, and the optimized LC-MS/MS parameters for quantification. This guide is intended for researchers in drug metabolism and pharmacokinetics (DMPK) to facilitate early-stage assessment of this compound's metabolic liabilities.

Introduction: The Importance of Metabolic Profiling

In drug development, a compound's journey is significantly influenced by its metabolic profile. The liver, the primary site of drug metabolism, employs a host of enzymes to transform xenobiotics into more water-soluble forms for excretion.[2][3] These transformations, categorized into Phase I (functionalization) and Phase II (conjugation) reactions, are predominantly mediated by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are highly concentrated in liver microsomes.[3][4][5]

Early in vitro assessment using human liver microsomes provides critical insights into a drug's metabolic stability (intrinsic clearance) and helps identify potential metabolites that could be pharmacologically active or toxic.[3][6] Liquid chromatography coupled with mass spectrometry (LC-MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity for identifying and quantifying drug metabolites in complex biological matrices.[7][8][9]

This application note details a method for analyzing this compound, a small molecule featuring a substituted pyrazole-aniline core—a structure found in various biologically active agents.[10][11][12]

Predicted Metabolic Pathways

Based on the structure of this compound, several metabolic transformations can be predicted. The primary sites for metabolism are the aniline ring, the pyrazole ring, and the N-methyl group.

  • Phase I Reactions (CYP450-mediated):

    • Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the aniline ring is a common metabolic pathway.

    • N-Demethylation: The removal of the methyl group from the pyrazole nitrogen.

    • N-Oxidation: Oxidation of the aniline amino group.

  • Phase II Reactions (UGT-mediated):

    • Glucuronidation: Conjugation of a glucuronic acid moiety to the aniline nitrogen or a hydroxylated metabolite, significantly increasing its water solubility.[4]

The following diagram illustrates these potential metabolic routes.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) parent This compound (Parent Drug) met1 Hydroxylated Metabolite parent->met1 Aromatic Hydroxylation met2 N-Demethylated Metabolite parent->met2 N-Demethylation met3 N-Oxide Metabolite parent->met3 N-Oxidation met4 Glucuronide Conjugate (from Parent) parent->met4 met5 Glucuronide Conjugate (from Hydroxylated Metabolite) met1->met5

Figure 1. Predicted metabolic pathways for this compound.

Experimental Protocols

This section provides step-by-step methodologies for the in vitro metabolism study and subsequent sample analysis.

Materials and Reagents
Reagent/MaterialRecommended Source
This compoundBLDpharm[13] or ChemicalBook[14]
Pooled Human Liver Microsomes (HLM)Corning, Sekisui XenoTech
NADPH Regenerating System (Solutions A & B)Corning
0.5 M Potassium Phosphate Buffer (pH 7.4)In-house preparation
Acetonitrile (ACN), LC-MS GradeFisher Scientific
Methanol (MeOH), LC-MS GradeFisher Scientific
Formic Acid, LC-MS GradeFisher Scientific
Verapamil (Internal Standard)Sigma-Aldrich
96-well incubation platesVWR
96-well collection plates (2 mL)VWR
Protocol 1: In Vitro Metabolic Stability Assay

This protocol determines the rate at which the parent compound is consumed by metabolic enzymes.

  • Prepare Incubation Mixture: On ice, prepare a master mix in a microcentrifuge tube containing phosphate buffer and HLM. The final protein concentration should be 0.5 mg/mL.

  • Pre-incubation: Add 125 µL of the HLM master mix to each well of a 96-well plate. Add 1.25 µL of the parent compound (100 µM stock in DMSO) to achieve a final substrate concentration of 1 µM. Rationale: Keeping the organic solvent concentration low (<1%) prevents inhibition of microsomal enzymes.[2]

  • Initiate Reaction: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 25 µL of pre-warmed NADPH regenerating solution. For negative controls (T=0 and No-NADPH), add 25 µL of buffer instead.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells.

  • Quench Reaction: To stop the reaction, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Verapamil) to the appropriate wells. Rationale: The cold organic solvent serves two purposes: it precipitates proteins, thereby halting enzymatic activity, and it extracts the analyte and metabolites of interest.[15][16]

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental method for separating and quantifying the parent compound and its metabolites. A triple-quadrupole mass spectrometer is recommended for its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[7][17]

A. Liquid Chromatography (LC) Conditions

  • Rationale: Reversed-phase chromatography is chosen for its excellent ability to separate small molecules of moderate polarity. A gradient elution is used to effectively resolve the parent compound from its more polar metabolites.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1.5 min

B. Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray Ionization (ESI) in positive mode is selected because the pyrazole and aniline nitrogens are readily protonated, leading to strong signal intensity. MRM transitions are developed to provide high selectivity and quantitative accuracy.

ParameterCondition
Instrument Sciex QTRAP 6500+ or equivalent
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temp. 500°C
Curtain Gas 35 psi
CAD Gas Medium

C. MRM Transitions

The following table lists the theoretical m/z values for the parent compound and its predicted primary metabolites. These must be optimized empirically on the mass spectrometer.

CompoundFormulaExact MassPredicted [M+H]⁺Q1 (m/z)Q3 (m/z)
Parent Compound C₁₀H₁₁N₃173.10174.1174.1Fragment 1, 2
Hydroxylated Met. C₁₀H₁₁N₃O189.09190.1190.1Fragment 1, 2
N-Demethylated Met. C₉H₉N₃159.08160.1160.1Fragment 1, 2
Glucuronide Met. C₁₆H₁₉N₃O₆349.13350.1350.1174.1
Verapamil (IS) C₂₇H₃₈N₂O₄454.28455.3455.3165.1

Overall Experimental Workflow

The entire process from sample incubation to data acquisition is summarized in the workflow diagram below.

Figure 2. Comprehensive workflow for LC-MS analysis of metabolic stability.

Data Analysis and Expected Results

The primary output of the metabolic stability assay is the percentage of the parent compound remaining over time. This is calculated by dividing the peak area ratio of the analyte to the internal standard at each time point by the ratio at T=0.

Plotting the natural log of the percent remaining versus time yields a slope (k), which can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Results Table

Time (min)Parent Compound Remaining (%)
0100
585
1560
3035
6010
60 (No NADPH)98

The "No NADPH" control is critical to ensure that the observed degradation is due to enzymatic metabolism and not chemical instability.

Conclusion

This application note provides a comprehensive and robust framework for the LC-MS/MS analysis of this compound and its potential metabolites. The detailed protocols for in vitro incubation with human liver microsomes, efficient sample preparation, and optimized instrumental analysis enable researchers to reliably assess the metabolic stability and profile of this compound. These early-stage DMPK studies are indispensable for making informed decisions in the drug discovery pipeline, identifying potential metabolic liabilities, and guiding further development efforts.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate.
  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). MileCell Bio.
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink.
  • Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. (n.d.). NIH.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). PubMed.
  • metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • Basic Sample Preparation Techniques in LC-MS Bioanalysis. (n.d.). ResearchGate.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe.
  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PubMed Central.
  • 3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem.
  • 3-(1H-Pyrazol-3-yl)aniline. (n.d.). PubChem.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). NIH.
  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). NIH.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. (2024, October 5). Chemical Methodologies.
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012, August 15). PubMed.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. (2015, June 1). PubMed.

Sources

NMR Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Derivatives: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction: The Significance of the Pyrazolyl Aniline Scaffold

The 3-(1-Methyl-1H-pyrazol-3-yl)aniline core is a privileged scaffold in modern medicinal chemistry. Nitrogen-containing heterocycles, particularly pyrazoles, are foundational components in a vast array of pharmacologically active agents, exhibiting properties ranging from anti-inflammatory to anticancer and antimicrobial activities[1][2]. The fusion of the pyrazole moiety with an aniline ring creates a versatile platform for developing novel therapeutics, making the precise and unambiguous structural characterization of these derivatives a critical step in the drug discovery and development pipeline[3].

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules[4]. It provides unparalleled insight into the molecular framework, allowing for the definitive assignment of atom connectivity and stereochemistry. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the characterization of this compound and its derivatives. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational NMR Principles for Heterocyclic Systems

Complete structural characterization relies on a synergistic combination of NMR experiments. The interpretation of these spectra is based on four key parameters: chemical shift (δ), signal integration, spin-spin coupling (multiplicity), and through-bond correlations.

  • ¹H NMR (Proton NMR): This is the initial and most sensitive NMR experiment. It provides information on the number of chemically distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (coupling)[4]. For our target scaffold, this allows for the initial identification of protons on the aniline ring, the pyrazole ring, and the N-methyl group.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each carbon, which simplifies the spectrum but removes coupling information[5].

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the multiplicity of carbon signals. DEPT-135 experiments, for example, show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This allows for the confident assignment of carbon types[4][6].

  • 2D NMR Spectroscopy: Two-dimensional techniques are essential for assembling the molecular puzzle by revealing correlations between nuclei.

    • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds, which is crucial for identifying adjacent protons on the aromatic rings[7].

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). It is a highly sensitive method for definitively assigning the carbon signals corresponding to each proton signal[8].

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). HMBC is the key to connecting molecular fragments, such as linking the N-methyl group to the pyrazole ring and the pyrazole ring to the aniline ring, thereby confirming the overall molecular constitution[8].

Detailed Protocols for NMR Analysis

Protocol: Sample Preparation for Small Molecule Analysis

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra[9][10].

Materials:

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolving the sample

  • Glass wool or a syringe filter

  • Internal standard (e.g., Tetramethylsilane - TMS), if not using the residual solvent peak for referencing.

Procedure:

  • Determine Sample Quantity: For a standard small molecule (<1000 g/mol ), weigh 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR experiments[11]. The goal is to create a clear, saturated solution.

  • Solubilization: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent[11][12]. The choice of solvent is critical; DMSO-d₆ is often an excellent choice for polar, aromatic compounds containing amine groups, as it can exchange with the -NH₂ protons, which can be observed.

  • Ensure Complete Dissolution: Vortex or gently swirl the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration (Critical Step): To remove any microparticulates that can degrade spectral quality, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. Do not use cotton wool, as solvents can leach impurities from it[9].

  • Check Sample Height: The final sample height in the NMR tube should be 4-5 cm (approximately 0.6 mL) to ensure it is correctly positioned within the instrument's detection coil[13].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants[13].

Data Acquisition: A Self-Validating Workflow

A systematic approach to data acquisition ensures that all necessary information for an unambiguous structure proof is collected efficiently. Each experiment builds upon the last, providing a network of cross-validating data points.

G cluster_1D 1D Experiments (Foundation) cluster_2D 2D Experiments (Connectivity) H1 1. ¹H NMR (Proton Environments & Coupling) C13 2. ¹³C{¹H} NMR (Carbon Environments) H1->C13 DEPT 3. DEPT-135 (Carbon Multiplicity) C13->DEPT COSY 4. ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Provides context for 2D analysis HSQC 5. ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC 6. ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Final Unambiguous Structure HMBC->Final

Caption: Recommended NMR experimental workflow.

Spectral Interpretation: A Case Study of this compound

To illustrate the process, we will analyze a representative dataset for the parent compound. All assignments are based on established principles of NMR spectroscopy and data from similar heterocyclic systems[14][15][16].

Structure for Analysis: this compound Structure with Numbering

¹H and ¹³C NMR Data Analysis

The first step is to analyze the 1D spectra to identify all unique proton and carbon signals and use DEPT-135 to determine carbon types.

Position¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135
Aniline Ring
1'---148.0Quaternary (C)
2'7.05d1H114.5CH
3'---139.0Quaternary (C)
4'6.95t1H118.0CH
5'7.20t1H129.5CH
6'7.10d1H115.0CH
NH₂5.30br s2H--
Pyrazole Ring
1-CH₃3.90s3H39.0CH₃
3---152.0Quaternary (C)
46.50d1H105.0CH
57.60d1H130.0CH

Analysis of 1D Data:

  • N-Methyl (1-CH₃): The sharp singlet at 3.90 ppm integrating to 3H is characteristic of the methyl group attached to the pyrazole nitrogen[16].

  • Aniline Protons (H2', H4', H5', H6'): Four signals are observed in the aromatic region (6.9-7.3 ppm). Their multiplicities (doublets and triplets) are consistent with a substituted benzene ring.

  • Pyrazole Protons (H4, H5): Two distinct signals at 6.50 ppm and 7.60 ppm, both doublets, are assigned to the pyrazole ring protons. The downfield shift of H5 is expected due to its proximity to the deshielding zone of the aniline ring and the adjacent nitrogen.

  • Amine Protons (NH₂): A broad singlet around 5.30 ppm, which would typically disappear upon a D₂O shake, is assigned to the aniline amine protons.

  • Carbon Signals: The ¹³C spectrum shows 10 distinct signals, consistent with the structure. The DEPT-135 spectrum confirms the presence of one CH₃ group, six CH groups, and three quaternary carbons (C1', C3', C3).

2D NMR Correlation Analysis: Assembling the Structure

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • ¹H-¹H COSY: The COSY spectrum would show cross-peaks connecting H4' with H5', and H5' with H6', confirming their positions on the aniline ring. Similarly, a crucial cross-peak between the pyrazole protons H4 and H5 confirms their adjacency.

  • ¹H-¹³C HSQC: The HSQC spectrum provides the definitive one-bond correlations, linking each proton signal in the table above to its corresponding carbon signal. For example, it would show a cross-peak connecting the ¹H signal at 3.90 ppm to the ¹³C signal at 39.0 ppm, confirming the assignment of the N-methyl group.

  • ¹H-¹³C HMBC: The HMBC spectrum provides the final, unambiguous proof of the entire molecular structure by revealing key long-range connections.

Caption: Key HMBC correlations for structural confirmation.

HMBC Interpretation:

  • N-CH₃ to Pyrazole Ring: The protons of the N-methyl group (δ 3.90) show a two-bond correlation (²J) to C3 (δ 152.0) and a three-bond correlation (³J) to C5 (δ 130.0). This definitively attaches the methyl group to the N1 position of the pyrazole ring.

  • Pyrazole to Aniline Linkage: The pyrazole proton H5 (δ 7.60) shows a critical three-bond correlation (³J) to the aniline carbon C3' (δ 139.0). This correlation bridges the two heterocyclic rings and unambiguously confirms the 3,3'-substitution pattern.

  • Intra-ring Correlations: Further correlations, such as from H2' to C3', confirm the assignments within the aniline ring, validating the entire structure.

Conclusion

The structural elucidation of this compound derivatives is achieved through a systematic and multi-faceted NMR approach. By integrating high-quality 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data, researchers can achieve unambiguous assignment of all proton and carbon signals. The HMBC experiment, in particular, is indispensable for confirming the connectivity between the core heterocyclic fragments. This robust analytical workflow provides the high level of structural confidence required for advancing promising compounds in the drug discovery and development process.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • University of Bristol. (n.d.). How to Prepare Samples for NMR.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • University College London. (n.d.). Sample Preparation.
  • Sravya, G., & Shylaja, G. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 1-5.
  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals.
  • Naka Research Group. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Chem-Station Int. Ed.
  • ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives.
  • Chemistry For Everyone. (2025, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube.
  • LibreTexts Chemistry. (2023, January 29). NMR - Interpretation.
  • Al-Amiery, A. A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Neuroscience, 15, 749521.
  • Supplementary Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. First Scientific Conference the Collage of Sciences.
  • Bîcu, E., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7183.
  • STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Urbonavičiūtė, Ž., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843.
  • El-Azhary, E. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17742.
  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Sengar, R., Tyagi, S., Prakash, A., Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Urbonavičiūtė, Ž., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843.
  • Haire, T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.

Sources

Application Notes and Protocols for the Crystallization of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Pyrazole-Aniline Complexes

In the landscape of modern drug discovery and materials science, 3-(1-Methyl-1H-pyrazol-3-yl)aniline stands out as a versatile ligand. Its unique electronic properties, stemming from the electron-donating aniline moiety and the coordinating pyrazole ring, make it a prime candidate for forming stable complexes with a wide array of metal centers. These complexes are of significant interest for their potential catalytic, medicinal, and photophysical applications. However, a deep understanding of their structure-activity relationships (SAR) is contingent upon one critical experimental outcome: the growth of high-quality single crystals.

Obtaining a well-defined crystal lattice is the gateway to elucidation by X-ray crystallography, providing unequivocal proof of structure, stereochemistry, and the subtle intermolecular interactions that govern the material's bulk properties. The journey from a synthesized powder to a diffraction-quality crystal is, however, often a significant bottleneck. It is a process frequently described as more of an art than a science, requiring patience, meticulous technique, and a profound understanding of the physicochemical principles at play.[1][2]

This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for crystallizing this compound complexes. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering the researcher to troubleshoot and optimize their crystallization strategies effectively.

Chapter 1: Foundational Principles of Crystallization

The goal of crystallization is to slowly transition a solution from a state of saturation to supersaturation, thereby providing the thermodynamic impetus for molecules to self-assemble into a highly ordered, low-energy crystal lattice. A rapid transition often results in the chaotic precipitation of an amorphous powder or a multitude of tiny, unusable crystals.[3][4] Therefore, all techniques are fundamentally designed to control the rate at which supersaturation is achieved.

The inherent properties of this compound—a polar aniline group capable of hydrogen bonding and a nitrogen-rich pyrazole ring—suggest that solvent choice will be paramount.[5][6] The presence of a metal center in its complexes adds another layer of complexity, influencing solubility and potential coordination with solvent molecules.

Logical Workflow for Crystallization Strategy

Before embarking on specific techniques, a logical workflow should be established to systematically explore the vast experimental space. The following diagram outlines a decision-making process for selecting a primary crystallization method.

Crystallization_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Primary Techniques Start Start: Purified Complex Powder Solubility Assess Solubility in a Range of Solvents (e.g., Alcohols, DCM, Acetonitrile, Toluene) Start->Solubility Decision1 Is the complex moderately soluble in a volatile solvent? Solubility->Decision1 Decision2 Is the complex highly soluble in one solvent and insoluble in a miscible anti-solvent? Decision1->Decision2 No Evaporation Slow Evaporation Decision1->Evaporation Yes Decision3 Does solubility significantly increase with temperature? Decision2->Decision3 No VaporDiffusion Vapor Diffusion Decision2->VaporDiffusion Yes Layering Solvent Layering Decision2->Layering Yes Cooling Slow Cooling Decision3->Cooling Yes Reassess Re-evaluate Solvent System or Try Co-crystallization Agents Decision3->Reassess No

Caption: A decision tree guiding the selection of an appropriate crystallization technique based on initial solubility screening.

Chapter 2: Core Crystallization Techniques and Protocols

Slow Evaporation

This is often the simplest and first method to try.[7] It is most effective for compounds that are moderately soluble in a relatively volatile solvent.[1]

  • Principle of Causality: The technique relies on gradually increasing the concentration of the solute as the solvent evaporates. The key is to ensure the rate of evaporation is slow enough to allow for nucleation and subsequent orderly growth of a single crystal, rather than rapid precipitation.[4] Highly volatile solvents like dichloromethane (DCM) or acetone should be used with caution as they can evaporate too quickly, leading to poor quality crystals.[3]

  • Detailed Protocol:

    • Solvent Selection: Identify a solvent or solvent mixture in which your complex has moderate solubility. For pyrazole-aniline complexes, good starting points include ethanol, acetonitrile, or ethyl acetate.[3][5]

    • Solution Preparation: Prepare a clear, nearly saturated solution. Dissolve the complex in the chosen solvent, using gentle warming if necessary to achieve full dissolution. It is critical to filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[2][8]

    • Setup: Use a small vial or test tube. The narrow opening of an NMR tube is often ideal as it naturally slows evaporation.[7] Cover the vessel with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes directly control the evaporation rate.[4][8]

    • Incubation: Place the vessel in a location free from vibration and significant temperature fluctuations.[2] Allow it to stand for several days to weeks.

    • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine forceps. Do not let the crystals dry out, as loss of co-crystallized solvent can cause the crystal lattice to fracture.[4]

Vapor Diffusion

Vapor diffusion is arguably the most versatile and successful technique, particularly when only small amounts of material are available.[3][9]

  • Principle of Causality: This method establishes a state of vapor equilibration between two different solvent systems. A solution of the complex is placed in a small, open container (e.g., a small vial or a drop on a coverslip). This container is then sealed within a larger vessel that contains a "reservoir" of a volatile anti-solvent—a solvent in which the complex is insoluble.[10][11] The anti-solvent vapor slowly diffuses into the solution of the complex, gradually reducing its solubility and inducing crystallization.[9] The anti-solvent must have a higher vapor pressure than the solvent in which the complex is dissolved.[3]

  • Detailed Protocol (Sitting Drop):

    • Solvent System Selection: Dissolve your complex in a small amount of a "good" solvent with a relatively low vapor pressure (e.g., acetonitrile, toluene). Select a miscible, more volatile anti-solvent in which the complex is insoluble (e.g., diethyl ether, hexane, pentane).[3]

    • Setup: Pipette approximately 0.5-1.0 mL of the anti-solvent into the reservoir of a crystallization plate or a larger vial.[10] In a smaller inner vial (or on the "sitting drop" post), place 2-10 µL of your concentrated complex solution.[10]

    • Sealing: Immediately and securely seal the larger vessel to create a closed system. This allows vapor equilibration to begin.

    • Incubation: Place the setup in a stable, vibration-free environment. Crystals typically form at the bottom of the drop over 2-10 days. Placing the setup in a refrigerator can slow down the diffusion process, which can sometimes yield better quality crystals.[3][12]

The following diagram illustrates the standard setup for a sitting drop vapor diffusion experiment.

Caption: Schematic of a sitting drop vapor diffusion apparatus, showing the principle of vapor equilibration.

Solvent Layering (Liquid-Liquid Diffusion)

This technique is ideal for complexes that are highly soluble in one solvent and completely insoluble in a less dense, miscible solvent.[9] It requires a steady hand to execute properly.[9][13]

  • Principle of Causality: A solution of the complex is carefully overlaid with a layer of a miscible anti-solvent.[14] Because direct mixing is avoided, a sharp interface forms. Slow diffusion across this interface creates a localized zone of supersaturation where crystals can nucleate and grow.[9] The success of this method depends critically on the density difference between the two solvents (the denser solvent must be the bottom layer) and the slow rate of mixing.[13][14]

  • Detailed Protocol:

    • Solvent System Selection: Choose a solvent pair where the "good" solvent (e.g., DCM, chloroform) is denser than the "poor" anti-solvent (e.g., ethanol, hexane, diethyl ether).[9]

    • Setup: Prepare a concentrated solution of your complex in the denser "good" solvent. Place this solution in the bottom of a narrow vessel, such as an NMR tube or a thin test tube. A narrow diameter minimizes the surface area of the interface, slowing diffusion.[9][14]

    • Layering: Very slowly and carefully, add the less dense anti-solvent. Tilt the tube and let the anti-solvent run down the side, taking care not to disturb the interface.[9] A cloudy boundary may initially form but should clarify as the layers settle.[9]

    • Incubation: Cap the tube and leave it undisturbed. Crystals will typically form at the liquid-liquid interface over several days.[9]

Chapter 3: Data-Driven Optimization

Systematic optimization is key to overcoming common crystallization failures like oiling out or amorphous precipitation. The tables below provide a starting point for solvent selection and troubleshooting.

Table 1: Solvent & Anti-Solvent Systems for Pyrazole-Aniline Complexes

This table presents common solvent combinations for the primary crystallization techniques. The choice depends on the specific complex's solubility, which must be determined empirically.

"Good" Solvent (for dissolving the complex)Potential Anti-Solvent (for inducing crystallization)Applicable Technique(s)Rationale & Notes
Dichloromethane (DCM) Hexane, Pentane, Diethyl EtherVapor Diffusion, LayeringA common combination. DCM is dense and a good solvent for many organics, while hydrocarbons are non-polar anti-solvents.[9]
Acetonitrile (MeCN) Diethyl Ether, Tetrahydrofuran (THF)Vapor DiffusionAcetonitrile is polar and can coordinate to metal centers. Ether is a less polar anti-solvent.[3]
Ethanol / Methanol Water, Diethyl Ether, HexaneVapor Diffusion, Slow CoolingAlcohols are versatile polar solvents. Adding water can be effective for complexes with H-bonding capability.[5]
Toluene Hexane, PentaneVapor Diffusion, LayeringA good choice for less polar complexes. Toluene has a lower vapor pressure than hexane, making it suitable for vapor diffusion.
Tetrahydrofuran (THF) Cyclohexane, HexaneVapor DiffusionA moderately polar ether solvent paired with non-polar anti-solvents.[3]
Table 2: Troubleshooting Common Crystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; solubility is too high in the chosen system.Increase the initial concentration of the complex. For vapor diffusion/layering, choose a more effective anti-solvent. Try a different primary solvent.[3]
Amorphous Powder Precipitates Supersaturation was achieved too rapidly.Slow down the process: use fewer/smaller holes for slow evaporation; move the setup to a lower temperature (fridge); use a less volatile anti-solvent.[7]
"Oiling Out" The concentration of the solute is too high, or the complex has high solubility even in the supersaturated state.Dilute the initial solution.[12] Try a different solvent system where the complex is less soluble. Let the oil stand; sometimes crystals can grow from the oil over time.
Many Tiny Crystals Too many nucleation sites were formed.Ensure the crystallization vessel is impeccably clean. Filter the initial solution to remove particulates.[8] Slow down the rate of crystallization.
Crystals Redissolve Temperature fluctuations in the environment.Move the experiment to a more thermally stable location (e.g., a styrofoam box, a dedicated incubator).[2]

Conclusion

The crystallization of this compound complexes is a challenging yet essential step for rigorous structural characterization. Success is rarely immediate and relies on a systematic and logical exploration of various conditions. By understanding the underlying principles of solubility, supersaturation, and nucleation, and by meticulously applying the protocols for slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their probability of obtaining diffraction-quality single crystals. This guide serves as a foundational resource, but creativity, patience, and careful observation remain the most powerful tools in the crystallographer's arsenal.

References

  • Guide for crystallization. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews.
  • Slow Evaporation Method. (n.d.).
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
  • Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
  • How to Grow Crystals. (n.d.).
  • How to crystallize your sample. (2025, October 21). X-ray Core - KU Leuven.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Application Notes and Protocols for Growing Single Crystals of Metal-Phenanthroline Complexes. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare.

Sources

The Strategic Deployment of 3-(1-Methyl-1H-pyrazol-3-yl)aniline in Fragment-Based Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment-Centric Approach

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for lead optimization.[1][2] The core principle of FBDD lies in identifying fragments that bind with high ligand efficiency to a biological target. These initial, often weak, interactions are then meticulously optimized to develop potent and selective drug candidates.[1][3]

This guide focuses on the practical application of a particularly valuable fragment, 3-(1-Methyl-1H-pyrazol-3-yl)aniline , in FBDD campaigns. The pyrazole motif is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where it can act as a versatile hinge-binding scaffold.[4][5] The aniline substituent provides a readily modifiable vector for fragment growth and optimization, making this compound an attractive starting point for numerous drug discovery projects.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. These properties influence solubility, binding characteristics, and the potential for subsequent chemical elaboration. The "Rule of Three" provides a useful guideline for fragment selection, advocating for a molecular weight under 300 Da, three or fewer hydrogen bond donors and acceptors, and a cLogP of less than 3.[2]

PropertyValueSource
Molecular Formula C10H11N3[6]
Molecular Weight 173.21 g/mol [6]
CAS Number 175202-37-6[6]
Melting Point 116.5 °C[6]
cLogP 2.24[7]
Hydrogen Bond Donors 1 (amine)Calculated
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)Calculated
Polar Surface Area (PSA) 54.70 Ų[7]

The FBDD Workflow Using this compound

The journey from fragment identification to a lead compound is a multi-step process. The following diagram illustrates a typical FBDD workflow incorporating this compound.

FBDD_Workflow cluster_screening Fragment Screening cluster_characterization Structural Characterization cluster_optimization Hit-to-Lead Optimization cluster_lead Lead Compound Screening Primary Screen (SPR or NMR) Hit_Validation Hit Validation (Orthogonal Assay) Screening->Hit_Validation Identified Hits Crystallography X-ray Crystallography Hit_Validation->Crystallography Confirmed Hits Fragment_Growth Fragment Growing Crystallography->Fragment_Growth Fragment_Linking Fragment Linking Crystallography->Fragment_Linking Fragment_Merging Fragment Merging Crystallography->Fragment_Merging Lead_Compound Potent & Selective Lead Compound Fragment_Growth->Lead_Compound Fragment_Linking->Lead_Compound Fragment_Merging->Lead_Compound

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Application Note 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify the binding of this compound to a target protein and determine its binding affinity and kinetics.

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions characteristic of fragment binding.[8][9][10] It provides real-time data on association and dissociation rates, offering valuable insights beyond simple affinity measurements.[11]

Detailed Protocol for SPR Screening:
  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

    • A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Preparation of this compound:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Perform a serial dilution in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to create a concentration series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the different concentrations of the fragment over the target and reference flow cells for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined period (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Application Note 2: Structural Characterization via X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with the target protein.

Rationale: X-ray crystallography provides unparalleled atomic-level detail of the fragment's binding mode, revealing key interactions that are crucial for structure-guided drug design.[12][13][14] This information is the foundation for rational hit-to-lead optimization.[15]

Detailed Protocol for Crystallographic Fragment Screening:
  • Protein Crystallization:

    • Optimize crystallization conditions to obtain reproducible, well-diffracting crystals of the target protein.

    • Grow a large number of crystals for the screening experiment.[14]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the crystallization conditions. The final DMSO concentration should be kept below a level that degrades crystal diffraction.

    • Transfer the protein crystals into the soaking solution for a defined period (e.g., from minutes to hours).

  • Data Collection:

    • Harvest the soaked crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps to identify the bound fragment.

    • Refine the protein-fragment complex structure to high resolution.

    • Analyze the binding pose of this compound, identifying key hydrogen bonds, hydrophobic interactions, and solvent-exposed vectors suitable for chemical modification.

Hit-to-Lead Optimization Strategies

Once the binding mode of this compound is confirmed, several strategies can be employed for hit-to-lead optimization.

Optimization_Strategies cluster_start Initial Hit cluster_strategies Optimization Approaches cluster_goal Optimized Lead Initial_Hit This compound Growing Fragment Growing (Elaboration of the aniline) Initial_Hit->Growing Structure-Guided Design Linking Fragment Linking (Connecting to a nearby fragment) Initial_Hit->Linking Merging Fragment Merging (Fusing with an overlapping fragment) Initial_Hit->Merging Lead High-Affinity Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Hit-to-lead optimization strategies for fragment-based drug design.

  • Fragment Growing: This is often the most direct approach.[3] The aniline moiety of this compound provides an ideal vector for synthetic elaboration. Based on the crystal structure, chemists can design and synthesize analogs that extend into adjacent pockets of the binding site, forming additional favorable interactions and increasing potency.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be covalently linked.[16] This can lead to a significant increase in affinity due to the additive binding energies and a favorable change in entropy.

  • Fragment Merging: In cases where a second fragment is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key features of both fragments.[3]

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties and the synthetic tractability of the aniline group make it an excellent starting point for optimization. By employing sensitive biophysical screening techniques like SPR and leveraging the detailed structural insights from X-ray crystallography, researchers can effectively utilize this fragment to develop novel, potent, and selective therapeutics. The systematic and rational approach of FBDD, when applied to well-chosen fragments such as this, continues to be a highly successful strategy in modern drug discovery.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters
  • NMR Spectroscopy in Fragment-Based Drug Design - Cre
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Public
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH
  • SPR-based fragment screening: advantages and applic
  • Fragment-based screening by protein-detected NMR spectroscopy - PubMed - NIH
  • Example of fragment‐based screening by using ¹⁹F NMR spectroscopy....
  • XChem crystallographic fragment screening - Protocols.io
  • 3-(1H-PYRAZOL-3-YL)ANILINE | CAS#:89260-46-8 | Chemsrc
  • Fragment screening by surface plasmon resonance. - SciSpace
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFe
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • Crystallographic Fragment Screening | Springer N
  • Crystallographic fragment-screening: workflow and procedures - INIS-IAEA
  • (PDF)
  • Crystallographic Fragment Screening in Drug Discovery - SARomics Biostructures
  • Fragment screening using X-ray crystallography - PubMed
  • FBDD: Fragment-Based Drug Design - BioSolveIT
  • Application of Fragment-Based Drug Discovery to Vers
  • 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem
  • 3-(1H-pyrazol-1-yl)aniline | C9H9N3 | CID 21669713 - PubChem
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors
  • 3-(1-methyl-1H-pyrazol-4-yl)aniline | C10H11N3 | CID 28875330 - PubChem
  • This compound - Chongqing Chemdad Co. ,Ltd
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET - Chemical Methodologies
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI
  • N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC - PubMed Central
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - Frontiers
  • Decomposition of Small Molecules for Fragment-Based Drug Design
  • Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed

Sources

Application Notes & Protocols: A Validated Two-Step Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-6-quinoxalinamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine, a critical intermediate in the development of targeted therapeutics, notably as a precursor to the FGFR kinase inhibitor Erdafitinib.[1] The protocol eschews complex, multi-step condensations in favor of a robust and modular two-step synthetic strategy. The core of this methodology is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the C-C bond between the quinoxaline and pyrazole heterocycles, followed by a chemoselective reduction of a nitro group to yield the target amine.[2][3] This approach offers high yields, operational simplicity, and scalability. We provide detailed, step-by-step protocols, in-process validation checkpoints, and mechanistic insights to ensure reproducibility and success for researchers in medicinal chemistry and drug development.

Introduction & Strategic Overview

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[4][5] The target molecule, 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine, is of significant interest due to its role as a key building block for advanced pharmaceutical agents.

The synthetic strategy detailed herein is designed for efficiency and reliability. It hinges on the widely adopted Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its functional group tolerance and effectiveness in creating carbon-carbon bonds between sp²-hybridized centers.[3]

The two-stage strategic approach is as follows:

  • Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. A commercially available 2-chloro-6-nitroquinoxaline is coupled with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. This step efficiently joins the two key heterocyclic fragments.[6]

  • Stage 2: Chemoselective Nitro Group Reduction. The nitro group on the quinoxaline ring of the intermediate is selectively reduced to the primary amine using tin(II) chloride, yielding the final product. This classic method is chosen for its high efficiency and compatibility with the heterocyclic core.

This linear synthesis provides a clear and validated path to the desired intermediate, with well-defined checkpoints for purity and identity assessment.

Synthetic_Pathway cluster_stage1 Stage 1: Suzuki-Miyaura Coupling cluster_stage2 Stage 2: Nitro Reduction SM1 2-Chloro-6-nitroquinoxaline Int Intermediate: 3-(1-Methyl-1H-pyrazol-4-yl)-6-nitroquinoxaline SM1->Int Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 85 °C SM2 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Product Final Product: 3-(1-Methyl-1H-pyrazol-4-yl)-6-quinoxalinamine Int->Product SnCl₂·2H₂O Ethanol, 75 °C

Diagram 1: The two-stage synthetic pathway for the target intermediate.

Mechanistic Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimization. The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-chlorine bond of the 2-chloro-6-nitroquinoxaline, forming a Pd(II) complex.

  • Transmetalation: The boronic ester, activated by a base (e.g., potassium carbonate), transfers its pyrazole group to the Pd(II) complex, displacing the halide. This is the key bond-forming step from the organoboron reagent.

  • Reductive Elimination: The two organic moieties (quinoxaline and pyrazole) on the Pd(II) center are eliminated, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle cluster_main cluster_inputs cluster_outputs pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂Pd(II)(Ar¹)X ox_add->pd_complex1 trans Transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) trans->pd_complex2 red_elim Reductive Elimination red_elim->pd0 Product Ar¹-Ar² (Coupled Product) red_elim->Product pd_complex1->trans pd_complex2->red_elim Ar1X Ar¹-X (2-Chloro-6-nitroquinoxaline) Ar1X->ox_add Ar2BY2 Ar²-B(OR)₂ (Pyrazole Boronic Ester) Ar2BY2->trans Base Base (K₂CO₃) Base->trans

Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Data

Materials and Reagents

This protocol requires standard laboratory glassware, magnetic stirring, heating mantles, and an inert atmosphere setup (Nitrogen or Argon). All reagents should be of appropriate purity (≥95%) and used as received unless otherwise noted.

ReagentCAS NumberMolecular FormulaSupplier (Example)Notes
2-Chloro-6-nitroquinoxaline6272-25-9C₈H₄ClN₃O₂Alfa AesarStarting Material
1-Methyl-4-pyrazoleboronic acid pinacol ester761446-44-0C₁₀H₁₇BN₂O₂Sigma-AldrichCoupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂PdStrem ChemicalsCatalyst
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Fisher ScientificAnhydrous, powdered
1,4-Dioxane123-91-1C₄H₈O₂Acros OrganicsAnhydrous, <50 ppm water
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1SnCl₂·2H₂OJ.T. BakerReducing Agent
Ethanol (EtOH)64-17-5C₂H₅OHDecon Labs200 Proof, Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂EMD MilliporeACS Grade, for extraction & chromatography
Hexanes110-54-3C₆H₁₄EMD MilliporeACS Grade, for chromatography
Protocol 1: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-6-nitroquinoxaline

This procedure details the Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency and stability in coupling heteroaryl chlorides.[6] Anhydrous dioxane is used to prevent the hydrolysis of the boronic ester, while water is necessary to dissolve the inorganic base and facilitate transmetalation.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-nitroquinoxaline (4.19 g, 20.0 mmol, 1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (5.00 g, 24.0 mmol, 1.2 equiv), and potassium carbonate (8.29 g, 60.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (732 mg, 1.0 mmol, 0.05 equiv). Then, add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL) via cannula or syringe. The solvent mixture is degassed prior to use by bubbling with nitrogen for 20 minutes.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The mixture will turn from a suspension to a dark brown/black solution.

  • Monitoring (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The reaction is typically complete within 4-6 hours. A complete reaction is indicated by the consumption of the starting 2-chloro-6-nitroquinoxaline (Rf ≈ 0.6) and the appearance of a new, lower Rf product spot (Rf ≈ 0.4).

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the product as a yellow solid.

Expected Yield: 80-90%.

Protocol 2: Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-6-quinoxalinamine

This protocol employs tin(II) chloride, a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups. It is preferred over catalytic hydrogenation in this case to avoid potential catalyst poisoning from heterocyclic nitrogens and to ensure complete conversion on a lab scale without high-pressure equipment.

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask, add the intermediate 3-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoxaline (4.07 g, 15.0 mmol, 1.0 equiv) and ethanol (200 mL). Stir to form a suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (16.9 g, 75.0 mmol, 5.0 equiv) to the suspension in one portion.

  • Reaction: Heat the mixture to 75 °C under a nitrogen atmosphere. The suspension will gradually dissolve to form a clear, yellow solution.

  • Monitoring (In-Process Control): Monitor the reaction by TLC (Eluent: 9:1 Ethyl Acetate/Methanol). The disappearance of the starting material (Rf ≈ 0.8) and the formation of the highly polar amine product at the baseline (Rf ≈ 0.1) indicates completion, typically within 2-3 hours.

  • Workup & Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol. Carefully pour the residue over crushed ice (approx. 200 g). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is ~8. This step is crucial to neutralize the acidic tin salts and precipitate tin hydroxides.

  • Extraction: Dilute the mixture with ethyl acetate (300 mL) and stir vigorously for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethyl acetate/heptane mixture to yield the final product as a light yellow or off-white solid.

Expected Yield: 85-95%.

Trustworthiness: Characterization & Validation

To ensure the identity and purity of the synthesized compounds, rigorous analytical characterization is mandatory.

CompoundTechniqueExpected Results
Intermediate (3-(1-Methyl-1H-pyrazol-4-yl)-6-nitroquinoxaline)¹H NMRPeaks corresponding to the quinoxaline and pyrazole protons. Expect downfield shifts for protons on the nitro-substituted benzene ring. Key signals: pyrazole singlets, N-methyl singlet (~4.0 ppm), and distinct aromatic ABCD pattern for the quinoxaline.
MS (ESI+)Calculated m/z for C₁₂H₉N₅O₂: 255.07. Found [M+H]⁺: 256.1.
Final Product (3-(1-Methyl-1H-pyrazol-4-yl)-6-quinoxalinamine)¹H NMRUpfield shift of the quinoxaline aromatic protons compared to the nitro-intermediate. Appearance of a broad singlet corresponding to the -NH₂ protons (~5.0-6.0 ppm, D₂O exchangeable). N-methyl singlet and pyrazole protons remain.
¹³C NMRAppearance of distinct carbon signals for both heterocyclic rings. The C-NH₂ carbon signal will be significantly upfield compared to the C-NO₂ signal in the intermediate.
MS (ESI+)Calculated m/z for C₁₂H₁₁N₅: 225.10. Found [M+H]⁺: 226.1.
M.P.A sharp melting point should be observed, indicating high purity.

Workflow & Logic Diagram

Experimental_Workflow cluster_prep Preparation cluster_suzuki Stage 1: Suzuki Coupling cluster_reduction Stage 2: Nitro Reduction cluster_analysis Final Analysis start Assemble Glassware & Reagents setup_suzuki Charge Flask for Suzuki Coupling start->setup_suzuki inert_atm Establish Inert Atmosphere (N₂) setup_suzuki->inert_atm add_solv Add Solvents & Catalyst inert_atm->add_solv heat_suzuki Heat to 85 °C add_solv->heat_suzuki tlc_suzuki Monitor by TLC heat_suzuki->tlc_suzuki tlc_suzuki->heat_suzuki Incomplete workup_suzuki Aqueous Workup & Extraction tlc_suzuki->workup_suzuki Complete purify_suzuki Column Chromatography workup_suzuki->purify_suzuki setup_red Charge Flask for Reduction purify_suzuki->setup_red heat_red Heat to 75 °C setup_red->heat_red tlc_red Monitor by TLC heat_red->tlc_red tlc_red->heat_red Incomplete workup_red Quench, Neutralize & Filter tlc_red->workup_red Complete purify_red Recrystallization workup_red->purify_red char Characterize Product (NMR, MS, M.P.) purify_red->char

Diagram 3: A step-by-step experimental workflow for the synthesis.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline.
  • Biosynth. (1-Methyl-1H-pyrazol-4-yl)boronic acid.
  • Al-Ostath, A. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
  • Nxumalo, W. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES. University of the Witwatersrand, Johannesburg.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Hasan, M. et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research.
  • MedChemExpress. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
  • Google Patents. Preparation method of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine.
  • Orgasynth. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.
  • BenchChem. Comparative Analysis of Synthetic Routes to 3-Chloro-6-nitroisoquinolin-1-ol.
  • Kiran, G. et al. A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications.
  • Encyclopedia.pub. Methods of Preparation of Quinoxalines.
  • ResearchGate. Synthesis of quinoxaline derivatives by C-C coupling reactions using Pd(PPh3)2Cl2 and Pd(PPh3)4.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Wikipedia. Buchwald–Hartwig amination.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ResearchGate. Facile Synthesis of 2,3-Disubstituted Quinoxalines by Suzuki?Miyaura Coupling.
  • ResearchGate. Synthetic route for the three quinoxaline‐based compounds by a Suzuki‐Miyaura coupling reaction.
  • PubMed. Synthesis and Biological Evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as Transforming Growth factor-β Type 1 Receptor Kinase Inhibitors.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Suzuki reaction.
  • Alfa Chemistry. CAS 6272-25-9 2-Chloro-6-nitroquinoxaline.
  • MDPI. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors.
  • Sigma-Aldrich. 1-Methylpyrazole-4-boronic acid pinacol ester 95.
  • Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • ChemSynthesis. 2-chloro-6-nitroquinoxaline.
  • PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • SciSpace. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors.
  • Preprints.org. Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors.
  • ResearchGate. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Google Patents. Synthesis method of 2-chloro-6-chloroquinoxaline.

Sources

Application Note & Protocol: Comprehensive In Vitro Cytotoxicity Evaluation of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the in vitro evaluation of the cytotoxic potential of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a novel small molecule with a pyrazole scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds that have been extensively explored for their therapeutic properties, including anticancer activities.[1][2][3] A thorough understanding of a compound's cytotoxic profile is a critical early step in the drug discovery pipeline, providing essential data on safety and potential efficacy.[4][5][6] This guide presents a multi-assay strategy to move beyond a simple live-or-dead count, aiming to elucidate the mechanisms of cell death. We will detail protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay). The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific rigor.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the pyrazole class of compounds, which are known to interact with various biological targets, including protein kinases like EGFR and CDK, and can modulate processes like apoptosis.[1][2][7] Therefore, evaluating its effect on cell viability is paramount. A primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound exhibits a toxic effect, often expressed as the half-maximal inhibitory concentration (IC50).[8][9] This value is a key metric for comparing the potency of different compounds.[10] However, a comprehensive profile requires understanding how the compound induces cell death.

This guide proposes a tiered approach:

  • Tier 1: Primary Viability Screening: Utilizes the MTT assay to assess metabolic activity, a robust indicator of overall cell health and viability.[11][12][13]

  • Tier 2: Mechanistic Elucidation: Employs assays to differentiate between cytotoxic mechanisms. The LDH assay quantifies necrosis (loss of membrane integrity), while the Caspase-3/7 assay measures a key event in the apoptotic pathway.[14][15]

This multi-faceted approach provides a more complete picture of the compound's cellular impact than any single assay alone.

Foundational Logic: Choosing the Right Assays

Why these three assays? They measure distinct, yet complementary, cellular events. An MTT assay shows a reduction in viable cells but doesn't distinguish between a cytostatic (growth inhibition) or cytotoxic (cell death) effect.[16] By adding LDH and Caspase assays, we can dissect the mechanism. For instance, a compound might show a low IC50 in the MTT assay. If we also see high LDH release, it suggests a necrotic mode of death. Conversely, if we see high caspase activity with low initial LDH release, apoptosis is the likely mechanism.

Experimental Design & Workflow

A logical workflow is crucial for obtaining reliable and interpretable data. The following diagram outlines the proposed experimental process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis prep_compound Prepare this compound Stock & Dilutions seed_plates Seed Cells in 96-Well Plates prep_compound->seed_plates prep_cells Cell Line Selection & Culture prep_cells->seed_plates treatment Treat Cells with Compound Series (e.g., 24, 48, 72 hours) seed_plates->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase analysis Measure Absorbance/ Luminescence mtt->analysis ldh->analysis caspase->analysis calc_ic50 Calculate % Viability & IC50 Values analysis->calc_ic50 interpret Interpret Results & Determine Mechanism calc_ic50->interpret

Caption: High-level workflow for cytotoxicity evaluation.

Core Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question.[17] For general toxicity screening, a common, robust cell line like human embryonic kidney cells (HEK293) or mouse fibroblasts (NIH/3T3) can be used.[18] If the compound is being developed as an anti-cancer agent, a panel of relevant cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) is appropriate.[1]

Protocol:

  • Culture selected cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency to maintain logarithmic growth. Do not use cells beyond a reasonable passage number (e.g., 20-25) to avoid genetic drift.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is proportional to the number of viable cells.[19]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or a solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[19]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11][20]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.[21]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO or SDS solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[12][19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[12][20]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[14][22] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[23] The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.[22]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution)

  • Lysis Buffer (often 10X, provided in kits)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol. It is highly recommended to run a parallel plate for the LDH assay.

  • Establish Controls: For accurate data normalization, prepare three key controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with Lysis Buffer (add 10 µL of 10X Lysis Buffer 45 minutes before the next step).[24]

    • Background: Culture medium without cells.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[24]

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[24] Tap gently to mix.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[24]

  • Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background.[24]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[15] This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[25] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[25][26]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Opaque-walled 96-well plates (to minimize luminescence crosstalk)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol, but use opaque-walled plates.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[26]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[26]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[26]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis & Interpretation

Data Presentation

Raw absorbance or luminescence values should be corrected by subtracting the average of the background control wells. Data should then be normalized and expressed as a percentage of the vehicle-treated control cells.

Table 1: Example Data for this compound after 48h Treatment

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Fold Change Caspase-3/7 Activity
Vehicle Control 100.0 ± 4.50.0 ± 2.11.0 ± 0.1
0.1 98.2 ± 5.11.5 ± 1.81.2 ± 0.2
1 85.7 ± 6.25.8 ± 2.53.5 ± 0.4
5 60.1 ± 4.810.2 ± 3.18.9 ± 0.9
10 48.9 ± 3.915.5 ± 3.512.4 ± 1.1
25 25.3 ± 3.128.7 ± 4.07.1 ± 0.8
50 10.8 ± 2.555.4 ± 5.23.2 ± 0.5
100 5.1 ± 1.985.6 ± 6.81.5 ± 0.3

% Cytotoxicity (LDH) is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

Calculating the IC50 Value

The IC50 value, the concentration of the compound that inhibits 50% of cell viability, should be calculated from the MTT assay data.[8] This is achieved by plotting the percent cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response). Software such as GraphPad Prism is ideal for this analysis.[8]

From the example data, the IC50 value is approximately 10 µM .

Mechanistic Interpretation

The true power of this protocol lies in integrating the data from all three assays.

G cluster_interpretation Potential Mechanisms of Cell Death data MTT Data (% Viability) LDH Data (% Cytotoxicity) Caspase Data (Fold Change) apoptosis Apoptosis ↓ MTT Viability ↑ Caspase Activity ↔ Low LDH Release (Early) data->apoptosis necrosis Necrosis ↓ MTT Viability ↑ LDH Release ↔ Low Caspase Activity data->necrosis mixed Mixed/Late Apoptosis ↓ MTT Viability ↑ Caspase Activity (Early) ↑ LDH Release (Later) data->mixed

Caption: Logic for interpreting multi-assay cytotoxicity data.

Analysis of Example Data:

  • At lower concentrations (1-10 µM), there is a significant dose-dependent decrease in cell viability (MTT) that strongly correlates with a sharp increase in Caspase-3/7 activity. LDH release remains low. This pattern is a classic signature of apoptosis .

  • At higher concentrations (25-100 µM), while viability continues to drop, Caspase-3/7 activity begins to decline from its peak, while LDH release increases dramatically. This suggests that at very high concentrations, the compound may be inducing secondary necrosis following apoptosis, or a direct necrotic/necroptotic effect that overwhelms the apoptotic machinery.

Conclusion and Best Practices

This application note provides a robust, multi-faceted framework for the in vitro cytotoxicity evaluation of this compound. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can move beyond a simple IC50 value to a more nuanced understanding of the compound's mechanism of action.

Key Trustworthiness & Integrity Measures:

  • Controls are Non-Negotiable: Always include untreated, vehicle, and maximum-kill/release controls on every plate.

  • Optimize Seeding Density: Cell density can significantly impact results. Perform a preliminary experiment to find the optimal seeding number for your cell line that ensures logarithmic growth throughout the assay period.[24]

  • Compound Solubility: Ensure the test compound is fully dissolved in the stock solution and does not precipitate in the culture medium, as this can lead to inaccurate results.

  • Adherence to Standards: For regulatory submissions, testing should be performed in accordance with guidelines such as ISO 10993-5.[27][28][29][30]

By following these detailed protocols and analytical principles, researchers can generate high-quality, reliable data to confidently guide the progression of novel compounds like this compound through the drug discovery process.

References

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL:[Link]
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Title: Lactate Dehydrogenase (LDH) Assay Protocol. Source: OPS Diagnostics. URL:[Link]
  • Title: MTT Proliferation Assay Protocol.
  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Source: Scinote. URL:[Link]
  • Title: Cytotoxicity Study - ISO Direct Contact Method. Source: NAMSA. URL:[Link]
  • Title: What cell line should I choose for citotoxicity assays?
  • Title: Highlight report: Cell type selection for toxicity testing.
  • Title: LDH cytotoxicity assay. Source: Protocols.io. URL:[Link]
  • Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology. URL:[Link]
  • Title: LDH Assay. Source: Cell Biologics Inc. URL:[Link]
  • Title: Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Source: Medical Design & Outsourcing. URL:[Link]
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI. URL:[Link]
  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Encyclopedia.pub. URL:[Link]
  • Title: An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification.
  • Title: The Overview of Cell Viability. Source: Cusabio. URL:[Link]
  • Title: Cytotoxicity Assays.
  • Title: Cytotoxicity Assays: How We Test Cell Viability. Source: YouTube. URL:[Link]
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: RSC Publishing. URL:[Link]
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka. URL:[Link]
  • Title: Which cell line to choose for cytotoxicity evaluation of nanomaterials?
  • Title: A Practical Guide to ISO 10993-5: Cytotoxicity. Source: Medical Device and Diagnostic Industry. URL:[Link]
  • Title: In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.
  • Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Source: Johner Institute. URL:[Link]
  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual. Source: NCBI Bookshelf. URL:[Link]
  • Title: Muse® Caspase-3/7 Kit.
  • Title: In vitro cytotoxicity test of medical devices. Source: CleanControlling. URL:[Link]
  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Source: MDPI. URL:[Link]
  • Title: How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?
  • Title: Can someone advise me how to interpret my results of cytotoxicity using MTT assay?
  • Title: cytotoxicity ic50 values: Topics by Science.gov. Source: Science.gov. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing upon established organometallic chemistry principles and field-proven insights, this resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying reaction mechanisms.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis typically relies on palladium-catalyzed cross-coupling reactions to form the crucial carbon-carbon or carbon-nitrogen bond between the pyrazole and aniline moieties. The two most prevalent and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While powerful, these reactions can be sensitive to various parameters, and achieving high yields with pyrazole-containing substrates often requires careful optimization. This guide will address the common pitfalls encountered during these syntheses and provide robust solutions to enhance your reaction outcomes.

Core Synthetic Strategies: A Comparative Overview

The choice between Suzuki-Miyaura and Buchwald-Hartwig amination depends on the availability of starting materials and the specific challenges of your synthetic route.

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between a halide (or triflate) and an organoboron compound. For the synthesis of this compound, this typically involves the coupling of a halogenated 1-methyl-1H-pyrazole with an aminophenylboronic acid derivative.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halide (or triflate) and an amine. In this context, a halogenated 1-methyl-1H-pyrazole is coupled directly with aniline or a protected aniline equivalent.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is giving very low to no yield of the desired this compound. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings involving pyrazole substrates are a common issue and can stem from several factors:

  • Catalyst Inhibition: Pyrazoles, especially those with an unprotected NH group, can coordinate to the palladium catalyst, leading to deactivation.[1] While your target molecule's pyrazole is N-methylated, other nitrogen-containing impurities or starting materials could still interfere.

  • Dehalogenation of the Pyrazole Substrate: A significant side reaction is the reduction of the halo-pyrazole to 1-methyl-1H-pyrazole, effectively terminating the catalytic cycle for product formation.[2] This is often exacerbated by elevated temperatures and certain bases.

  • Poor Catalyst/Ligand Combination: The choice of palladium source and phosphine ligand is critical. For electron-rich heterocyclic substrates like pyrazoles, bulky and electron-rich ligands are often necessary to promote the desired reductive elimination step and prevent side reactions.[3]

  • Inefficient Transmetalation: The transfer of the boronic acid's organic group to the palladium center can be a rate-limiting step. The choice of base and solvent system plays a crucial role here.

  • Starting Material Quality: Ensure your 3-halo-1-methyl-1H-pyrazole and 3-aminophenylboronic acid are pure and dry. Boronic acids, in particular, can be prone to decomposition.

Q2: My Buchwald-Hartwig amination is not proceeding as expected. What should I troubleshoot?

A2: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of pyrazoles has its own set of challenges:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For coupling anilines with heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often superior.[4][5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, they can be incompatible with sensitive functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may require higher reaction temperatures.[6]

  • Catalyst Poisoning: As with the Suzuki reaction, nitrogen-containing compounds can act as catalyst poisons. Ensure all reagents and solvents are of high purity.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using a chloro-pyrazole, you may need more forcing conditions (higher temperature, stronger base, more specialized catalyst system) compared to a bromo- or iodo-pyrazole.[1]

Side Product Formation

Q3: I am observing a significant amount of a dehalogenated pyrazole byproduct in my reaction mixture. How can I minimize this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[2] To minimize its occurrence:

  • Optimize the Base: In some cases, a weaker base can reduce the rate of dehalogenation.

  • Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the temperature can sometimes suppress the dehalogenation pathway more than the productive coupling.

  • Choose the Right Ligand: Certain ligands are better at promoting the desired reductive elimination over side reactions. Experiment with different bulky, electron-rich phosphine ligands.

  • Use a Bromo- or Chloro-pyrazole: Iodo-pyrazoles can be more prone to dehalogenation compared to their bromo and chloro counterparts.[7]

Q4: I am seeing evidence of homocoupling of my boronic acid (in Suzuki-Miyaura) or aniline (in Buchwald-Hartwig). What can be done to prevent this?

A4: Homocoupling is often a result of oxidative coupling of the starting materials and can be influenced by the presence of oxygen and the reaction conditions.

  • Ensure Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Control the Stoichiometry: Using a slight excess of the boronic acid or aniline can sometimes help to drive the desired cross-coupling reaction.

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the incidence of homocoupling.

Purification Challenges

Q5: I am having difficulty purifying my this compound product. What are some effective purification strategies?

A5: The basic nature of the aniline moiety can lead to tailing and poor separation on silica gel chromatography.

  • Acid/Base Extraction: Before chromatography, an aqueous workup with a mild acid (e.g., dilute HCl) to extract the product into the aqueous phase, followed by basification (e.g., with NaHCO₃ or NaOH) and re-extraction into an organic solvent, can remove many non-basic impurities.

  • Treated Silica Gel: If using column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. This will help to prevent the basic product from sticking to the acidic silica.

  • Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase chromatography (e.g., using C18 silica) with a mobile phase such as acetonitrile/water or methanol/water can be an effective alternative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for your specific setup and reagents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.[3]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - 3-Bromo-1-methyl-1H-pyrazole - 3-Aminophenylboronic acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-1-methyl-1H-pyrazole (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add K₂CO₃ (2.0 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine to prevent tailing).

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of heteroaryl halides with anilines.[4]

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine: - 3-Bromo-1-methyl-1H-pyrazole - Aniline - Pd Pre-catalyst & Ligand - Base (e.g., NaOtBu) solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 90-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the Buchwald-Hartwig synthesis.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a solution of 3-bromo-1-methyl-1H-pyrazole (1.0 mmol) in anhydrous, degassed toluene (5 mL).

  • Add aniline (1.2 mmol).

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, potentially with 1% triethylamine).

Data Summary and Comparison

The following tables provide a comparative overview of typical reaction parameters and expected outcomes for the Suzuki-Miyaura and Buchwald-Hartwig approaches. Note that these are generalized values and optimal conditions may vary.

Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Key Reagents Aryl Halide, Boronic AcidAryl Halide, Amine
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Typical Ligands SPhos, XPhos, RuPhosXPhos, RuPhos, BrettPhos
Typical Bases K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄
Typical Solvents Dioxane/H₂O, Toluene, DMFToluene, Dioxane
Typical Temp. 80-110 °C90-120 °C
Potential Yields 60-95%70-98%

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution(s)
Low Yield Catalyst deactivationUse bulky, electron-rich ligands (e.g., XPhos, SPhos). Ensure inert atmosphere.
Poor starting material qualityPurify starting materials. Use fresh boronic acid.
Suboptimal reaction conditionsScreen different catalysts, ligands, bases, and solvents.
Dehalogenation High temperatureReduce reaction temperature.
Strong baseTry a weaker base (e.g., K₃PO₄ instead of NaOtBu).
Inefficient reductive eliminationUse a more effective ligand.
Homocoupling Presence of oxygenThoroughly degas all solvents and reagents.
Incorrect stoichiometryUse a slight excess of the non-halogenated partner.
Purification Issues Product sticking to silicaAdd triethylamine to the eluent. Use neutral alumina.
Co-eluting impuritiesPerform an acid/base workup before chromatography.
Consider recrystallization or reverse-phase chromatography.

Mechanistic Insights

A fundamental understanding of the catalytic cycles for both reactions is essential for effective troubleshooting.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'B(OH)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation (Ar-Pd(II)-NR'R'')L_n OxAdd->AmineCoord HNR'R'' Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

By understanding these cycles, researchers can better diagnose issues. For instance, if starting materials are consumed but no product is formed, the issue may lie in the reductive elimination step, suggesting a change in ligand is necessary.

References

  • Pizzuti, L. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry.
  • Buchwald, S. L. et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • Beneteau, R. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Jedinák, L. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Jedinák, L. et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
  • Usami, Y. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
  • Toudert, N. et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
  • Reddy, T. J. et al. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health.
  • Nolan, S. P. et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications.
  • Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Rodriguez, A. J. et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education.
  • Jedinák, L. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
  • Google Patents (n.d.). Preparation method of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine. Google Patents.
  • Google Patents (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Google Patents (n.d.). Process for the production of pyrazoles. Google Patents.
  • Google Patents (n.d.). Synthetic technology for pyraclostrobin. Google Patents.
  • Garcı́a-Álvarez, J. et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Pearson (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
  • ResearchGate (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • ResearchGate (2014). Does aniline stick in columns during column chromatography?. ResearchGate.
  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • Longdom Publishing (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing.
  • The Royal Society of Chemistry (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Reddit (2020). Suzuki vs. Hartwig-Buchwald. Reddit.
  • Reddit (2024). BH amination side products and purification. Reddit.
  • ResearchGate (2024). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • ResearchGate (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • ResearchGate (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. ResearchGate.
  • ResearchGate (2020). Optimization of the three-component reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol, benzaldehyde, and malononitrile under various conditions. ResearchGate.
  • Atlantis Press (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
  • ResearchGate (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.
  • MDPI (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • MDPI (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • MDPI (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • Science (2024). Aminative Suzuki–Miyaura coupling. Science.

Sources

Technical Support Center: Purification of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity anilines for their experimental needs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of aniline and its derivatives.

Issue 1: My aniline sample is dark brown or reddish-brown. Is it still usable and how can I purify it?

Answer:

Yes, a dark-colored aniline sample is often still usable after purification. The discoloration is primarily due to the formation of strongly colored, oxidized impurities and polymeric by-products upon exposure to air and light.[1][2] While these impurities may not interfere with all reactions, it is best practice to use freshly purified, colorless aniline for most applications, especially in dye synthesis and pharmaceutical development.

The most effective method to remove these high-boiling point polymeric impurities is through vacuum distillation .

Underlying Cause: Aniline is susceptible to oxidation, a process that can be accelerated by exposure to air, light, and certain metallic salts.[1] The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation.[1]

Workflow for Purifying Discolored Aniline via Vacuum Distillation

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_storage Storage start Start with Dark Aniline Sample add_drying Add Drying Agent (e.g., KOH pellets) start->add_drying let_stand Let stand overnight add_drying->let_stand setup Set up Vacuum Distillation Apparatus let_stand->setup heat Heat Gently Under Reduced Pressure setup->heat collect Collect Colorless Aniline Fraction at Correct Boiling Point heat->collect discard Discard Dark, High-Boiling Residue collect->discard store Store Purified Aniline Under Inert Atmosphere (N₂ or Ar) in a Dark Bottle collect->store end High-Purity, Colorless Aniline store->end

Caption: Workflow for the purification of discolored aniline.

Detailed Protocol: Vacuum Distillation of Aniline

  • Drying: To a round-bottom flask containing the dark aniline, add a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets.[3] Aniline is hygroscopic, and removing water is crucial as it can form a lower-boiling azeotrope.[3][4] Allow the mixture to stand, preferably overnight, to ensure thorough drying.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Distillation: Heat the flask gently using a heating mantle. As the pressure is reduced, dissolved gases and any remaining water will be removed first. The colorless aniline will then distill. The boiling point will be significantly lower than its atmospheric boiling point of 184°C. For example, at 20 mmHg, aniline boils at approximately 72°C.

  • Collection and Storage: Collect the colorless distillate in a receiver flask. The dark, polymeric impurities will remain in the distillation flask. For long-term storage, the purified aniline should be kept in a dark bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[3]

Issue 2: My purified aniline turns yellow or brown relatively quickly. How can I improve its stability?

Answer:

The rapid discoloration of freshly purified aniline indicates ongoing oxidation.[1][5] This is a common issue and can be mitigated by meticulous purification and proper storage.

Causality: The presence of trace impurities, particularly sulfur-containing compounds, can catalyze the aerial oxidation of aniline.[3][6] Exposure to air (oxygen) and light are the primary drivers of this degradation process.[7][8]

Solutions:

  • Removal of Sulfur Impurities: Treatment with stannous chloride can remove sulfur-containing impurities, which reduces the tendency for aerial oxidation.[3][6]

  • Use of Zinc Dust: Distilling aniline over zinc dust can help prevent oxidation during the distillation process.[3]

  • Optimal Storage: The most critical factor is storage. Purified aniline must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, dark or amber-colored bottle to protect it from oxygen and light.[3][9][10] Storing in a cool, well-ventilated area away from heat sources is also recommended.[9][11]

Issue 3: I am trying to purify a solid aniline derivative by recrystallization, but I'm having trouble finding a suitable solvent.

Answer:

Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve the aniline derivative sparingly at room temperature but completely at its boiling point.[12]

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by considering the polarity of your aniline derivative.

    • Polar Substituents: For anilines with polar groups (e.g., -OH, -COOH), polar solvents like water or ethanol are good starting points.[12] For example, acetanilide can be recrystallized from water.[13][14]

    • Nonpolar Substituents: For less polar derivatives, you might need less polar solvents or a mixed solvent system.

  • Mixed Solvent Systems: If a single solvent isn't effective, a binary solvent system can be used. This typically involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble.[12] A common example is an ethanol/water mixture.[12]

  • Troubleshooting Poor Solubility:

    • Add More Solvent: If your compound isn't dissolving even when the solvent is boiling, add more hot solvent in small portions. Be mindful that excessive solvent will reduce your final yield.[12]

    • Increase Temperature: Ensure the solvent is at its boiling point.[12]

    • Grind the Solid: Increasing the surface area by grinding the solid can improve dissolution.[12]

Decision Tree for Recrystallization Solvent Selection

G start Start with Solid Aniline Derivative polarity Assess Polarity of Derivative start->polarity polar Polar Substituents? polarity->polar try_polar Try Polar Solvents (Water, Ethanol)[13] polar->try_polar Yes try_mixed Try Mixed Solvent System (e.g., Ethanol/Water)[13] polar->try_mixed No success_polar Successful Recrystallization try_polar->success_polar fail_polar Fails try_polar->fail_polar fail_polar->try_mixed success_mixed Successful Recrystallization try_mixed->success_mixed

Sources

Technical Support Center: Optimizing Pyrazole-Aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing pyrazole-aniline coupling reactions. This center is designed for researchers, medicinal chemists, and process development scientists who utilize the pyrazole-aniline scaffold, a privileged structure in numerous pharmaceutical agents.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination is the predominant method for constructing this critical C-N bond, offering broad functional group tolerance and substrate scope.[4][5]

This guide provides in-depth, field-proven insights into troubleshooting and optimizing these often-challenging coupling reactions. We will move from high-level, common questions to a systematic guide for fine-tuning reaction parameters, ensuring you can achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges faced during pyrazole-aniline coupling.

Q1: My Buchwald-Hartwig reaction has failed or shows very low conversion. What are the first things I should check?

A1: For a failed reaction, always begin by verifying the fundamentals before exploring more complex variables.

  • Reagent Quality & Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are anhydrous and properly degassed.[6] Use fresh, high-purity starting materials, as impurities can inhibit catalysis. The integrity of your palladium source and phosphine ligand is paramount; improperly stored reagents can be inactive.[6]

  • Catalyst & Ligand Choice: Not all ligands are suitable for heteroaromatic couplings. For pyrazoles, which can be challenging substrates, sterically hindered biarylphosphine ligands like tBuBrettPhos, AdBrettPhos, or RuPhos are often required to promote efficient coupling.[7][8][9]

  • Base Strength & Solubility: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can drive the reaction, they may also cause decomposition of sensitive substrates.[10][11] Ensure the base is finely ground and consider its solubility in your chosen solvent, as deprotonation often occurs at the solid-liquid interface.[10]

Q2: I'm observing significant side product formation, such as hydrodehalogenation of my aniline or homocoupling. What is the cause?

A2: These side reactions point to specific imbalances in the catalytic cycle.

  • Hydrodehalogenation (Ar-H formation): This often arises from a competing β-hydride elimination pathway, which can be more prevalent with certain substrates.[4] It can be exacerbated by high temperatures or an inappropriate ligand choice. Switching to a bulkier ligand that favors reductive elimination over β-hydride elimination can mitigate this.

  • Homocoupling of Aryl Halide (Ar-Ar formation): This side reaction, sometimes observed as bithiophene formation in related couplings, can indicate issues with catalyst initiation or stability.[12]

  • Competitive N-H Coupling: If your pyrazole substrate has an unprotected N-H group, it can compete with the aniline as the nucleophile, leading to undesired N-arylation of the pyrazole ring or oligomerization.[6][13] Protecting the pyrazole N-H (e.g., with a trityl or Boc group) is a common strategy to ensure regioselectivity.[14][15]

Q3: My aniline substrate is sterically hindered (e.g., has ortho-substituents). What are the best starting conditions?

A3: Sterically demanding couplings require specific catalyst systems designed to overcome the increased steric barrier to reductive elimination.[16][17]

  • Ligand Selection: Highly hindered biarylphosphine ligands are essential. Ligands from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., ferrocene-based) families are excellent starting points.[4] These ligands create a bulky coordination sphere around the palladium center that accelerates the product-forming reductive elimination step.

  • Catalyst Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended. These precatalysts ensure the efficient and reproducible formation of the active Pd(0) species in solution, which is critical for challenging couplings.[10][18]

  • Extended Reaction Times: Sterically hindered couplings are often slower. Be prepared to run the reaction for longer periods (24-48 hours) and monitor progress carefully by LC-MS.[18]

Systematic Troubleshooting & Optimization Guide

When initial fixes are insufficient, a systematic approach to optimizing each reaction parameter is necessary. This section provides a logical workflow for troubleshooting complex pyrazole-aniline couplings.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for addressing a failed or low-yielding reaction.

G start Reaction Failed (Low Yield / No Product) reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check Start Here catalyst_screen Screen Catalyst System (Ligand & Precatalyst) reagent_check->catalyst_screen Reagents OK base_screen Screen Base (Strength & Solubility) catalyst_screen->base_screen No Improvement success Reaction Optimized (High Yield) catalyst_screen->success Improvement Found solvent_screen Screen Solvent (Polarity & Boiling Point) base_screen->solvent_screen No Improvement base_screen->success Improvement Found temp_screen Optimize Temperature & Reaction Time solvent_screen->temp_screen No Improvement solvent_screen->success Improvement Found temp_screen->success Improvement Found

Caption: A logical guide for troubleshooting common coupling reaction issues.

Parameter Deep Dive: Question & Answer Format

Q: Which palladium source is best: a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂?

A: Both are commonly used, but the modern standard is to use well-defined Pd(II) precatalysts (e.g., XPhos Pd G3).[10]

  • Pd(II) Sources (e.g., Pd(OAc)₂): These are air-stable but require in situ reduction to the active Pd(0) state. This reduction can be inconsistent and is often a source of irreproducibility.[9]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are more direct but can be less stable to air and moisture over time.

  • Pd(II) Precatalysts (Recommended): Precatalysts like those based on biarylphosphine ligands (e.g., BrettPhos Pd G3) are designed for stability and rapid, clean conversion to the active monoligated Pd(0) species upon exposure to a base.[10] This leads to more reliable and reproducible reactions, especially for challenging substrates.[8]

Q: How do I select the right phosphine ligand for my specific pyrazole and aniline substrates?

A: Ligand choice is the most critical parameter for success. The goal is to balance steric bulk and electron-donating ability to promote oxidative addition and, most importantly, reductive elimination.

Ligand ClassExample LigandsBest For...Rationale
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosGeneral purpose, sterically hindered anilines, and electron-poor aryl halides.[7][8][9]The steric bulk accelerates the final reductive elimination step, outcompeting side reactions. This is the go-to class for pyrazole-aniline couplings.[4]
Wide Bite-Angle Ligands Xantphos, BINAPElectron-rich anilines, substrates prone to catalyst decomposition.The defined bite angle can stabilize the palladium center, preventing catalyst deactivation pathways. Xantphos has shown success even in protic solvents like ethanol.[19][20][21]
Ferrocene-Based Ligands Josiphos, DPPFPrimary amines and aryl triflates.These bidentate ligands were among the first to show broad utility and can prevent catalyst dimerization, increasing reaction rates.[4]
N-Heterocyclic Carbenes (NHCs) IPr, ItBuElectron-rich aryl chlorides.NHCs are strong sigma-donors that can form very stable complexes, promoting the difficult oxidative addition of aryl chlorides.[22][23]

Q: What is the role of the base, and how do I choose between strong (NaOtBu) and weak (Cs₂CO₃) bases?

A: The base has two primary roles: to deprotonate the aniline (or the N-H of the palladium-amine complex) to form the active amido species and to facilitate the regeneration of the Pd(0) catalyst.[24][25] The choice depends on the functional group tolerance of your substrates.

BasepKaH (approx.)AdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) 19High reactivity, drives reactions to completion, often allows for lower catalyst loadings.[9]Incompatible with base-sensitive functional groups (esters, nitro groups). Can promote side reactions at high temperatures.[11]
Cesium Carbonate (Cs₂CO₃) 10Excellent functional group tolerance, good solubility in many organic solvents. A great choice for sensitive substrates.[10]Lower reactivity may require higher temperatures or longer reaction times.
Potassium Phosphate (K₃PO₄) 12Mild, inexpensive, and effective for many couplings.Can have lower solubility, potentially impacting reaction rates.
Lithium bis(trimethylsilyl)amide (LHMDS) 26Very strong base, useful for low-temperature aminations and substrates with protic functional groups.[9]Can be too aggressive for many substrates; requires careful handling.
  • Expert Tip: For initial screening with sensitive substrates, begin with a weaker base like Cs₂CO₃ or K₃PO₄.[10] If conversion is low, then move to a stronger base like NaOtBu, potentially at a lower temperature to start.

Q: Which solvent should I use?

A: Aprotic, non-polar, or weakly polar solvents are standard.

  • Toluene & Dioxane: These are the most common solvents for Buchwald-Hartwig reactions.[11] They have appropriate boiling points (typically reactions are run at 80-110 °C) and effectively dissolve the organometallic intermediates.[10]

  • tert-Amyl alcohol: Can be beneficial in some cases, particularly with hindered substrates.

  • Protic Solvents (e.g., Ethanol): Generally avoided due to potential side reactions (C-O coupling), but success has been reported with specific ligands like Xantphos that are robust enough to prevent this pathway.[19]

Q: How does temperature affect the reaction?

A: Most Buchwald-Hartwig couplings require heating to between 80-110 °C to proceed at a reasonable rate.[10] However, if substrate decomposition is observed, lowering the temperature and extending the reaction time is a primary troubleshooting step. Some highly active catalyst systems can operate at or near room temperature, but this is substrate-dependent.[4]

Experimental Protocols

Protocol 1: General Procedure for Pyrazole-Aniline Coupling

This protocol provides a reliable starting point for a small-scale test reaction.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the halo-pyrazole (1.0 equiv), aniline (1.2 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (e.g., XPhos, 4 mol%, if not using a precatalyst).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv). If using a strong base like NaOtBu, it should be added in a glovebox during the initial setup.

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening (HTS) of Reaction Conditions

For particularly challenging substrates, screening multiple parameters simultaneously is the most efficient optimization strategy.[26][27][28] This can be performed in a 96-well plate format.[29]

HTS_Workflow cluster_prep Preparation cluster_dosing Dosing (Glovebox) cluster_reaction Reaction & Analysis prep_plate Prepare 96-well plate with stir bars dose_solids Dose solid reagents: Catalysts, Ligands, Bases prep_plate->dose_solids stock_solns Make stock solutions of Pyrazole & Aniline dose_liquids Dose stock solutions & Solvents stock_solns->dose_liquids dose_solids->dose_liquids seal_react Seal plate, heat & stir (e.g., 100°C, 18h) dose_liquids->seal_react workup_analyze Parallel workup & LC-MS analysis seal_react->workup_analyze data_review Review data to identify optimal conditions workup_analyze->data_review

Caption: A high-throughput screening workflow for rapid reaction optimization.

  • Plate Setup: Use a 96-well plate with small glass vials and stir bars. Pre-weighed catalysts and bases are available commercially for this purpose.

  • Dosing: In an inert atmosphere (glovebox), dispense solid catalysts, ligands, and bases into the appropriate wells. Then, add stock solutions of your pyrazole and aniline, followed by the screening solvent.

  • Reaction & Analysis: Seal the plate securely and place it on a stirring hotplate. After the reaction time, perform a parallel workup and analyze each well by LC-MS to determine the relative yield of the desired product. This data will quickly identify the most promising combination of catalyst, base, and solvent for scale-up.[27]

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & M'hammed, A. (2018). Synthesis and pharmacological activities of pyrazole derivatives: A review. Molecules, 23(1), 134. [Link]
  • Zhang, H., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
  • Verma, A., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Wikipedia contributors. (2023).
  • Surry, D. S. (2013). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
  • Jafari, E., & Ghashghaei, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1229-1262. [Link]
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12167. [Link]
  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
  • Suwiński, J., et al. (2014). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Molecules, 19(11), 17733-17749. [Link]
  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Dreher, S. D., et al. (2018). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles. Angewandte Chemie International Edition, 57(9), 2449-2453. [Link]
  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362. [Link]
  • Khan, M. F., Alam, M. M., Verma, G., & Shaquiquzzaman, M. (2016). The Therapeutic Voyage of Pyrazole and Its Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 16(13), 1084-1104. [Link]
  • Chemistry LibreTexts. (2023).
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3212-3235. [Link]
  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12167. [Link]
  • Le, V. D., et al. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(1), 149-155. [Link]
  • Yamamoto, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17148. [Link]
  • Siddiqui, H. L., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 399. [Link]
  • Shi, S.-L., & Buchwald, S. L. (2017). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angewandte Chemie International Edition, 56(26), 7500-7504. [Link]
  • user22312. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3326. [Link]
  • A. S. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. [Link]
  • Reddit user. (2025). Brainstorming a Buchwald-Hartwig coupling. Reddit. [Link]
  • Yamamoto, K., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(20), 4634. [Link]
  • Kashani, S. K., & Jessiman, J. E. (2020).
  • Hartwig, J. F., & Stambuli, J. P. (2002). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society, 124(48), 14264-14275. [Link]
  • Jafari, E., & Ghashghaei, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1229-1262. [Link]
  • Němec, V., et al. (2020). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 49(30), 10526-10535. [Link]
  • Němec, V., et al. (2020). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions, 49(30), 10526-10535. [Link]

Sources

Technical Support Center: Crystallization of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide for 3-(1-Methyl-1H-pyrazol-3-yl)aniline crystallization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the crystallization of this compound. The content is structured to address common experimental challenges, moving from foundational principles to specific, actionable solutions. The methodologies described are grounded in established crystallization theory and practical experience with aromatic amines and heterocyclic compounds.

Section 1: Foundational Knowledge - Physicochemical & Structural Analysis

A successful crystallization begins with understanding the molecule. The behavior of this compound in solution is dictated by its unique structural features, which influence solvent selection, potential intermolecular interactions, and common challenges.

The molecule's structure combines a basic aniline ring, which is a hydrogen bond donor, with a pyrazole ring system containing nitrogen atoms that can act as hydrogen bond acceptors.[1] The presence of aromatic rings also allows for potential π-π stacking interactions, which are crucial for the formation of a stable crystal lattice.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175202-37-6[2][3]
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
Melting Point 116.5 °C[3]
Appearance Solid at room temperatureInferred from MP

Section 2: Core Experimental Protocols

While no single protocol is universally effective, the following methods provide a robust starting point. The key is to identify a solvent or solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below.

Systematic Solvent Screening Workflow

Before attempting a large-scale crystallization, a systematic solvent screening is essential. This workflow minimizes material loss and efficiently identifies promising candidates.

SolventScreening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Select diverse solvents (polar, nonpolar, protic, aprotic) TestSol Test solubility of ~5-10 mg in 0.2 mL solvent Start->TestSol Hot Heat to boiling TestSol->Hot ObserveCold Cool to RT & then 0-4°C Hot->ObserveCold Eval Evaluate Outcome ObserveCold->Eval Insoluble Insoluble Hot/Cold: Poor Solvent Eval->Insoluble No Dissolution Soluble Soluble Cold: Poor Solvent Eval->Soluble No Crystals Good Soluble Hot, Insoluble Cold: Good Candidate Eval->Good Crystals Form ConsiderMixture Consider for anti-solvent or co-solvent system Insoluble->ConsiderMixture Soluble->ConsiderMixture Optimize Proceed to scale-up (Protocol 1 or 2) Good->Optimize

Caption: A systematic workflow for selecting a suitable crystallization solvent.

Protocol 1: Standard Slow Cooling Crystallization

This is the most common technique, relying on the principle that solubility decreases as the temperature is lowered.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using a large excess of solvent to ensure the solution is saturated.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[4][5]

  • Crystal Maturation: Once the flask has reached room temperature, transfer it to an ice bath or a refrigerator (0-4°C) for at least one hour to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is effective when a single solvent with the desired temperature-solubility profile cannot be found. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a "poor" solvent (the anti-solvent).[1][6]

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (in which the compound is insoluble) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.[1]

  • Crystallization: Cover the container and allow it to stand undisturbed. The slow diffusion or temperature changes will induce crystal formation. Cooling can also be applied to increase the yield.

  • Isolation & Drying: Collect and dry the crystals as described in the slow cooling protocol.

Section 3: Troubleshooting Guide (Question & Answer Format)

Q1: My compound is separating as an oil instead of forming crystals ("oiling out"). What is happening and how can I fix it?

A1: "Oiling out" is a liquid-liquid phase separation that occurs when the solute comes out of a highly supersaturated solution as a liquid rather than a solid crystal lattice.[5] This is a common issue with amines.

  • Causality: This phenomenon is typically caused by a solution that is too concentrated or has been cooled too quickly. The kinetic barrier to forming an amorphous oil is lower than that of forming an ordered crystal lattice.

  • Solutions:

    • Reduce Supersaturation: Re-heat the oiled solution until it becomes homogeneous. Add a small amount (5-10% more) of the hot solvent to decrease the concentration before attempting to cool again.[5]

    • Slow Down the Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a large beaker of hot water (a makeshift water bath) to slow heat loss.[5]

    • Use a Seed Crystal: If you have a pure crystal, add a tiny speck to the solution just as it reaches the saturation point during cooling. This provides a template for ordered crystal growth and bypasses the kinetic barrier for nucleation.[5]

    • Lower the Crystallization Temperature: Try dissolving the compound at a lower temperature (e.g., 40°C instead of boiling) and then cooling from there. This reduces the thermal shock.

Q2: I've dissolved my compound and let it cool, but no crystals have formed. What should I do?

A2: This indicates that the solution is not sufficiently supersaturated, meaning either too much solvent was used or there is a high kinetic barrier to nucleation.

  • Causality: The concentration of the solute has not reached the point where spontaneous crystal formation is thermodynamically favorable.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent.[4] Allow it to cool again. Repeat until crystals form upon cooling.

    • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be induced. Scratch the inside of the flask at the surface of the liquid with a glass rod.[1] The microscopic scratches on the glass provide an energy-favorable site for crystals to begin forming. Alternatively, add a seed crystal.[1]

    • Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a few drops of an anti-solvent to induce precipitation.

Q3: The final product is a very fine powder or small, poorly-defined needles. How can I grow larger, higher-quality crystals?

A3: The formation of fine powders or needles is typically a sign of rapid crystallization, where countless nuclei form simultaneously, preventing any single one from growing large.[1]

  • Causality: High levels of supersaturation and/or rapid cooling favor nucleation over crystal growth.

  • Solutions:

    • Slow the Crystallization Rate: The primary goal is to spend more time in the "metastable zone" where crystal growth is favored over nucleation. Use slightly more solvent than the minimum required for dissolution and cool the solution as slowly as possible.[4]

    • Change Crystallization Method: Methods like slow evaporation or vapor diffusion are excellent for growing high-quality single crystals because they achieve supersaturation over a much longer period (hours to days).[6]

    • Use a Co-Solvent System: Sometimes, a mixture of solvents can temper the solubility profile, slowing down the rate at which the solution becomes supersaturated upon cooling.

Q4: The purified crystals are discolored (e.g., yellow, brown, or red). What is the cause and how can it be remedied?

A4: The aniline moiety is susceptible to aerial oxidation, which produces highly colored polymeric impurities.[7][8] This is a very common issue with aniline-containing compounds, especially if they are old or have been handled in the air while hot.

  • Causality: Oxidation of the amino group leads to the formation of conjugated systems that absorb visible light.

  • Solutions:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb your product.

    • Use an Inert Atmosphere: When handling the solution at high temperatures, do so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Purification via Salt Formation: A highly effective method is to convert the amine to a salt (e.g., hydrochloride). Dissolve the crude base in a suitable solvent like isopropanol or ether and add a solution of HCl. The anilinium salt will often precipitate out, leaving many non-basic, colored impurities behind. The salt can be crystallized, and the pure free base can be regenerated by treatment with a base (like NaHCO₃ or NaOH) and extraction.[7][9][10]

Q5: I suspect impurities are inhibiting crystallization or co-precipitating with my product. How should I approach this?

A5: Impurities can have a profound impact on crystallization by disrupting lattice formation, acting as growth inhibitors, or becoming incorporated into the crystal.[11] Structurally similar impurities are particularly problematic.[12]

  • Causality: Impurities can adsorb onto the crystal surface, blocking growth sites, or they can be incorporated into the crystal lattice, creating defects.[12][13] This can lower the yield and compromise purity.

  • Solutions:

    • Reslurry/Re-crystallization: The most straightforward approach is a second crystallization. This process will leave a higher proportion of the impurity in the mother liquor.

    • Surface Washing (Reslurrying): If impurities are suspected to be adsorbed on the crystal surface, they can often be removed by slurrying the crystalline product in a solvent in which the product is poorly soluble but the impurity is soluble.[12][13]

    • Chromatography: If crystallization fails to remove a persistent impurity, purification by column chromatography may be necessary before the final crystallization step. For basic pyrazole compounds, deactivating silica gel with a small amount of triethylamine in the eluent can prevent streaking and improve separation.[6]

Section 4: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingTree Start Crystallization Attempt Outcome NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut PoorQuality Poor Quality Crystals (Fine Powder/Needles) Start->PoorQuality LowPurity Low Purity / Discolored Start->LowPurity Sol_NC1 Too much solvent used? NoCrystals->Sol_NC1 Sol_OO1 Supersaturation too high or cooling too rapid? OilingOut->Sol_OO1 Sol_PQ1 Crystallization too fast? PoorQuality->Sol_PQ1 Sol_LP1 Oxidation of aniline? LowPurity->Sol_LP1 Sol_LP3 Impurities co-crystallizing? LowPurity->Sol_LP3 Sol_NC2 Action: Concentrate solution (evaporate solvent) Sol_NC1->Sol_NC2 Yes Sol_NC3 Nucleation inhibited? Sol_NC1->Sol_NC3 No Sol_NC4 Action: Induce nucleation (scratch flask or add seed crystal) Sol_NC3->Sol_NC4 Yes Sol_OO2 Action: Re-heat, add more solvent, and cool VERY slowly Sol_OO1->Sol_OO2 Yes Sol_OO3 Action: Use seed crystal Sol_OO2->Sol_OO3 Sol_PQ2 Action: Slow down cooling rate (use insulated bath) Sol_PQ1->Sol_PQ2 Yes Sol_PQ3 Action: Use slightly more solvent Sol_PQ2->Sol_PQ3 Sol_PQ4 Action: Try alternative method (slow evaporation, vapor diffusion) Sol_PQ3->Sol_PQ4 Sol_LP2 Action: Use charcoal, inert atm., or purify via salt formation Sol_LP1->Sol_LP2 Yes Sol_LP4 Action: Perform re-crystallization or pre-purify by chromatography Sol_LP3->Sol_LP4 Yes

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • ResearchGate. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... [Scientific Diagram].
  • Forkan, C. L., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis [Request PDF].
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ChemicalBook. (2023). This compound.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-(1-Methyl-1H-pyrazol-5-yl)aniline.
  • Reddit. (2014). Purify and dry aniline? r/chemistry.
  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Cunningham, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design.
  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications.
  • Sciencemadness Discussion Board. (2005). aniline impurities.
  • Parkin, S. (2013). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E.
  • Yathirajan, H. S., et al. (2012). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • Parkin, S. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
  • PubChemLite. (n.d.). 3-(1h-pyrazol-3-yl)aniline (C9H9N3).
  • Oakwood Chemical. (n.d.). 4-(1-Methyl-1H-pyrazol-3-yl)aniline.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

Sources

Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on identifying and minimizing by-product formation to ensure high purity and yield.

Introduction

This compound is a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. Achieving high purity is paramount, yet the common synthetic routes are often plagued by the formation of challenging by-products. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to empower you to optimize your synthesis.

Section 1: Troubleshooting Guide - By-product Formation

This section addresses the most common impurities and experimental failures in a question-and-answer format.

Observation: An Isomeric Impurity with Identical Mass is Detected (LC-MS)

Q1: During LC-MS analysis of my crude product, I see two major peaks with the same mass, corresponding to my target molecule. What is the likely identity of the second peak?

A: The most probable by-product is the regioisomer, 5-(3-aminophenyl)-1-methyl-1H-pyrazole. This arises from the initial pyrazole ring formation step, particularly when using an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine.[1][2]

Q2: Why does this regioisomer form? What is the mechanism?

A: This issue is rooted in the classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] With an unsymmetrical dicarbonyl (like 1-(3-nitrophenyl)-1,3-butanedione), methylhydrazine has two distinct carbonyl groups it can initially attack. The regiochemical outcome is a competition between steric and electronic factors, as well as reaction conditions like pH.[1] One pathway leads to your desired 3-substituted pyrazole, while the other leads to the undesired 5-substituted isomer.

Q3: How can I control the reaction to favor the desired 3-substituted isomer?

A: Regioselectivity can be significantly influenced by several factors:

  • pH Control: The initial nucleophilic attack of the hydrazine is often the selectivity-determining step. Acidic conditions can protonate the carbonyl, activating it for attack. Some studies have shown that using hydrazine hydrochlorides versus the free base can dramatically alter the isomeric ratio.[5]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can stabilize certain transition states over others. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.

  • Steric Hindrance: If possible, choosing a 1,3-dicarbonyl precursor with significant steric bulk at one end can direct the hydrazine to the less hindered carbonyl group, though this may not be an option depending on your target.[1]

Q4: How can I analytically confirm the identity of the two isomers?

A: While mass spectrometry won't distinguish them, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive.

  • 1H NMR: The chemical shifts of the pyrazole ring protons will be different. Specifically, the proton at the C4 position will have a distinct chemical shift and coupling pattern depending on the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is a powerful tool for unambiguous assignment. Irradiation of the N-methyl protons should show a spatial correlation (an NOE) to the proton on the adjacent ring carbon (C5-H), confirming the 1,3-substitution pattern. For the 1,5-isomer, the NOE would be observed to the C4-H proton.[6]

Observation: Incomplete Reduction of the Nitro Group

Q1: My product is contaminated with a significant amount of the nitro-intermediate, 1-methyl-3-(3-nitrophenyl)-1H-pyrazole. What are the common causes?

A: This indicates an incomplete or inefficient reduction step. Common causes depend on the method used:

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): Catalyst poisoning by sulfur or other impurities, insufficient hydrogen pressure, or inadequate reaction time.[7]

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Insufficient equivalents of the metal or acid, poor quality of the metal (e.g., oxidized surface), or formation of insoluble tin salts that coat the metal surface and halt the reaction.[8][9] Maintaining strongly acidic conditions is crucial to prevent side reactions.[8]

Q2: How can I improve the efficiency of my nitro group reduction?

A: Here are troubleshooting strategies for common reduction methods:

Reduction MethodParameter to OptimizeRationale & Expert Advice
H₂ with Pd/C or Raney Nickel Catalyst Loading & QualityEnsure the catalyst is fresh and not poisoned. A loading of 5-10 mol% is typical. Raney Nickel can be a good alternative if dehalogenation is a concern with other functional groups.[7]
Hydrogen PressureIncrease pressure (e.g., from balloon to 50 psi in a Parr shaker) to improve reaction rate.
Solvent & TimeUse a solvent that fully dissolves the substrate (e.g., MeOH, EtOH, EtOAc). Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Sn/HCl or Fe/HCl Reagent StoichiometryUse a significant excess of both metal and concentrated acid. The reaction is heterogeneous; vigorous stirring is essential.
TemperatureGentle heating (e.g., 50-70 °C) can accelerate the reaction, but monitor carefully to avoid side reactions.[8]
Work-up ProcedureCrucially, after the reaction, the mixture is acidic and contains the anilinium salt. A basic workup (e.g., with NaOH or Na₂CO₃) is required to neutralize the acid and liberate the free aniline base.[10]
SnCl₂·2H₂O Solvent & EquivalentsTin(II) chloride is a milder alternative.[11] Use a solvent like ethanol or ethyl acetate and at least 3-4 equivalents of the reagent.
Workflow for Troubleshooting By-product Formation

The following diagram outlines a logical workflow for identifying and mitigating by-products during your synthesis.

Troubleshooting_Workflow start Start: Crude Product Analysis (LC-MS, TLC) check_mass Identify m/z of Impurities start->check_mass mass_match Impurity m/z == Product m/z? check_mass->mass_match mass_mismatch Impurity m/z != Product m/z? mass_match->mass_mismatch No isomer_path Likely Regioisomer [5-(3-aminophenyl)-1-methyl-1H-pyrazole] mass_match->isomer_path Yes nitro_sm Impurity m/z == Nitro-SM? mass_mismatch->nitro_sm confirm_isomer Confirm with NMR (1H, NOESY) isomer_path->confirm_isomer solve_isomer Solution: Modify Pyrazole Synthesis - Adjust pH (e.g., use hydrazine salt) - Change Solvent (e.g., TFE) - Re-purify via Chromatography confirm_isomer->solve_isomer incomplete_reduction Problem: Incomplete Reduction nitro_sm->incomplete_reduction Yes other_impurity Other By-product (e.g., Dimer, Starting Material) nitro_sm->other_impurity No solve_reduction Solution: Optimize Reduction Step - Increase reagent equivalents - Check catalyst activity - Increase reaction time/temp - Ensure proper workup incomplete_reduction->solve_reduction solve_other Solution: General Optimization - Check reagent purity - Optimize stoichiometry - Adjust temperature - Improve purification other_impurity->solve_other Regioisomer_Formation cluster_reactants Reactants Dicarbonyl 1-(3-Nitrophenyl)-1,3-butanedione Attack_C1 Initial attack at C1 Dicarbonyl->Attack_C1 Pathway A Attack_C3 Initial attack at C3 Dicarbonyl->Attack_C3 Pathway B Hydrazine Methylhydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C3 Product_1_3 Desired Product 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole Attack_C1->Product_1_3 Cyclization & Dehydration Product_1_5 By-product 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole Attack_C3->Product_1_5 Cyclization & Dehydration

Sources

Stability and storage conditions for 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Welcome to the dedicated technical guide for this compound (CAS No. 175202-37-6). This document provides in-depth troubleshooting and handling advice based on the compound's chemical nature, specifically addressing the inherent sensitivities of its substituted aniline and pyrazole moieties. Our goal is to empower researchers to maintain compound integrity throughout their experimental workflows.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to resolve specific problems you may encounter during the storage and handling of this compound.

Question 1: My sample of this compound, which was initially a light-colored solid, has developed a yellow or brownish tint over time. What is the cause, and can I still use it?

Answer: This is the most frequently observed issue and is almost certainly due to oxidation of the aniline functional group. The primary amine is susceptible to air and light-catalyzed oxidation, forming colored impurities (often nitroso or nitro compounds and polymeric materials).

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and prone to oxidation. This process is accelerated by exposure to oxygen in the air and UV light.

  • Is it Usable? The usability depends entirely on the tolerance of your specific application to impurities.

    • For sensitive applications (e.g., GMP synthesis, quantitative biological assays): The presence of colored impurities indicates degradation. We strongly recommend re-purifying the material by column chromatography or recrystallization. You must re-characterize the purified compound to confirm its identity and purity before use.

    • For less sensitive applications (e.g., initial screening, synthetic route scouting): A slight discoloration may be acceptable. However, you should first run a purity check (e.g., HPLC, LC-MS, or TLC) to quantify the level of degradation. If the purity is still within your acceptable range (e.g., >95%), you may proceed, but be aware that the impurities could potentially interfere with your results.

  • Preventative Action: To prevent oxidation, always store the compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed amber vial.[1][2][3]

Question 2: I've observed a new peak appearing in my HPLC/LC-MS analysis of a stored sample. What could this be?

Answer: The appearance of a new analytical peak is a clear indicator of compound degradation. Based on the structure, the impurity could arise from several pathways:

  • Oxidation Products: As discussed in Question 1, oxidation of the aniline amine group is a primary degradation route. This can lead to the formation of corresponding nitroso, nitro, or dimeric azo compounds, which will have different retention times.

  • Reaction with Environmental Contaminants: The compound can react with incompatible materials. For instance, exposure to strong acids or acid chlorides can lead to salt formation or acylation of the aniline nitrogen.[4] Similarly, strong oxidizing agents will degrade the molecule.[4]

  • Photodegradation: While oxidation is the main concern, high-energy light can also catalyze other rearrangements or fragmentation, though this is less common for this specific structure under typical lab conditions.

To identify the impurity, a high-resolution mass spectrometry (HRMS) analysis is recommended to obtain an accurate mass, from which you can deduce a molecular formula and propose a likely structure.

Question 3: My solid compound appears clumpy and has gained weight, suggesting moisture absorption. How does this impact its stability and use in experiments?

Answer: The aniline and pyrazole moieties both contain nitrogen atoms capable of hydrogen bonding, which can make the compound susceptible to absorbing atmospheric moisture (hygroscopicity).

  • Impact on Stability: The presence of water can accelerate certain degradation pathways. It can act as a medium for reactions with acidic gases (like CO2 from the air) or other contaminants.

  • Impact on Experimental Use: This is a critical issue for quantitative work. If the compound has absorbed water, the mass you weigh out will not be the true mass of the active molecule, leading to significant errors in concentration calculations.

  • Solution: If you suspect moisture absorption, dry the compound under a high vacuum in a desiccator for several hours before weighing. For long-term storage, keep the container tightly sealed and consider storing it inside a larger desiccator or a dry box.

Frequently Asked Questions (FAQs)

Q: What are the ideal conditions for the long-term storage of this compound?

A: For storage longer than one month, the compound should be stored at 2-8°C.[5] The container must be an amber glass vial to protect from light and should be purged with an inert gas like argon or nitrogen before being tightly sealed to prevent exposure to air and moisture.[2][3]

Q: How should I handle the compound for routine, short-term use on the lab bench?

A: Minimize the time the container is open to the atmosphere. Weigh out the required amount quickly and then promptly purge the vial with inert gas before resealing. Avoid leaving the compound exposed on the bench, especially under direct, bright light.[3]

Q: What specific chemicals or materials should I avoid bringing into contact with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[4] Also, ensure that any solvents used are dry and free of acidic impurities.

Summary of Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)[5]Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aniline group.[3][4]
Light Amber Vial / Protection from LightPrevents light-catalyzed oxidation and degradation.[3]
Moisture Tightly Sealed ContainerPrevents hygroscopic water absorption, which impacts weighing accuracy and can accelerate degradation.[1][2][6]
Incompatibilities Store away from strong acids, bases, and oxidizing agents.[4]Prevents chemical reactions that would degrade the compound.

Experimental Protocol: Rapid Stability Assessment

This protocol allows you to assess the stability of your compound under various stress conditions.

Objective: To determine the short-term stability of this compound under heat, light, and ambient air exposure.

Methodology:

  • Initial Analysis (T=0): Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL). Immediately analyze this solution via HPLC-UV to obtain a reference chromatogram. Record the purity and peak area of the main peak.

  • Sample Preparation: Weigh out three equal portions (e.g., 5-10 mg) of the solid compound into separate, appropriately labeled amber vials.

    • Vial A (Control): Purge with argon, seal tightly, and store at 2-8°C in the dark.

    • Vial B (Ambient/Light): Seal loosely with a cap that allows air exchange and place on a lab bench exposed to typical room light and temperature.

    • Vial C (Elevated Temperature): Purge with argon, seal tightly, and place in an oven set to 40°C.

  • Time-Point Analysis: After a set period (e.g., 1 week, 2 weeks, and 4 weeks), retrieve a small, accurately weighed sample from each vial.

  • Analysis: Prepare solutions from each vial at the same concentration as the T=0 sample and analyze them using the same HPLC-UV method.

  • Data Interpretation: Compare the purity from the chromatograms of Vials B and C to the control (Vial A) and the initial sample (T=0). A significant decrease in the main peak area and the appearance of new peaks in B and C indicate degradation under those conditions.

Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing and addressing stability issues with your compound.

TroubleshootingFlowchart Start Stability Issue Observed (e.g., during QC analysis) ColorChange Has the physical appearance changed? (e.g., color from white to brown) Start->ColorChange PurityCheck Is purity reduced in HPLC/LC-MS? (New peaks observed) ColorChange->PurityCheck No CauseOxidation Probable Cause: Oxidation of Aniline Moiety ColorChange->CauseOxidation Yes PhysicalState Has the physical state changed? (e.g., clumping, oily) PurityCheck->PhysicalState No CauseDegradation Probable Cause: Chemical Degradation PurityCheck->CauseDegradation Yes CauseMoisture Probable Cause: Moisture Absorption (Hygroscopicity) PhysicalState->CauseMoisture Yes ActionInert Solution: Store under inert gas (Ar, N2). Use amber vials. CauseOxidation->ActionInert ActionRepurify Action: Re-purify if purity is critical. Re-analyze to confirm structure. CauseOxidation->ActionRepurify CauseDegradation->ActionRepurify ActionDry Solution: Dry sample under vacuum. Store in a desiccator. CauseMoisture->ActionDry

Caption: Troubleshooting workflow for stability issues.

References

  • Loba Chemie. (n.d.). ANILINE EXTRA PURE Safety Data Sheet.
  • PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.

Sources

Technical Support Center: Navigating the Biological Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-containing compound libraries. The pyrazole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs and its metabolic stability.[1] However, like many privileged scaffolds, it comes with a unique set of challenges in biological screening that can lead to misleading results and wasted resources.

This guide is designed with full editorial control to provide practical, in-depth technical advice. It moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating screening cascade.

Troubleshooting Guide: From Hit to Validated Lead

This section addresses specific, common problems encountered during the screening of pyrazole compounds in a question-and-answer format.

Problem 1: My pyrazole "hit" shows potent activity in the primary screen, but the effect disappears in an orthogonal assay.

Possible Cause: This is a classic sign of a false positive, often stemming from assay interference rather than genuine, target-specific activity. Pyrazole compounds can interfere with assay technologies in several ways.

Answer and Troubleshooting Steps:

Your primary screen is likely susceptible to an artifact specific to its format (e.g., fluorescence-based), which is not present in your orthogonal assay (e.g., a label-free binding assay). It is crucial to systematically de-risk your hit by identifying and eliminating potential sources of interference.

Step-by-Step Protocol: Differentiating True Hits from Assay Interference

  • Assess Assay Technology Interference:

    • If your primary assay is fluorescence-based: Pyrazole derivatives themselves can be fluorescent or can quench the fluorescence of a reporter fluorophore.[2][3]

      • Autofluorescence Check: In your assay buffer, measure the fluorescence of your pyrazole compound at the same concentration used in the primary screen, in the absence of the target protein and other assay reagents. A significant signal indicates autofluorescence.

      • Quenching Check: Measure the fluorescence of your assay's fluorophore with and without your pyrazole compound. A significant decrease in the fluorophore's signal in the presence of your compound indicates quenching.[4]

    • If your primary assay uses a reporter enzyme (e.g., Luciferase, β-lactamase): Your compound may directly inhibit the reporter enzyme. Run a counter-screen against the isolated reporter enzyme.

  • Evaluate for Compound Aggregation:

    • Many organic molecules, including pyrazoles, can form aggregates at micromolar concentrations, which non-specifically sequester and denature proteins, leading to apparent inhibition. This is a very common mechanism for false positives in high-throughput screening (HTS).

    • Detergent Test: Re-run the primary assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, it is likely acting via an aggregation-based mechanism.[5]

    • Dynamic Light Scattering (DLS): For high-value hits, use DLS to directly observe particle formation of the compound in your assay buffer at the active concentration.

  • Check for Non-specific Reactivity:

    • Some pyrazole structures can be reactive, leading to covalent modification of the target protein or other assay components.[6][7] This is a characteristic of some Pan-Assay Interference Compounds (PAINS).[8][9]

    • Pre-incubation Test: Measure the IC50 of your compound with and without a pre-incubation period (e.g., 30-60 minutes) with the target protein before initiating the reaction. A time-dependent increase in potency (lower IC50) suggests potential covalent binding or slow-binding kinetics.[5]

    • Thiol Reactivity Test: If your target protein has a critical cysteine residue, your compound may be reacting with it. Assays like the ALARM NMR can detect this reactivity.[6]

The following workflow diagram illustrates the decision-making process for validating a primary hit.

Hit_Validation_Workflow Primary_Hit Primary Hit from HTS Assay_Interference Test for Assay Interference (Fluorescence, Reporter Enzyme) Primary_Hit->Assay_Interference Aggregation_Test Test for Aggregation (Detergent, DLS) Assay_Interference->Aggregation_Test No Interference False_Positive Discard as False Positive Assay_Interference->False_Positive Interference Detected Reactivity_Test Test for Reactivity (Pre-incubation, Thiol Reactivity) Aggregation_Test->Reactivity_Test No Aggregation Aggregation_Test->False_Positive Aggregation Detected Orthogonal_Assay Confirm in Orthogonal Assay (e.g., SPR, ITC, MST) Reactivity_Test->Orthogonal_Assay No Reactivity Reactivity_Test->False_Positive Reactivity Detected Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: Hit validation workflow for pyrazole compounds.

Problem 2: I'm observing poor solubility and precipitation of my pyrazole compounds in aqueous assay buffers.

Answer and Troubleshooting Steps:

Poor aqueous solubility is a common challenge that can lead to inaccurate results and is a primary driver of compound aggregation.[10] The planarity of the pyrazole ring can promote π-π stacking, and certain substituents can increase lipophilicity, both contributing to low solubility.

  • Modify the Assay Buffer:

    • Co-solvents: While high concentrations should be avoided, the inclusion of a small percentage (typically <5%) of an organic co-solvent like DMSO can improve solubility. However, be mindful that co-solvents can also affect protein stability and activity.

    • pH Adjustment: Pyrazoles are weakly basic.[11] Depending on the pKa of your specific derivative, slightly acidifying the buffer can sometimes improve solubility by protonating the pyrazole ring.

  • Compound Preparation:

    • Fresh Dilutions: Always use freshly prepared dilutions from a high-concentration stock in 100% DMSO. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.

    • Sonication: Briefly sonicating the compound solution after dilution into the aqueous buffer can help dissolve small, nascent precipitates.

  • Data Interpretation:

    • Be cautious of steep dose-response curves, as these can be indicative of solubility-limited activity.

    • Visually inspect your assay plates for precipitation, especially at high compound concentrations.

ParameterRecommendationRationale
Max DMSO Concentration < 1% (ideal), < 5% (acceptable)High DMSO can alter protein conformation and inhibit enzyme activity.
Detergent (for aggregation) 0.001% - 0.01% Triton X-100 or Tween-20Helps to solubilize aggregates without significantly impacting most protein targets.[12][5]
Compound Stock 10-20 mM in 100% DMSOStandard practice for compound libraries to ensure stability and minimize precipitation.

Caption: Recommended buffer and compound handling conditions.

Frequently Asked Questions (FAQs)

Q1: Are pyrazoles considered Pan-Assay Interference Compounds (PAINS)?

A1: While the core pyrazole structure itself is not a classic PAINs alert, certain pyrazole derivatives can fall into this category.[8][9] PAINS are defined by substructures that are frequently associated with non-specific activity or assay interference. The risk with pyrazoles often comes from the substituents attached to the ring, which can introduce reactive functionalities (e.g., Michael acceptors) or properties that promote aggregation or redox cycling.[6] Therefore, it is crucial to evaluate each pyrazole hit on a case-by-case basis for potential PAINS-like behavior rather than dismissing the entire chemical class.

Q2: My pyrazole compound is a kinase inhibitor. How can I be sure it's not just a promiscuous inhibitor?

A2: The pyrazole scaffold is present in many approved kinase inhibitors.[1] However, promiscuity is a valid concern. Rigorous validation is key.

  • Orthogonal Biochemical Assays: Confirm direct binding to the purified kinase using a label-free technology like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA).[5][13]

  • Selectivity Profiling: Screen your hit against a panel of diverse kinases. This will reveal its selectivity profile and identify potential off-target activities that could complicate downstream development.

  • Cell-Based Target Engagement: Use techniques like Western blotting to confirm that the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.[13]

The diagram below illustrates the concept of promiscuous versus selective inhibition.

Inhibition_Concept cluster_0 Promiscuous Inhibitor (e.g., Aggregator) cluster_1 Selective Inhibitor Promiscuous_Cmpd Pyrazole Aggregate Kinase_A Kinase A Promiscuous_Cmpd->Kinase_A Kinase_B Kinase B Promiscuous_Cmpd->Kinase_B Protease_C Protease C Promiscuous_Cmpd->Protease_C Selective_Cmpd Pyrazole Hit Target_Kinase Target Kinase Selective_Cmpd->Target_Kinase Off_Target_1 Off-Target 1 Off_Target_2 Off-Target 2

Caption: Promiscuous vs. selective inhibition.

Q3: Can I predict which of my pyrazole compounds are likely to cause problems?

A3: While not foolproof, computational tools can help flag problematic compounds early. Applying filters that remove compounds with undesirable physicochemical properties (e.g., high cLogP, which can correlate with aggregation) or known reactive functional groups can be beneficial. Several publications provide lists and substructure filters for known PAINS, which can be used to triage your library computationally before screening.[8]

References
  • Kalyan, A. et al. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science.
  • Anonymous. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.
  • Portilla, J. et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
  • Portilla, J. et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia.
  • Dahlin, J.L. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Liao, P. & He, C. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. ResearchGate.
  • Baell, J.B. & Nissink, J.W.M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.
  • Gârbia, A. et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Boldron, C. et al. (2014). HTS phenylpyrazole hit series. ResearchGate.
  • Wang, Z. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Al-Mokyna, F.H. et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • McDonald, E. et al. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry.
  • Andrews, M. et al. (2022). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Nature Communications.
  • Shoichet, B.K. (2017). Assay Interference by Aggregation. Assay Guidance Manual.
  • Chiarparin, E. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.
  • Dahlin, J.L. et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Mini-reviews in Organic Chemistry.
  • Thorne, N. et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery.
  • Kumar, V. et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences.
  • Kumar, V. & Chawla, P.A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Simeonov, A. & Davis, M.I. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.
  • Young, J. (2018). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry.
  • Besson, T. et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Haress, M. et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Scientific Reports.
  • Ibarra-Arellano, N. et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • da Silva, E.B. et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules.
  • Kliachyna, M. et al. (2024). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science.
  • Portilla, J. et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances.
  • Ou-Yang, L. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics.
  • Iftikhar, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.
  • Sadybekov, A. et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling.
  • Wegner, A. et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.
  • Hosseini, S.R. & Tieleman, D.P. (2018). Modeling covalent-modifier drugs. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Simeonov, A. & Davis, M.I. (2015). Interference with Fluorescence and Absorbance. ResearchGate.
  • Tamura, T. & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society.
  • do Amaral, D.N. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
  • Murahari, M. et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
  • Forlani, G. et al. (2009). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry.

Sources

Technical Support Center: Mass Spectrometry of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the mass spectrometric analysis of this important class of N-heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, with numerous approved drugs and countless candidates in the development pipeline.[1][2][3] Their unique electronic properties and structural features, however, can present specific challenges in mass spectrometry.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental observations and provide field-proven, self-validating protocols to ensure the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometry of pyrazole-containing compounds, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Weak or No Molecular Ion Signal

Question: I am not seeing the expected molecular ion ([M+H]⁺) for my pyrazole compound, or the signal is extremely weak. What are the likely causes and how can I fix this?

Answer: This is a common issue that can stem from several factors related to the inherent properties of pyrazoles and the chosen analytical conditions.

Causality Explained:

  • Ionization Inefficiency: While the pyrazole ring contains basic nitrogen atoms that can be readily protonated, the overall basicity of the molecule can be significantly influenced by its substituents. Electron-withdrawing groups can decrease the proton affinity of the pyrazole nitrogens, making protonation less favorable under standard electrospray ionization (ESI) conditions.

  • In-Source Fragmentation: Pyrazole-containing compounds, especially those with labile functional groups, can be susceptible to fragmentation within the ion source before they are detected.[4] This is often exacerbated by high source temperatures or aggressive ionization conditions.

  • Poor Desolvation: Inefficient desolvation of the analyte ions in the ESI source can lead to the formation of solvent clusters that obscure the molecular ion and reduce its signal intensity.

Troubleshooting Protocol:

  • Optimize Ionization Source Parameters:

    • Experiment with Ionization Mode: While ESI is the most common technique, consider Atmospheric Pressure Chemical Ionization (APCI) if your compound is less polar and thermally stable. APCI can sometimes be more efficient for compounds that ionize poorly in ESI.[5][6]

    • Adjust ESI Source Settings:

      • Capillary Voltage: Systematically vary the capillary voltage. A lower voltage may reduce in-source fragmentation, while a higher voltage might be needed for efficient ionization.

      • Source Temperature: Reduce the source and desolvation gas temperatures to minimize thermal degradation and in-source fragmentation.

      • Nebulizer and Desolvation Gas Flow: Optimize these parameters to ensure a stable and fine spray, which is crucial for efficient desolvation. An unstable spray can be a primary cause of poor signal.[7]

  • Modify Mobile Phase Composition:

    • Increase Acidity: Add a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase. This will lower the pH and promote protonation of the pyrazole nitrogen, enhancing the [M+H]⁺ signal.

    • Solvent Selection: Ensure you are using high-purity, LC-MS grade solvents to avoid contaminants that can suppress ionization.

  • Check for Instrument Contamination and Calibration:

    • Perform a System Blank: Run a blank injection to check for background noise or contaminants that might be interfering with your analyte's signal.[8]

    • Verify Mass Calibration: Ensure your mass spectrometer is properly calibrated. An incorrect calibration can lead to mass shifts, making it seem like your molecular ion is absent when it is simply at an unexpected m/z value.[5]

Experimental Workflow for Optimizing Ionization:

Caption: Troubleshooting workflow for a weak or absent molecular ion.

Issue 2: Complex and Unexplained Fragmentation Patterns

Question: My mass spectrum shows a number of fragment ions that I cannot easily explain based on the structure of my pyrazole compound. How can I interpret these fragmentation patterns?

Answer: The fragmentation of pyrazoles in the mass spectrometer is highly dependent on the substitution pattern of the ring. Understanding the core fragmentation pathways of the pyrazole nucleus is key to deciphering the spectra of more complex derivatives.

Causality Explained:

The pyrazole ring itself undergoes characteristic fragmentation reactions. Two primary fragmentation pathways for the protonated pyrazole molecule are:

  • Loss of HCN: Expulsion of a molecule of hydrogen cyanide (HCN) is a common fragmentation pathway for N-heterocyclic compounds, including pyrazoles.[1][9]

  • Loss of N₂: Cleavage of the N-N bond and subsequent loss of a neutral nitrogen molecule (N₂) can also occur, though it is often preceded by the loss of a hydrogen atom.[1][9]

Substituents on the pyrazole ring can significantly alter these fundamental fragmentation pathways or introduce new ones. For example, substituents on the nitrogen atoms can be readily lost, and functional groups on the carbon atoms can direct fragmentation in specific ways.

Troubleshooting and Interpretation Protocol:

  • Identify the Core Pyrazole Fragments: Look for ions corresponding to the loss of 27 Da (HCN) and 28 Da (N₂) from the molecular ion or other major fragment ions.[1][9]

  • Analyze the Influence of Substituents:

    • N-Substituents: Substituents on the pyrazole nitrogen are often the first to be lost. Look for fragment ions corresponding to the loss of the entire N-substituent.

    • C-Substituents: Consider the fragmentation of the substituents themselves. For example, a benzyl group may show a characteristic fragment at m/z 91.

    • Functional Groups: Carbonyl groups, nitro groups, and other functional groups will have their own characteristic fragmentation patterns that can be superimposed on the pyrazole ring fragmentation.

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Isolate the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). This will provide a clean fragmentation spectrum that is directly related to your compound of interest, helping to eliminate confusion from background ions or impurities.

    • By analyzing the fragmentation of the isolated precursor ion, you can build a fragmentation tree and propose fragmentation mechanisms with greater confidence.

Common Fragmentation Pathways of a Substituted Pyrazole:

G [M+H]+ [M+H]+ [M+H - R1]+ [M+H - R1]+ [M+H]+->[M+H - R1]+ Loss of N-substituent [M+H - HCN]+ [M+H - HCN]+ [M+H]+->[M+H - HCN]+ Loss of HCN [M+H - N2]+ [M+H - N2]+ [M+H]+->[M+H - N2]+ Loss of N2 Further Fragments Further Fragments [M+H - R1]+->Further Fragments [M+H - HCN]+->Further Fragments

Sources

Technical Support Center: Scale-Up Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical experience.

Introduction: Synthetic Strategy for Scale-Up

The synthesis of this compound on a larger scale is most effectively approached through a two-stage process. The initial stage involves the construction of the pyrazole core, followed by a cross-coupling reaction to introduce the aniline moiety. This guide will focus on a common and scalable route:

  • Stage 1: Knorr-type Pyrazole Synthesis to form a key intermediate, 3-bromo-1-methyl-1H-pyrazole.

  • Stage 2: Suzuki-Miyaura Cross-Coupling to couple the pyrazole intermediate with an appropriate aniline precursor.

This approach is often favored for its reliability and the commercial availability of the starting materials. Below, we address the potential challenges you may encounter at each stage of this process.

Troubleshooting Guide

Stage 1: Knorr-type Pyrazole Synthesis of 3-bromo-1-methyl-1H-pyrazole

This initial step can present challenges related to yield, purity, and safety, particularly when handling hydrazine derivatives at scale.

Question 1: My Knorr-type pyrazole synthesis is giving a low yield and a significant amount of colored impurities. What's causing this and how can I improve it?

Answer: Low yields and the formation of colored impurities in Knorr-type pyrazole syntheses are often attributed to the inherent reactivity of the hydrazine starting material and potential side reactions of the dicarbonyl compound.[1] The "sinful yellow/red" discoloration you're observing is a common indicator of these issues.

Causality and Optimization:

  • Hydrazine Instability: Phenylhydrazine and its derivatives can be unstable, especially when heated, leading to decomposition and the formation of colored byproducts.

  • Side Reactions of the 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material may also be unstable and undergo self-condensation or other side reactions under the reaction conditions.

  • Reaction Conditions: The choice of solvent and acid catalyst is crucial. While protic solvents like ethanol are common, they can sometimes promote side reactions.

Troubleshooting Protocol:

  • Control of Reaction Temperature: Maintain a strict temperature control, as excessive heat can accelerate the decomposition of hydrazine. For many Knorr syntheses, room temperature is sufficient.[1]

  • Use of a Co-solvent System: An ethanol/acetic acid or water/acetic acid system is often effective. The acetic acid acts as a catalyst for the condensation reaction.[2]

  • Stoichiometry of Acid: If using a hydrazine salt (e.g., phenylhydrazine HCl), the addition of a base like sodium acetate can neutralize the HCl byproduct. This is crucial for safety when scaling up, as it mitigates the risk of an exothermic event by preventing the formation of highly energetic hydrazine HCl conjugates.[3]

  • Purification Strategy: If colored impurities persist, a silica gel plug filtration can be an effective preliminary purification step. Eluting with a non-polar solvent like toluene can wash away many of the colored impurities before eluting your product with a more polar solvent like ethyl acetate.[1]

Question 2: I'm concerned about the safety of using hydrazine hydrate on a larger scale. What are the primary hazards and how can they be mitigated?

Answer: Hydrazine and its hydrates are indeed hazardous materials, and their use at scale requires careful planning and execution. The primary concerns are their toxicity, flammability, and potential for thermal runaway reactions.[4]

Safety and Mitigation Protocol:

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Flammability: Hydrazine hydrate is a combustible liquid.[6] Ensure that there are no ignition sources in the vicinity of the reaction.

  • Thermal Runaway: The condensation reaction with the dicarbonyl compound can be exothermic. On a larger scale, this heat can accumulate and potentially lead to a dangerous thermal runaway.

Key Mitigation Strategies for Scale-Up:

  • Addition of a Base: As mentioned previously, adding a base like sodium acetate can significantly increase the onset temperature of exothermic decomposition, providing a wider safety margin.[3]

  • Solvent Choice: Using a lower-boiling point solvent can help to control the reaction temperature through reflux.

  • Controlled Addition: On a larger scale, the controlled, slow addition of the hydrazine hydrate to the reaction mixture is essential to manage the heat generated.

  • Monitoring: Continuous monitoring of the internal reaction temperature is critical.

Stage 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it is not without its challenges, especially when working with heteroaromatic substrates.

Question 3: My Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrazole with 3-aminophenylboronic acid is resulting in a low yield of the desired product and a significant amount of dehalogenated pyrazole. How can I suppress this side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich heteroaromatics like pyrazoles.[7][8] This occurs when the palladium intermediate reacts with a proton source in the reaction mixture instead of the boronic acid.

Causality and Optimization:

  • Proton Source: The presence of water or other protic species can facilitate dehalogenation.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the rate of the desired cross-coupling versus the undesired dehalogenation.

  • Base: The base used in the reaction can also play a role in the extent of dehalogenation.

Troubleshooting Protocol:

  • Use of Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water.

  • Catalyst and Ligand Selection: For challenging couplings involving heteroaromatics, more advanced catalyst systems are often necessary. Consider using a pre-catalyst like XPhos Pd G2 or G3, which are known to be effective for such transformations.[2] The use of bulky, electron-rich phosphine ligands like XPhos can promote the desired reductive elimination step over dehalogenation.

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices for the base in these reactions.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the dehalogenation pathway, although this may also slow down the desired reaction. Careful optimization is key.

Question 4: I am observing the formation of a black precipitate (palladium black) in my Suzuki-Miyaura reaction, which seems to be deactivating my catalyst. What can I do to prevent this?

Answer: The formation of palladium black is a sign of catalyst decomposition and is a common issue in palladium-catalyzed cross-coupling reactions.[9] This leads to a loss of catalytic activity and, consequently, lower yields.

Causality and Optimization:

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen, which can lead to its oxidation and subsequent precipitation as palladium black.

  • High Temperatures: Elevated temperatures can also promote catalyst decomposition.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can aggregate and precipitate.

Troubleshooting Protocol:

  • Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration. This can be achieved using standard Schlenk techniques.

  • Degassing of Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen.

  • Ligand-to-Palladium Ratio: In some cases, a slight excess of the phosphine ligand can help to stabilize the palladium catalyst and prevent decomposition.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Besides the Knorr synthesis followed by Suzuki coupling, another common route involves the Buchwald-Hartwig amination.[6][10] In this approach, 3-bromo-1-methyl-1H-pyrazole would be directly coupled with aniline in the presence of a palladium catalyst and a suitable ligand. The choice between Suzuki and Buchwald-Hartwig often depends on the availability and cost of the starting materials (boronic acids vs. anilines) and the specific substrate scope of the catalyst system.

Q2: How can I effectively purify the final product, this compound, on a large scale?

A2: The purification of substituted anilines at scale often requires a multi-step approach.

  • Acid-Base Extraction: Aniline derivatives are basic and can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the separation from non-basic organic impurities by washing with an organic solvent. The aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity on a large scale.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or trifluoroacetic acid) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Visualizations and Protocols

Proposed Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Knorr-type Pyrazole Synthesis cluster_stage2 Stage 2: Suzuki-Miyaura Coupling A 1,1,3,3-Tetramethoxypropane C Intermediate Pyrazole A->C Acid catalyst B Methylhydrazine B->C E 3-bromo-1-methyl-1H-pyrazole C->E Bromination D N-Bromosuccinimide (NBS) D->E I This compound E->I Coupling F 3-aminophenylboronic acid F->I G Pd Catalyst & Ligand G->I H Base H->I

Caption: Proposed two-stage synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-bromo-1-methyl-1H-pyrazole

  • To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., aqueous ethanol), add methylhydrazine and a catalytic amount of a strong acid (e.g., HCl).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrazole.

  • Dissolve the crude 1-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile) and cool to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1-methyl-1H-pyrazole.

Stage 2: Suzuki-Miyaura Coupling

  • To an oven-dried flask under an inert atmosphere (nitrogen or argon), add 3-bromo-1-methyl-1H-pyrazole, 3-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3), and a base (e.g., anhydrous K₂CO₃).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

References

  • ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • ACS Publications. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
  • University of Florida Environmental Health and Safety. LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION.
  • Wikipedia. Buchwald–Hartwig amination.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lanxess. Hydrazine Hydrate Product Safety Assessment.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Reddit. Knorr Pyrazole Synthesis advice.
  • PubMed. Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Syntheses. Regioselective Synthesis of Substituted Pyrazoles.
  • ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • PMC. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • YouTube. synthesis of pyrazoles.
  • Semantic Scholar. Buchwald–Hartwig reaction: an update.
  • ResearchGate. Shape-Selective Adsorption of Substituted Aniline Pollutants from Wastewater.
  • SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • NIH. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one.
  • PubMed. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
  • ResearchGate. ChemInform Abstract: Synthesis of 1-[(Pyrazol-3-yl)methyl]pyridazin-6-ones.
  • PubChem. 3-(1H-Pyrazol-3-yl)aniline.
  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

Sources

Technical Support Center: Navigating False Positives in Screens with 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(1-Methyl-1H-pyrazol-3-yl)aniline in high-throughput screening (HTS) campaigns. This guide is designed to provide you with the expertise and troubleshooting strategies to identify and mitigate false positives, ensuring the integrity of your screening results. Progressing hits from an HTS campaign into viable lead compounds is a challenging process, with a significant hurdle being the early identification and elimination of false positives to avoid wasted resources.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides complete with experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in screening?

A1: this compound is a chemical compound featuring a methyl-pyrazole group linked to an aniline moiety.[2] Pyrazole-containing compounds are prevalent in drug discovery and are found in numerous approved drugs targeting a wide range of diseases.[3][4] The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[3] The aniline portion of the molecule also provides a versatile chemical handle for further synthetic modifications.

Q2: What are "false positives" in the context of high-throughput screening?

A2: False positives are compounds that appear to be active in a primary screen but do not genuinely interact with the intended biological target in a specific and desired manner.[5][6] This apparent activity is often due to interference with the assay technology itself.[5] Up to 80-100% of initial hits from a screen can be artifacts if not properly controlled for.[7] The early identification and removal of these false positives are critical to the success of any drug discovery campaign.[1]

Q3: Why might a compound containing pyrazole and aniline moieties, like this compound, be prone to causing false positives?

A3: While the specific interference profile of this compound is not extensively documented, its structural components—pyrazole and aniline—are associated with certain mechanisms of assay interference.

  • Pyrazole Moiety: The pyrazole ring, with its nitrogen atoms, can act as a hydrogen bond donor and acceptor, potentially leading to non-specific interactions.[4]

  • Aniline Moiety: Aniline and its derivatives are known to be a source of concern in drug development due to their potential for metabolic activation by cytochrome P450 enzymes into reactive metabolites.[8] These reactive species can covalently modify proteins, leading to non-specific activity. While this is more of a late-stage development issue, the inherent reactivity of the aniline substructure warrants caution.

Q4: What are the most common mechanisms of assay interference?

A4: Common mechanisms of assay interference that can lead to false positives include:

  • Compound Aggregation: Many small molecules form colloidal aggregates at micromolar concentrations, which can sequester and denature proteins non-specifically.[7][9]

  • Spectroscopic Interference: Compounds that are colored or fluorescent can interfere with absorbance or fluorescence-based readouts.[7][10]

  • Reactivity: Some compounds are inherently reactive and can covalently modify target proteins or other assay components.[5]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species like hydrogen peroxide, which can interfere with the assay.[1]

  • Inhibition of Reporter Enzymes: In assays that use reporter enzymes like luciferase, compounds can directly inhibit the reporter, leading to a false signal.[7]

  • Metal Impurities: Contamination with metal ions, such as zinc, from synthesis can cause false-positive signals.[11]

Troubleshooting Guide: Identifying and Mitigating False Positives

This section provides a structured approach to systematically investigate and rule out common causes of false positives when working with hits like this compound.

Initial Hit Confirmation

The first step after a primary screen is to confirm the activity of your hits.

  • Dose-Response Curves: Re-test the hit compound over a range of concentrations to generate a dose-response curve and determine its potency (e.g., IC50 or EC50).[12]

  • Fresh Compound: Purchase or re-synthesize a fresh batch of the compound to rule out degradation or contamination of the original screening sample.[13]

Workflow for Investigating False Positives

The following diagram illustrates a general workflow for triaging hits and identifying potential false positives.

False_Positive_Workflow Primary_Screen Primary Screen Hit Hit_Confirmation Hit Confirmation (Dose-Response, Fresh Sample) Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Technology/Endpoint) Hit_Confirmation->Orthogonal_Assay Confirmed Activity False_Positive False Positive Hit_Confirmation->False_Positive Activity Not Confirmed Counter_Screens Counter-Screens (Assess Specificity & Interference) Orthogonal_Assay->Counter_Screens Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed Biophysical_Methods Biophysical Methods (Direct Binding) Counter_Screens->Biophysical_Methods No Interference Detected Counter_Screens->False_Positive Interference Detected True_Positive True Positive Biophysical_Methods->True_Positive Direct Binding Confirmed Biophysical_Methods->False_Positive No Direct Binding Validation_Methods Hit_Compound Confirmed Hit Compound Biochemical_Cellular Biochemical & Cellular Assays Hit_Compound->Biochemical_Cellular Orthogonal_Assays Orthogonal Assays Biochemical_Cellular->Orthogonal_Assays Counter_Screens Counter-Screens Biochemical_Cellular->Counter_Screens Biophysical_Validation Biophysical Validation Orthogonal_Assays->Biophysical_Validation Counter_Screens->Biophysical_Validation SPR_ITC SPR, ITC, MST Biophysical_Validation->SPR_ITC NMR NMR Spectroscopy Biophysical_Validation->NMR XRay X-ray Crystallography Biophysical_Validation->XRay Validated_Lead Validated Lead SPR_ITC->Validated_Lead NMR->Validated_Lead XRay->Validated_Lead

Sources

Technical Support Center: Strategies to Improve the Selectivity of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers developing 3-(1-Methyl-1H-pyrazol-3-yl)aniline-based inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the drug discovery process, with a specific focus on enhancing inhibitor selectivity. Our goal is to provide you with the foundational knowledge and practical strategies to optimize your compounds effectively.

FAQ 1: Why do my initial this compound based inhibitors exhibit poor selectivity across the kinome?

This is a common and expected starting point for inhibitors built around this scaffold. The issue lies in the fundamental mechanism of action for this chemical series.

Core Mechanism and Inherent Promiscuity:

The this compound scaffold is an excellent "hinge-binder". The pyrazole and aniline nitrogens are perfectly positioned to form hydrogen bonds with the backbone of the hinge region of a protein kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain.[1][2][3][4] This interaction mimics how the adenine moiety of ATP binds, making these compounds effective ATP-competitive inhibitors.[1]

However, the high degree of structural conservation in the ATP-binding site, particularly the hinge region, across the ~500 members of the human kinome is the primary reason for promiscuity.[5][6] Inhibitors that rely predominantly on these hinge interactions will inevitably bind to numerous kinases, leading to off-target effects and a challenging selectivity profile.[5][6]

G cluster_kinase Kinase ATP Binding Pocket Hinge_Region Hinge Region (Conserved Backbone) Gatekeeper Gatekeeper Residue promiscuity Result: Promiscuity (Binds to many kinases) Hinge_Region-> promiscuity Back_Pocket Hydrophobic Back Pocket Inhibitor This compound Core Inhibitor->Hinge_Region H-Bonds (Mimics ATP) ATP ATP (Adenine) ATP->Hinge_Region H-Bonds (Natural Ligand)

Caption: The inhibitor core mimics ATP's binding to the conserved hinge region.

FAQ 2: What are the primary medicinal chemistry strategies I can employ to improve selectivity?

Improving selectivity requires moving beyond the core hinge interactions and exploiting the subtle differences that exist between kinase active sites.[5] Several field-proven strategies can be systematically applied.

G cluster_strategies Selectivity Enhancement Strategies Start Promiscuous Hinge-Binder Gatekeeper A. Exploit Gatekeeper Residue Size Start->Gatekeeper Steric Hindrance DFG B. Target 'DFG-out' Conformation Start->DFG Conformational Selectivity Covalent C. Covalent Targeting of Cysteine Start->Covalent Irreversible/ Reversible Binding Allosteric D. Explore Allosteric Pockets Start->Allosteric Non-ATP Competitive End Selective Inhibitor Gatekeeper->End DFG->End Covalent->End Allosteric->End G Start Synthesized Inhibitor Step1 1. Biochemical Assay (IC50 on Primary Target) Start->Step1 Potency Step2 2. Broad Kinome Profiling (e.g., >300 Kinases @ 1µM) Step1->Step2 Selectivity Screen Step3 3. Cellular Target Engagement (e.g., NanoBRET, CETSA) Step2->Step3 Cellular Confirmation Step4 4. Downstream Pathway Analysis (e.g., Western Blot) Step3->Step4 Functional Effect End Validated Selective Inhibitor Step4->End

Caption: A tiered workflow for validating inhibitor selectivity.

FAQ 4: My inhibitor shows excellent biochemical selectivity but has poor cellular activity or adverse pharmacokinetic properties. What should I investigate?

This is a frequent hurdle in drug development, where in vitro potency and selectivity do not translate to in vivo efficacy. The issue often lies with the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The aniline moiety, in particular, can be a source of such problems. [7][8] Troubleshooting Pharmacokinetic and Cellular Issues:

IssuePotential CauseRecommended Solution / Strategy
Poor Cellular Potency Low Permeability: The compound cannot efficiently cross the cell membrane.Optimize Physicochemical Properties: Analyze properties against Lipinski's Rule of Five. [9]Modify peripheral groups to improve logP and reduce polar surface area, but be mindful of solubility.
High Efflux: The compound is actively transported out of the cell by efflux pumps.Structural Modification: Modify the scaffold to reduce recognition by efflux transporters. This often involves iterative SAR.
High Metabolic Clearance Metabolic Instability: The aniline or pyrazole rings can be susceptible to rapid metabolism by liver enzymes (e.g., cytochrome P450s). Anilines, in particular, can be metabolically labile. [7]Isosteric Replacement: Consider replacing the aniline ring with a bioisostere that is more resistant to metabolism, such as a saturated carbocycle (e.g., bicyclo[1.1.1]pentane) or other heterocycles. [8]This can improve metabolic stability while preserving binding. [8]
Blocking Metabolic Hotspots: Introduce fluorine or other blocking groups at positions identified as sites of metabolism.
Observed Toxicity Reactive Metabolite Formation: The metabolism of anilines can sometimes generate reactive metabolites, which is a known liability. [8]Aniline Replacement: This is the most direct strategy to mitigate toxicity specifically associated with the aniline moiety. [7][8]
Poor Solubility High Crystallinity/Low Polarity: The compound does not dissolve sufficiently in aqueous media for absorption or cellular assays.Introduce Polar Groups: Add small, polar functional groups (e.g., hydroxyl, methoxy) at solvent-exposed positions on the inhibitor without disrupting key binding interactions.
References
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Vertex AI Search.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). ACS Chemical Biology.
  • DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. (2020). Journal of Medicinal Chemistry.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information.
  • How protein kinase inhibitors bind to the hinge region of the target protein. (n.d.). National Center for Biotechnology Information.
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.). ACS Publications.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (n.d.). Pexel.
  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. (n.d.). ResearchGate.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology.
  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. (n.d.). National Center for Biotechnology Information.
  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. (2018). Royal Society of Chemistry.
  • How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. (2016). Journal of the American Chemical Society.
  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2021). Journal of Medicinal Chemistry.
  • How a kinase inhibitor withstands gatekeeper residue mutations. (2016). IndiaBioscience.
  • The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. (n.d.). PNAS.
  • Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry.
  • CHAPTER 4: Covalent Inhibition of Kinases. (2018). Royal Society of Chemistry.
  • Aniline replacement in drug-like compounds. (2024). Cresset Group.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Allosteric regulation and inhibition of protein kinases. (n.d.). National Center for Biotechnology Information.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2013). Journal of Medicinal Chemistry.
  • Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022). Journal of Medicinal Chemistry.
  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT.
  • How Ligands Interact with the Kinase Hinge. (n.d.). ChemRxiv.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). National Center for Biotechnology Information.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications.

Sources

Validation & Comparative

A Comparative Guide to Aniline-Based Scaffolds in Drug Discovery: 3-(1-Methyl-1H-pyrazol-3-yl)aniline in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent ability to engage in crucial hydrogen bonding interactions within ATP-binding sites has cemented its status as a privileged fragment. However, the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven the exploration of diverse aniline-based scaffolds. This guide provides an in-depth comparison of 3-(1-methyl-1H-pyrazol-3-yl)aniline with other prominent aniline-based scaffolds, namely aminopyridines and aminopyrimidines, offering researchers and drug development professionals a comprehensive overview supported by experimental insights.

The Enduring Importance of the Aniline Moiety

Aniline and its derivatives are integral components in a multitude of FDA-approved drugs.[1][2] Their utility stems from the amino group's capacity to act as a hydrogen bond donor, a key interaction for anchoring ligands to their biological targets. However, the metabolic liabilities associated with the aniline ring, such as the potential for oxidative metabolism leading to reactive intermediates, have prompted the development of bioisosteric replacements aimed at mitigating these risks while retaining or enhancing biological activity.[1][2]

This compound: A Rising Contender

The this compound scaffold has emerged as a promising alternative, integrating the established aniline core with a five-membered pyrazole ring. This combination offers several potential advantages:

  • Modulation of Physicochemical Properties: The pyrazole moiety can influence the lipophilicity and solubility of the parent aniline, potentially improving its drug-like properties.

  • Enhanced Target Interactions: The pyrazole ring introduces additional points for interaction with the target protein, which can contribute to increased potency and selectivity.

  • Metabolic Stability: The pyrazole nucleus is often associated with improved metabolic stability compared to a simple phenyl ring.[3]

Comparative Scaffolds: Aminopyridines and Aminopyrimidines

For a comprehensive evaluation, we will compare the this compound scaffold against two widely employed bioisosteres of aniline: aminopyridines and aminopyrimidines. These nitrogen-containing heterocyclic scaffolds are frequently utilized to fine-tune the electronic and pharmacokinetic properties of drug candidates.

Aminopyridines are recognized for their ability to reduce lipophilicity and improve aqueous solubility compared to their aniline counterparts.[4] The pyridine nitrogen can also serve as an additional hydrogen bond acceptor, potentially enhancing target engagement.

Aminopyrimidines are another class of valuable aniline isosteres, often found in the core structures of numerous kinase inhibitors. The di-nitrogenated ring system further modulates the electronic properties and can offer multiple hydrogen bonding opportunities.

Comparative Analysis: A Data-Driven Approach

While direct head-to-head studies comparing these three scaffolds against the same biological target are limited, we can draw valuable insights from the existing literature on kinase inhibitors targeting c-Met and VEGFR-2, where these scaffolds are prevalent.

Structure-Activity Relationship (SAR) Insights

A comparative analysis of SAR data from various studies suggests that the choice of the aniline-based scaffold significantly impacts inhibitor potency and selectivity.

ScaffoldKey SAR ObservationsRepresentative IC50 Data (Target)
This compound The pyrazole ring often orients towards the solvent-exposed region, allowing for substitutions that can enhance potency and selectivity. The N-methyl group can provide favorable steric interactions.Varies significantly with target and substitution. Nanomolar to micromolar range reported for various kinases.
Aminopyridine The position of the amino group on the pyridine ring is critical for optimal hinge-binding. Substitutions on the pyridine ring can be used to fine-tune selectivity.Often exhibits improved potency and solubility over aniline analogs.[4]
Aminopyrimidine The 2-aminopyrimidine and 4-aminopyrimidine isomers are both common in kinase inhibitors. The pyrimidine ring can form multiple hydrogen bonds with the kinase hinge region.Numerous potent kinase inhibitors with this scaffold have been developed, with IC50 values in the low nanomolar range.[5][6]

Logical Relationship of Scaffolds

Scaffolds Aniline Aniline (Core Scaffold) PyrazolylAniline This compound Aniline->PyrazolylAniline Modification Aminopyridine Aminopyridine Aniline->Aminopyridine Bioisosteric Replacement Aminopyrimidine Aminopyrimidine Aniline->Aminopyrimidine Bioisosteric Replacement

Caption: Relationship between the core aniline scaffold and its modified/bioisosteric replacements.

Pharmacokinetic Profile Comparison

The choice of scaffold has a profound impact on the pharmacokinetic properties of a drug candidate.

PropertyThis compoundAminopyridineAminopyrimidine
Solubility Generally improved over simple anilines due to the pyrazole nitrogen.Often demonstrates significantly improved aqueous solubility compared to aniline analogs.[4]Generally good, influenced by substitutions.
Metabolic Stability Pyrazole ring is often more resistant to metabolic degradation.[3]Can offer improved metabolic stability by blocking sites of oxidation on the aromatic ring.[4]Generally considered metabolically stable.
Bioavailability Favorable oral bioavailability has been reported for compounds with this scaffold.Can lead to improved oral bioavailability due to better solubility and metabolic stability.[4]Variable, but many orally bioavailable drugs contain this scaffold.

Synthetic Accessibility: A Practical Consideration

The ease of synthesis and derivatization is a critical factor in the early stages of drug discovery.

Experimental Workflow for Scaffold Synthesis

Synthesis_Workflow cluster_pyrazolylaniline This compound cluster_aminopyridine Aminopyridine cluster_aminopyrimidine Aminopyrimidine P1 3-Bromo-1-methyl-1H-pyrazole P_Reaction Suzuki Coupling P1->P_Reaction P2 3-Aminophenylboronic acid P2->P_Reaction P_Product Final Product P_Reaction->P_Product AP1 Chloropyridine AP_Reaction Buchwald-Hartwig Amination AP1->AP_Reaction AP2 Amine Source AP2->AP_Reaction AP_Product Final Product AP_Reaction->AP_Product APy1 2,4-Dichloropyrimidine APy_Reaction Nucleophilic Aromatic Substitution APy1->APy_Reaction APy2 Ammonia APy2->APy_Reaction APy_Product Final Product APy_Reaction->APy_Product

Caption: Generalized synthetic workflows for the three compared scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel, add 3-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of a 2-Aminopyridine Derivative via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling reaction.

Materials:

  • 2-Chloropyridine

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a glovebox, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq) to a reaction vessel.

  • Add sodium tert-butoxide (1.4 eq) to the vessel.

  • Outside the glovebox, add 2-chloropyridine (1.0 eq) and the amine (1.2 eq) to the vessel, followed by the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of a 2-Aminopyrimidine Derivative

This protocol describes a typical nucleophilic aromatic substitution to generate a 2-aminopyrimidine.[7][8]

Materials:

  • 2,4-Dichloropyrimidine

  • Ammonia (aqueous or in an organic solvent)

  • Ethanol

  • Dichloromethane

  • Petroleum ether

Procedure:

  • In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol.

  • Add an excess of ammonia solution.

  • Heat the mixture at reflux for 3-5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter the resulting precipitate.

  • Wash the crude product with ethanol and water.

  • Recrystallize the solid from a mixture of dichloromethane and petroleum ether to yield the 2-amino-4-chloropyrimidine product.[7]

Conclusion and Future Perspectives

The choice of an aniline-based scaffold is a critical decision in the design of novel drug candidates. While the traditional aniline core remains a valuable starting point, the strategic incorporation of heterocyclic moieties such as in this compound, aminopyridines, and aminopyrimidines offers medicinal chemists a powerful toolkit to optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold presents a compelling profile with its potential for enhanced metabolic stability and diverse points for chemical modification. Aminopyridines offer a reliable strategy for improving solubility and reducing lipophilicity, while aminopyrimidines provide a robust platform for strong hinge-binding interactions in kinase inhibitors.

Ultimately, the optimal scaffold selection will be target-dependent and will require careful consideration of the desired pharmacological profile. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their drug discovery endeavors. Further head-to-head comparative studies are warranted to more definitively delineate the subtle yet significant differences in the performance of these valuable scaffolds.

References

  • 2-Chloropyrimidine. (n.d.). Organic Syntheses.
  • Taha, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1733.
  • Blais, V., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 14(11), 837-858.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104193.
  • Wang, Y., et al. (2021). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 26(16), 4983.
  • Wang, X., et al. (2015). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 6(8), 903-908.
  • El-Sayed, M., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 70(40), 7246-7253.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Wanode, D. M., & Khedekar, P. B. (2023). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 18, 100153.
  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1775-1780.
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight.
  • Whittington, D. A., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(5), 2189-2204.
  • Wanode, D. M., & Khedekar, P. B. (2023). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 18, 100153.
  • Bouabid, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(73), 44967-44977.
  • Nitulescu, G. M., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 22(19), 10567.
  • Bouabid, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(73), 44967-44977.
  • Wang, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Heliyon, 9(4), e15200.
  • Salem, M. G., et al. (2023). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Future Journal of Pharmaceutical Sciences, 9(1), 1-16.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Li, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 5(1), 1-22.
  • Galal, A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4984.
  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1775-1780.
  • Wanode, D. M., & Khedekar, P. B. (2023). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Medicine in Drug Discovery, 18, 100153.
  • Miura, T., et al. (2021). Differences in pharmacokinetics and haematotoxicities of aniline and its dimethyl derivatives orally administered in rats. Biological & Pharmaceutical Bulletin, 44(11), 1775-1780.
  • Istrate, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3766.
  • El-Damasy, A. K., et al. (2022).
  • Welsch, M. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 245-250.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group.
  • Cuni, E., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 23(11), 2829.
  • Wang, Y., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 24(18), 3362.
  • Quintana, M., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 79(13), 6033-6045.
  • Singh, R. P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1877.
  • Wujec, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6528.

Sources

Validating the Mechanism of Action of 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel small molecule, 3-(1-Methyl-1H-pyrazol-3-yl)aniline. Based on the chemical scaffold, which is common to known kinase inhibitors, we postulate that this compound functions as an inhibitor of the receptor tyrosine kinases c-Met and/or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Both c-Met and VEGFR2 are critical mediators of oncogenic signaling pathways, making them validated targets for cancer therapy.[1][2]

This document will guide researchers through a series of experiments to rigorously test this hypothesis. We will objectively compare the performance of this compound against established inhibitors with well-defined mechanisms of action. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in drug development programs.

The Scientific Rationale: Targeting c-Met and VEGFR2 in Oncology

The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a tyrosine kinase that, when dysregulated, drives tumor growth, invasion, and metastasis.[1][3] Similarly, VEGFR2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[2] The inhibition of these pathways is a clinically validated strategy in oncology.[4][5]

Given the structural similarities of this compound to known multi-kinase inhibitors, we hypothesize its potential as a dual inhibitor of c-Met and VEGFR2. This guide outlines the necessary in vitro and in vivo studies to confirm this activity and establish a clear mechanism of action.

Comparative Inhibitor Panel

To provide a robust validation, this compound will be benchmarked against a panel of well-characterized kinase inhibitors:

  • Dual c-Met/VEGFR2 Inhibitors:

    • Cabozantinib: A potent inhibitor of MET, VEGFRs, and other tyrosine kinases.[4][6][7]

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT.[5][8][9]

  • Selective c-Met Inhibitors:

    • Crizotinib: A potent inhibitor of ALK, ROS1, and c-Met.[1][10][11]

    • Capmatinib & Tepotinib: Highly selective MET tyrosine kinase inhibitors.[3]

  • Selective VEGFR2 Inhibitors:

    • Apatinib: A potent and selective inhibitor of VEGFR2.[12]

    • Axitinib: A potent and selective inhibitor of VEGFRs.[13]

Experimental Validation Workflow

The validation of this compound's mechanism of action will proceed through a tiered approach, from biochemical assays to cellular and in vivo models.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement & Functional Effects cluster_2 Tier 3: In Vivo Proof-of-Concept Biochemical Kinase Assays Biochemical Kinase Assays Cellular Phosphorylation Assays Cellular Phosphorylation Assays Biochemical Kinase Assays->Cellular Phosphorylation Assays Confirm on-target activity Cell Proliferation Assays Cell Proliferation Assays Cellular Phosphorylation Assays->Cell Proliferation Assays Assess functional outcome Cell Migration & Invasion Assays Cell Migration & Invasion Assays Cell Proliferation Assays->Cell Migration & Invasion Assays Evaluate anti-metastatic potential Xenograft Tumor Models Xenograft Tumor Models Cell Migration & Invasion Assays->Xenograft Tumor Models Validate in a biological system

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Biochemical Validation of Kinase Inhibition

The initial step is to determine the direct inhibitory effect of this compound on the kinase activity of recombinant c-Met and VEGFR2 enzymes.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates enzymatic inhibition.

Materials:

  • Recombinant Human c-Met or VEGFR2 kinase (BPS Bioscience or equivalent)[14][15]

  • Kinase-Glo® MAX Luminescence Kinase Assay (Promega)

  • Substrate: Poly (Glu, Tyr) 4:1

  • ATP

  • Kinase Buffer

  • Test compound and comparators

Procedure:

  • Prepare serial dilutions of this compound and comparator inhibitors.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted compounds to the respective wells. Include a no-inhibitor positive control and a no-enzyme blank.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® MAX reagent and measuring luminescence with a plate reader.[16][17]

  • Calculate the IC50 values for each compound.

Anticipated Data:

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)
This compoundExperimentalExperimental
Cabozantinib1.30.035
Sunitinib802
Crizotinib11>1000
Apatinib>10001

Tier 2: Cellular Target Engagement and Functional Consequences

Following biochemical confirmation, the next crucial step is to verify that this compound can inhibit c-Met and VEGFR2 phosphorylation in a cellular context and elicit functional anti-cancer effects.

Protocol 2: Western Blot Analysis of c-Met and VEGFR2 Phosphorylation

This protocol allows for the direct visualization of the inhibition of receptor autophosphorylation.

Materials:

  • Cancer cell lines with known c-Met or VEGFR2 activation (e.g., MKN-45 for c-Met, HUVECs for VEGFR2)

  • Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

  • HRP-conjugated secondary antibodies

  • Lysis buffer, SDS-PAGE gels, PVDF membranes

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight.

  • Pre-treat cells with various concentrations of this compound or comparator compounds for 2 hours.

  • Stimulate the cells with HGF (for c-Met) or VEGF (for VEGFR2) for 10-15 minutes.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[18][19][20]

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an ECL detection system.

G cluster_0 Western Blot Workflow a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Membrane Transfer c->d e Blocking d->e f Primary Antibody Incubation (p-c-Met/p-VEGFR2) e->f g Secondary Antibody Incubation f->g h Detection g->h

Caption: Key steps in the Western Blot protocol.

Protocol 3: Cell Proliferation Assay

This assay will determine the effect of the compound on the growth of cancer cells.

Procedure:

  • Seed cancer cells in 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of the test and comparator compounds.

  • Incubate for 72 hours.

  • Assess cell viability using a reagent such as CellTiter-Glo® or by MTT assay.

  • Calculate GI50 (concentration for 50% growth inhibition) values.

Protocol 4: Cell Migration (Wound Healing) Assay

This assay assesses the impact of the compound on the migratory capacity of cancer cells, a key process in metastasis.[21]

Procedure:

  • Grow a confluent monolayer of cells in a 6-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh media containing the test compounds.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Quantify the closure of the wound area over time.

Anticipated Data for Cellular Assays:

CompoundMKN-45 GI50 (nM)HUVEC GI50 (nM)Wound Healing (% Inhibition at 1 µM)
This compoundExperimentalExperimentalExperimental
Cabozantinib10585
Crizotinib8>100070
Sunitinib501090
Apatinib>1000280

Tier 3: In Vivo Validation of Anti-Tumor Efficacy

The final stage of validation involves assessing the anti-tumor activity of this compound in a living organism.

Protocol 5: Human Tumor Xenograft Model

This protocol outlines the establishment of a tumor in an immunodeficient mouse model to evaluate the in vivo efficacy of the test compound.[22][23]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line with high c-Met or VEGFR2 expression (e.g., MKN-45)

  • Matrigel (optional)

  • Test and comparator compounds formulated for in vivo administration

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.[23]

  • Monitor tumor growth until tumors reach a volume of 150-200 mm³.

  • Randomize mice into treatment groups (vehicle control, this compound, and comparator compounds).

  • Administer the compounds daily (or as per their known pharmacokinetics) via oral gavage or intraperitoneal injection.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-c-Met/p-VEGFR2).

G Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Cell Implantation->Tumor Growth Monitoring Calipers Randomization Randomization Tumor Growth Monitoring->Randomization Tumor volume ~150mm³ Drug Administration Drug Administration Randomization->Drug Administration Daily dosing Efficacy & PD Analysis Efficacy & PD Analysis Drug Administration->Efficacy & PD Analysis Tumor volume & biomarker assessment

Caption: Workflow for the in vivo xenograft study.

Conclusion

By systematically executing the experiments outlined in this guide, researchers can definitively validate the hypothesized mechanism of action of this compound as a c-Met and/or VEGFR2 inhibitor. The comparative data generated against established drugs will provide a clear understanding of its potency, selectivity, and potential therapeutic utility. This rigorous, data-driven approach is fundamental to advancing promising new chemical entities through the drug discovery and development pipeline.

References

  • [Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer. [Link]
  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (n.d.). PubMed. [Link]
  • Sunitinib. (n.d.). Wikipedia. [Link]
  • Crizotinib: A comprehensive review. (2014). PMC. [Link]
  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (n.d.). PubMed. [Link]
  • Crizotinib. (n.d.). Wikipedia. [Link]
  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). CancerNetwork. [Link]
  • What is the mechanism of action of Cabozantinib? (2025).
  • Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. (n.d.). Minicule. [Link]
  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... (n.d.).
  • Discovery of a selective c-MET inhibitor with a novel binding mode. (2022). X-Chem. [Link]
  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to D
  • What is the mechanism of Sunitinib Malate? (2024).
  • A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. (n.d.). PubMed. [Link]
  • Crizotinib. (n.d.). PubChem. [Link]
  • Sunitinib: the antiangiogenic effects and beyond. (2016). PMC. [Link]
  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. (n.d.).
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Cabometyx. [Link]
  • A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. (2003). AACR Journals. [Link]
  • VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
  • Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.).
  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023). Protocols.io. [Link]
  • VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. [Link]
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). PMC. [Link]
  • Selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) identifies a central role for VEGFR-2 in human aortic endothelial cell responses to VEGF. (n.d.). PubMed. [Link]
  • Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]
  • MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]
  • What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? (2016).
  • c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
  • Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET. (n.d.). PubMed Central. [Link]
  • Xenograft Tumor Assay Protocol. (n.d.). Darren Carpizo, M.D.. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the design of kinase inhibitors.[3] 3-(1-Methyl-1H-pyrazol-3-yl)aniline represents a key fragment embodying this potential. However, the very features that make this scaffold effective can also lead to off-target interactions across the kinome, which comprises over 500 protein kinases.[4] Dysregulation of kinase activity is implicated in a host of diseases, but unintended inhibition of non-target kinases can lead to toxicity and unforeseen side effects, potentially derailing an otherwise promising drug development program.[4][5]

This guide provides a comprehensive, multi-pronged strategy for the in-depth cross-reactivity profiling of this compound (referred to herein as Compound X ). We will move beyond simple primary assays to build a robust selectivity profile, comparing its performance against both a highly selective and a known multi-kinase inhibitor. This framework is designed to provide researchers and drug development professionals with a self-validating system to accurately assess the therapeutic window and potential liabilities of novel pyrazole-based compounds.

The Profiling Strategy: An Integrated Multi-Assay Approach

A single assay is insufficient to fully characterize the selectivity of a small molecule. Biochemical assays, while excellent for high-throughput screening, do not always reflect a compound's behavior in the complex cellular milieu. Conversely, cellular assays may not reveal low-affinity interactions that could be relevant at higher therapeutic doses. Therefore, we advocate for an integrated approach combining three key experimental pillars:

  • Broad Kinome Profiling: To quantitatively assess interactions across a large, representative panel of kinases in a biochemical format.

  • Cellular Target Engagement: To confirm that the compound binds its intended target (and potential off-targets) within a live-cell context.

  • Unbiased Proteome-Wide Screening: To identify potential non-kinase off-targets that would be missed by a kinase-centric panel.

For this guide, we will assume Compound X was identified as a potent inhibitor of Kinase A . We will compare its selectivity profile to two reference compounds:

  • Comparator 1 (Selective Inhibitor): A well-characterized, highly selective inhibitor of Kinase A.

  • Comparator 2 (Multi-Kinase Inhibitor): A known promiscuous inhibitor that targets Kinase A among others.

cluster_Profiling Integrated Selectivity Profiling Workflow CompoundX Compound X (this compound) P1 Pillar 1: Biochemical Kinome Screening CompoundX->P1 P2 Pillar 2: Cellular Target Engagement (CETSA) CompoundX->P2 P3 Pillar 3: Unbiased Off-Target ID (Affinity-MS) CompoundX->P3 Data Data Synthesis & Selectivity Assessment P1->Data P2->Data P3->Data

Caption: Integrated workflow for comprehensive selectivity profiling.

Pillar 1: High-Throughput Kinome Profiling

The first step is to understand the compound's activity across the human kinome. This provides a broad, quantitative landscape of on- and off-target kinase interactions. Commercial services offer screening panels of over 560 kinases, providing robust and reproducible data.[6]

Experimental Protocol: Biochemical Kinase Panel Screening (e.g., ADP-Glo™ Assay)

This protocol measures the amount of ADP produced by a kinase reaction; higher ADP levels correlate with higher kinase activity, and inhibition is measured as a reduction in ADP.

  • Compound Preparation: Prepare 10 mM stock solutions of Compound X , Comparator 1 , and Comparator 2 in 100% DMSO. Create a series of dilutions to achieve a final assay concentration of 1 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of kinase/substrate solution for each of the >400 kinases in the panel.

    • Add 25 nL of the 1 µM compound solution using an acoustic liquid handler to minimize DMSO concentration. Include wells with DMSO only as a high-activity control.

    • Add 2.5 µL of ATP solution to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_DMSO - Luminescence_Background))

Data Presentation and Interpretation

Summarize the results in a table showing kinases with significant inhibition (>80%). A key metric for selectivity is the S-score, which quantifies the number of off-targets at a given concentration.

Table 1: Hypothetical Kinome Screening Results (% Inhibition at 1 µM)

Kinase TargetCompound XComparator 1 (Selective)Comparator 2 (Multi-Kinase)
Kinase A 99% 98% 95%
Kinase B15%2%88%
Kinase C85%5%92%
Kinase D40%1%75%
Kinase E92%8%45%
... (400+).........

These initial results suggest that while Compound X potently inhibits the intended target, Kinase A, it also shows significant activity against Kinase C and Kinase E, unlike the highly selective Comparator 1.

Pillar 2: Cellular Thermal Shift Assay (CETSA®)

Biochemical activity does not guarantee target engagement in cells. CETSA is a powerful biophysical method that directly measures a compound's ability to bind and stabilize its target protein in a cellular environment.[7][8][9] The principle is that ligand binding increases a protein's resistance to thermal denaturation.[7]

cluster_CETSA CETSA Experimental Workflow Start Treat Intact Cells (Compound vs. Vehicle) Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifugation (Separate Soluble vs. Aggregated) Lysis->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Detect Protein Quantification (e.g., Western Blot, MS) Collect->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve and ITDRF

This protocol is performed on a cell line endogenously expressing the target kinase(s).

Part A: Melt Curve to Determine Optimal Temperature

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with 10 µM Compound X or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[7]

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Kinase A, Kinase C, and Kinase E by Western Blot or targeted mass spectrometry. Plot the amount of soluble protein versus temperature to generate melt curves and identify the temperature (Tagg) that causes significant aggregation in the vehicle-treated sample.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat cells with a range of Compound X concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control for 1 hour at 37°C.

  • Heat and Process: Heat all samples at the pre-determined optimal temperature (from Part A) for 3 minutes.[9] Proceed with lysis, centrifugation, and analysis as described above.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to determine the cellular EC50 for target engagement.

Data Presentation and Interpretation

Table 2: Hypothetical CETSA Results for Compound X

TargetΔTagg (°C) at 10 µMCellular EC50 (nM)
Kinase A+8.555
Kinase C+6.2450
Kinase E+1.5>10,000

The CETSA results provide critical context. Compound X robustly engages its primary target, Kinase A, in cells with a potent EC50. It also engages the off-target Kinase C, but with ~8-fold lower potency. Importantly, the strong biochemical inhibition of Kinase E did not translate to significant cellular engagement, suggesting poor cell permeability or other cellular factors preventing interaction. This highlights the indispensability of cellular assays.

Pillar 3: Unbiased Off-Target Profiling via Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify potential off-targets beyond the kinome, an unbiased chemical proteomics approach is essential.[10] AC-MS uses an immobilized version of the compound to "fish" for binding partners from a total cell lysate.[11][12]

cluster_ACMS Affinity Chromatography-MS Workflow Probe Synthesize Probe (Compound X + Linker + Biotin) Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Wash Wash Beads (Remove Non-specific Binders) Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Tryptic Digest & LC-MS/MS Analysis Elute->Analyze ID Protein Identification & Quantification Analyze->ID

Caption: Workflow for unbiased off-target identification using AC-MS.

Experimental Protocol: AC-MS Target Deconvolution
  • Probe Synthesis: Synthesize a probe by attaching a biotin tag to Compound X via a linker. The linker attachment point should be chosen carefully to minimize disruption of the core pharmacophore responsible for binding. A control probe (e.g., an inactive analog) should also be synthesized.

  • Affinity Matrix Preparation: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.

  • Protein Capture:

    • Lyse cells under non-denaturing conditions to preserve protein structure and interactions.

    • Incubate the clarified cell lysate with the probe-coated beads for 1-2 hours at 4°C.

    • To identify specific binders, perform a parallel incubation where free Compound X is added to the lysate as a competitor. True binding partners will show reduced binding to the beads in the presence of the competitor.

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). Potential targets are proteins that are significantly enriched on the Compound X beads compared to control beads and whose binding is competed by free Compound X .

Data Presentation and Interpretation

Table 3: Hypothetical AC-MS Hit List for Compound X

Protein IdentifiedGene NameEnrichment Ratio (Probe/Control)Competition Fold-ChangeNotes
Kinase AKINA55.2>20Expected on-target
Kinase CKINC15.8>20Confirms kinome screen off-target
Protein ZPROZ12.1>20Novel, non-kinase off-target
HSP90HSP90AA18.51.2Likely non-specific chaperone
TubulinTUBA1A6.31.1Common non-specific hit

The AC-MS results successfully confirmed the engagement of Kinase A and Kinase C. Crucially, it identified Protein Z, a non-kinase, as a high-confidence off-target. This finding would have been completely missed by the kinome scan and represents a critical piece of information for understanding the compound's full biological activity and potential toxicity.

Conclusion: A Unified View of Selectivity

The cross-reactivity profiling of this compound (Compound X ) demonstrates the profound need for a multi-faceted investigative approach.

  • Kinome screening provided a broad but purely biochemical map of potential interactions, flagging Kinases A, C, and E as potent targets.

  • CETSA provided the essential cellular context, confirming potent engagement of Kinase A and weaker engagement of Kinase C, while critically revealing that the biochemical activity against Kinase E did not translate to a cellular effect.

  • Affinity Chromatography-MS validated the kinase targets and, most importantly, uncovered a novel, unexpected non-kinase off-target, Protein Z.

By integrating these datasets, we move from a simple "IC50 value" to a holistic understanding of the compound's polypharmacology. This comprehensive profile allows for an informed, data-driven assessment of its therapeutic potential and guides the next steps in the drug discovery process, whether that involves chemical optimization to improve selectivity or further investigation into the biological consequences of its off-target activities.

References

  • Tsai, J., et al. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4692-5.
  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services.
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Saeed, A., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 29.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis.
  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6649.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Bojarska, J., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Cancers, 14(18), 4545.
  • Abibi, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. European Journal of Medicinal Chemistry, 260, 115743.
  • Pomplun, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 861-874.
  • Konopáč, M., et al. (2023). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 19, 1618-1632.
  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs.
  • Asawa, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2737-2743.
  • CETSA. (n.d.). CETSA. CETSA.
  • Cassiano, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 8-20.
  • Muchiri, R. N., & van Breemen, R. B. (2021). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Compounds from Combinatorial Libraries and Natural Products. Frontiers in Analytical Science, 1.
  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry, 288(43), 30736-30742.
  • Wang, C., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Chemistry – A European Journal, 29(1).
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032.
  • Venable, J. D., et al. (2022). Drug interaction mapping with proximity dependent enzyme recruiting chimeras. bioRxiv.
  • Kim, D., et al. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Molecules, 29(13), 3108.
  • Huang, W., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5246-5250.
  • Huang, W., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5246-5250.
  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15.
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
  • Kowalczyk, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(21), 5488. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e3f2847c1b52a41d99d1461937f2670d9a48d8a]([Link]
  • National Center for Biotechnology Information. (n.d.). 3-(1H-Pyrazol-3-yl)aniline. PubChem Compound Database.
  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9).
  • National Center for Biotechnology Information. (n.d.). 3-(1H-Pyrazol-1-yl)aniline. PubChem Compound Database.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • Singh, S., et al. (2025). Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. ResearchGate.
  • PubChemLite. (n.d.). 3-(5-methyl-1h-pyrazol-1-yl)aniline. PubChemLite.
  • Diaz, D., et al. (2020). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2020(3), M1149.
  • Mohamed, S. K., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789-1793.
  • Vizer, S. A., et al. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2019(2), M1067.
  • Oblea, M., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(2), M1061.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of its adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, make it an ideal interaction moiety for various biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core for a wide range of diseases.[2][4]

Within this class, the 3-(1-Methyl-1H-pyrazol-3-yl)aniline moiety has emerged as a particularly fruitful starting point for the design of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders, making them prime therapeutic targets.[5][6] The N-methyl pyrazole portion of the scaffold often serves as an effective "hinge-binder," anchoring the molecule in the ATP-binding pocket of the target kinase, while the aniline group provides a versatile vector for chemical modification.[7][8] These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative framework for analyzing analogs of this compound. We will delve into structure-activity relationships (SAR), outline robust experimental protocols for evaluation, and present the data in a clear, comparative format to empower researchers in their drug discovery efforts.

The Core Moiety: Structural Features and Synthetic Strategy

The foundational this compound structure is a nexus of functionality. The N-methyl group on the pyrazole ring prevents tautomerization and provides a consistent interaction profile.[2] The aniline's amino group is a key synthetic handle and a potential hydrogen-bonding partner.

General Synthesis Workflow

The synthesis of these analogs typically follows a convergent strategy. A common approach involves the construction of the substituted pyrazole ring, often through the condensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by coupling to a functionalized aniline precursor.[4][9]

G cluster_synthesis Analog Synthesis Workflow start 1,3-Diketone Precursor + Methylhydrazine step1 [Step 1] Pyrazole Ring Formation (Cyclocondensation) start->step1 intermediate1 3-Substituted-1-methyl-1H-pyrazole step1->intermediate1 step2 [Step 2] Functionalization / Coupling (e.g., Suzuki or Buchwald-Hartwig Coupling) intermediate1->step2 final_product Target Analog Library step2->final_product precursor2 Substituted Aniline Precursor precursor2->step2

Caption: General synthetic workflow for this compound analogs.

The causality behind this workflow is efficiency; building the core heterocyclic scaffold first allows for late-stage diversification by coupling it with various aniline derivatives, enabling the rapid generation of an analog library for screening.

Comparative Analysis: Structure-Activity Relationships (SAR) in VEGFR-2 Inhibition

To illustrate a practical comparison, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase that drives angiogenesis in tumors.[10] Small molecule inhibitors targeting its ATP-binding site are a proven therapeutic strategy.[10][11] The this compound scaffold serves as an excellent starting point for VEGFR-2 inhibitors.[12]

SAR Logic for Kinase Selectivity and Potency

The core principle of SAR in this context is to modify the parent molecule to optimize interactions within the kinase's ATP pocket while minimizing binding to other kinases (off-targets).

G cluster_sar SAR Logic Flow core Core Scaffold: this compound mod_aniline Modification at Aniline (R1) core->mod_aniline mod_pyrazole Modification at Pyrazole (R2) core->mod_pyrazole outcome1 Improved Potency (Lower IC50) Exploits specific sub-pockets. mod_aniline->outcome1 outcome2 Enhanced Selectivity Steric hindrance for off-targets. mod_aniline->outcome2 outcome3 Modulated Physicochemical Properties (Solubility, Permeability) mod_aniline->outcome3 mod_pyrazole->outcome1 mod_pyrazole->outcome3

Caption: Logic diagram illustrating Structure-Activity Relationship (SAR) exploration.

Comparative Data for Hypothetical Analogs

The following table summarizes data for a series of hypothetical analogs, demonstrating how specific structural modifications can impact biological activity and key drug-like properties.

Analog Structure Modification (R Group on Aniline) VEGFR-2 IC₅₀ (nM) p38α IC₅₀ (nM) Selectivity Index (p38α/VEGFR-2) cLogP Aqueous Solubility (µM)
Core-01 [Base Scaffold]-H55012002.22.5150
Analog-02 [Scaffold]-NH-CO-PyridinePyridinoyl amide4595021.12.8120
Analog-03 [Scaffold]-NH-SO₂-CH₃Mesyl sulfonamide152500166.72.1200
Analog-04 [Scaffold]-Urea-CyclopropylCyclopropyl urea815018.83.250
Analog-05 [Scaffold]-Urea-MorpholineMorpholinyl urea1280066.71.9350

Analysis of SAR Insights:

  • Core-01 to Analog-02: Acylating the aniline with a pyridine ring introduces a hydrogen bond acceptor, significantly improving potency against VEGFR-2. This is a common strategy to engage with residues near the ATP binding site.

  • Core-01 to Analog-03: The sulfonamide linkage in Analog-03 not only boosts potency but dramatically improves selectivity over p38α kinase. This suggests the sulfonyl group orients the molecule in a way that is favorable for VEGFR-2 but sterically or electronically disfavored in the p38α active site.

  • Analog-04 vs. Analog-05: Both analogs feature a urea linkage, which is a potent hinge-binding motif. The lipophilic cyclopropyl group in Analog-04 yields the highest potency, likely by accessing a hydrophobic pocket in VEGFR-2. However, this comes at the cost of reduced solubility and lower selectivity. In contrast, the polar morpholine group in Analog-05 retains high potency while substantially improving solubility and selectivity, making it a more promising lead candidate from a drug development perspective.[5]

Experimental Protocols for a Self-Validating Comparative Analysis

To ensure the trustworthiness of comparative data, a multi-tiered experimental approach is essential. The workflow should progress from initial biochemical potency to cellular target engagement and finally to a broad selectivity profile.

Workflow for Inhibitor Characterization

G cluster_workflow Inhibitor Evaluation Workflow assay1 Protocol 1: Biochemical Assay (e.g., HTRF) Determines IC50 assay2 Protocol 2: Cellular Target Engagement (e.g., NanoBRET) Confirms binding in cells (EC50) assay1->assay2 Potent hits advance assay3 Protocol 3: Kinome Selectivity (e.g., Kinobeads) Assesses off-target effects assay2->assay3 Cell-active hits advance decision Lead Candidate Selection assay3->decision Selective hits advance

Caption: A tiered workflow for robust kinase inhibitor characterization.

Protocol 1: Biochemical Potency Assessment (HTRF Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the analogs against the purified target kinase (e.g., VEGFR-2).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay format that measures the phosphorylation of a substrate peptide by the kinase.[13] Inhibition of the kinase results in a decreased signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., VEGFR-2, MilliporeSigma) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing a biotinylated substrate peptide and ATP at the Kₘ concentration in kinase buffer.

    • Serially dilute the test analogs in DMSO, followed by a 1:100 dilution in kinase buffer to create 4X compound solutions.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of 4X compound solution to the appropriate wells.

    • Add 5 µL of 2X kinase solution to all wells except the negative control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature. The choice of a 60-minute incubation is a balance between achieving sufficient signal and maintaining enzyme linearity.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow detection reagents to bind.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Objective: To confirm that the analog binds to its intended target in a live-cell environment and determine its cellular potency (EC₅₀).

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled energy acceptor (a tracer that binds to the kinase) and a NanoLuc® luciferase-tagged kinase (the energy donor).[7] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., VEGFR-2-Nluc).

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (384-well, white):

    • Plate the transfected cells at a density of 2 x 10⁵ cells/mL.

    • Add serially diluted test analogs to the wells.

  • Tracer and Substrate Addition:

    • Add the fluorescent NanoBRET™ tracer at its Kₑₓ concentration. The use of a tracer at its experimentally determined effective concentration is critical for a robust assay window.

    • Add the Nano-Glo® Substrate to generate the luminescent signal.

  • Incubation and Reading:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Measure both donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the logarithm of analog concentration.

    • Fit the curve to determine the EC₅₀ value, representing the concentration at which the analog displaces 50% of the tracer.

Protocol 3: Kinome-wide Selectivity Profiling (Kinobeads®)

Objective: To assess the selectivity of lead candidates by profiling their binding against hundreds of endogenous kinases simultaneously.

Principle: This chemical proteomics approach uses broad-spectrum, non-selective kinase inhibitors immobilized on beads ("kinobeads") to capture a large portion of the kinome from a cell lysate.[14][15] The test compound is added in a competitive format; kinases that bind to the test compound will not be captured by the beads. The captured proteins are then identified and quantified by mass spectrometry.[16]

Methodology:

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., HUVEC for VEGFR-2) and prepare a native cell lysate under non-denaturing conditions to preserve protein folding.

  • Competitive Binding:

    • Incubate the cell lysate with the test analog at a defined concentration (e.g., 1 µM). A DMSO control is run in parallel. This step allows the test compound to bind to its targets within the complex proteome.

  • Kinase Capture:

    • Add the kinobeads slurry to the lysate and incubate to capture kinases that are not bound by the test compound.

  • Elution and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in both the drug-treated and control samples using software like MaxQuant.[15]

    • Calculate the binding percentage for each identified kinase based on the reduction in signal in the drug-treated sample compared to the control.

    • Visualize the results as a selectivity profile (e.g., a tree-spot diagram) to identify both the intended target and any potential off-targets.

Conclusion and Future Perspectives

The this compound scaffold represents a highly tractable platform for the development of potent and selective kinase inhibitors. A systematic approach to analog synthesis, guided by clear SAR principles, is paramount. As demonstrated with our hypothetical VEGFR-2 inhibitor series, subtle modifications to the aniline substituent can profoundly impact potency, selectivity, and crucial drug-like properties such as solubility.

The ultimate success of a drug discovery program hinges not just on potent chemistry but on a rigorous and self-validating biological evaluation. By employing a tiered workflow—from clean biochemical assays to complex cellular target engagement and broad kinome profiling—researchers can build a comprehensive and trustworthy dataset. This approach allows for the early identification of promising candidates with the highest potential for clinical success and minimizes the risk of late-stage failures due to unforeseen off-target effects or poor cellular activity. Future efforts could explore novel heterocyclic replacements for the aniline ring or the use of covalent warheads to achieve irreversible inhibition in specific therapeutic contexts.

References

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
  • Predicted pharmacokinetics and drug-like properties of anilino pyrazoles 2b,e,k,l.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI.
  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Upd
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)
  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by...
  • Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simul
  • VEGFR inhibitors. Altmeyers Encyclopedia.

Sources

A Head-to-Head In Vitro Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Against Established MEK Inhibitors in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 3-(1-Methyl-1H-pyrazol-3-yl)aniline's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

The landscape of targeted cancer therapy is in a perpetual state of evolution, with a continuous demand for novel small molecules that can overcome existing resistance mechanisms and offer improved therapeutic windows. The pyrazole-aniline scaffold has emerged as a privileged structure in medicinal chemistry, frequently appearing in the core of potent kinase inhibitors. This guide introduces This compound , a novel investigational compound, and proposes a rigorous benchmarking framework to evaluate its potential as an anticancer agent.

Given the structural similarities of the pyrazole-aniline core to known ATP-competitive kinase inhibitors, we hypothesize that this compound may exert its effects by targeting key nodes in oncogenic signaling pathways. For the purpose of this guide, we will postulate its activity as a MEK1/2 inhibitor and benchmark it against two clinically approved drugs that target the same kinases: Trametinib and Cobimetinib .

This guide provides a comprehensive, step-by-step methodology for a head-to-head comparison, focusing on in vitro assays to determine target engagement, cellular potency, and downstream signaling effects in a relevant cancer cell line model. The experimental design is intended to be self-validating, with integrated controls and orthogonal assays to ensure the trustworthiness of the generated data.

Comparative Drug Profiles

FeatureThis compoundTrametinib (Mekinist®)Cobimetinib (Cotellic®)
Status Investigational CompoundFDA ApprovedFDA Approved
Core Scaffold Pyrazole-anilinePyridinyl-pyrimidineAzabicyclo-octane
Mechanism of Action Hypothesized: MEK1/2 InhibitorAllosteric inhibitor of MEK1 and MEK2Allosteric inhibitor of MEK1 and MEK2
Primary Indication Not ApplicableBRAF V600E/K-mutant melanoma, NSCLCBRAF V600E/K-mutant melanoma
Known Resistance Not ApplicableMutations in MEK, amplification of BRAFMutations in MEK, MAPK pathway reactivation

Experimental Benchmarking Workflow

The following workflow is designed to systematically evaluate the anticancer potential of our investigational compound against established drugs.

G cluster_0 Phase 1: Biochemical Validation biochem_assay Kinase Inhibition Assay (IC50 Determination) cell_culture Culture A375 Melanoma Cells (BRAF V600E Mutant) biochem_assay->cell_culture Confirm Target Engagement target Recombinant MEK1/2 Enzyme target->biochem_assay atp ATP atp->biochem_assay substrate Kinase Substrate (ERK) substrate->biochem_assay viability_assay Cell Viability Assay (CTG) (GI50 Determination) cell_culture->viability_assay western_blot Western Blot Analysis (p-ERK, Total ERK) viability_assay->western_blot viability_assay->western_blot Validate On-Target Cellular Effect apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability_assay->cell_cycle

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Detailed Experimental Protocols

MEK1 Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on MEK1 kinase activity and calculate its IC50 value in comparison to Trametinib and Cobimetinib.

  • Rationale: This is a primary, cell-free assay to validate the hypothesized molecular target. A direct comparison of IC50 values provides a quantitative measure of biochemical potency. The ADP-Glo™ Kinase Assay is a robust method that quantifies ADP production, a direct product of kinase activity.

  • Protocol:

    • Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • Serially dilute this compound, Trametinib, and Cobimetinib in DMSO, followed by a further dilution in the reaction buffer.

    • In a 96-well plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 20 µL of a solution containing recombinant active MEK1 enzyme and the inactive substrate, ERK2, to each well.

    • Initiate the kinase reaction by adding 25 µL of 10 µM ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.

    • Record luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay
  • Objective: To assess the cytotoxic/cytostatic effect of the compounds on a cancer cell line known to be dependent on the MEK pathway and determine the GI50 (concentration for 50% growth inhibition).

  • Rationale: The A375 cell line, which harbors the BRAF V600E mutation, is highly dependent on the MAPK signaling pathway for proliferation and survival, making it an ideal model for testing MEK inhibitors. The CellTiter-Glo® (CTG) assay is a highly sensitive, luminescence-based method that measures ATP levels, which directly correlates with the number of viable cells.

  • Protocol:

    • Seed A375 cells in a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare 2x serial dilutions of the test compounds (this compound, Trametinib, Cobimetinib) in the culture medium.

    • Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include DMSO-treated wells as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

    • Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 value.

Western Blot for Pathway Modulation
  • Objective: To confirm that the observed cytotoxic effects are due to the inhibition of the intended target in the cellular context.

  • Rationale: A reduction in the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK, provides strong evidence of on-target activity. This orthogonal assay validates the findings from the cell viability assay.

  • Protocol:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compounds at their respective GI50 and 10x GI50 concentrations for 2 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothesized Signaling Pathway and Drug Action

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) Constitutively Active RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation CompoundX This compound CompoundX->MEK Trametinib Trametinib Trametinib->MEK Cobimetinib Cobimetinib Cobimetinib->MEK

Caption: The MAPK signaling pathway with the hypothesized point of inhibition for the test compounds.

Comparative Data Summary (Representative Data)

The following table presents a hypothetical but realistic data summary from the experiments described above.

AssayParameterThis compoundTrametinibCobimetinib
Biochemical Assay MEK1 IC5015.2 nM0.9 nM4.5 nM
Cellular Assay A375 GI5045.8 nM2.1 nM12.3 nM
Mechanism of Action p-ERK Inhibition (at GI50)~85% reduction~95% reduction~90% reduction

Discussion and Future Directions

Based on our representative data, this compound demonstrates on-target activity against the MEK1/2 kinase and inhibits the proliferation of the BRAF-mutant A375 melanoma cell line. While its biochemical and cellular potency (IC50 and GI50) are lower than the clinically approved drugs Trametinib and Cobimetinib, the compound shows clear dose-dependent effects and effectively suppresses downstream p-ERK signaling.

The discrepancy between the biochemical IC50 and the cellular GI50 for all compounds is expected and can be attributed to factors such as cell membrane permeability, efflux pump activity, and intracellular ATP concentrations. The larger gap for our investigational compound might suggest poorer cell permeability or higher susceptibility to efflux compared to the established drugs.

These initial findings are promising and warrant further investigation. The logical next steps in the preclinical evaluation of this compound would include:

  • Kinome-wide selectivity profiling: To assess the off-target effects of the compound and understand its safety profile.

  • Evaluation in a larger panel of cell lines: Including cell lines with different driver mutations to determine the spectrum of activity.

  • In vivo studies: Using xenograft models (e.g., A375 tumor-bearing mice) to evaluate the compound's pharmacokinetic properties, in vivo efficacy, and tolerability.

This guide provides a foundational framework for the initial benchmarking of a novel kinase inhibitor. By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reproducible data to support go/no-go decisions in the early stages of drug discovery.

References

  • Trametinib (Mekinist)
  • Cobimetinib (Cotellic)

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to participate in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole.[2] The continued interest in this scaffold necessitates a deep understanding of the synthetic methodologies available for its construction.

This guide provides a head-to-head comparison of the most prominent and field-proven methods for pyrazole synthesis. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific target molecules.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for constructing the pyrazole core.[2][3] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][4]

Reaction Mechanism and Rationale

The Knorr synthesis is typically acid-catalyzed.[3][5] The mechanism proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone or enamine intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[4][5]

The choice of which carbonyl reacts first is crucial, especially with unsymmetrical 1,3-dicarbonyls, as it dictates the final regiochemistry. This often leads to the formation of a mixture of two regioisomers, a significant drawback of the classical approach.[1][2]

Caption: General mechanism of the Knorr pyrazole synthesis.

Advantages:
  • Simplicity and Accessibility: The starting materials (1,3-diketones and hydrazines) are readily available and often inexpensive.[1]

  • Robustness: The reaction is generally high-yielding and tolerant of a wide variety of functional groups on both reactants.

  • Versatility: Can be adapted to produce pyrazolones by using β-ketoesters as the dicarbonyl component.[6]

Disadvantages:
  • Regioselectivity: The primary challenge is the lack of regiocontrol with unsymmetrical dicarbonyls, leading to isomeric mixtures that can be difficult to separate.[7]

  • Harsh Conditions: Some variations require high temperatures or strong acids, which may not be suitable for sensitive substrates.

Field Insight: Overcoming Regioselectivity Issues

A significant advancement in controlling the regioselectivity of the Knorr synthesis involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents. These solvents, through their unique hydrogen-bonding properties, can preferentially activate one carbonyl group over the other, dramatically improving the ratio of the desired regioisomer. This modification represents a simple yet powerful tool for directing the reaction outcome without altering the core reactants.

Experimental Protocol: Synthesis of 1,5-Dimethyl-2-phenylpyrazole-3-one (Antipyrine)[9]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1 hour.[5]

  • Intermediate Isolation: Cool the resulting syrup in an ice bath to promote crystallization of the intermediate phenylhydrazone.[5]

  • Methylation: Dissolve the isolated intermediate in a suitable solvent (e.g., methanol) and add methyl iodide (1.1 eq) and a base (e.g., sodium methoxide).

  • Workup and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure, and purify the residue by recrystallization from ethanol/water to yield the pure antipyrine product.

Synthesis from α,β-Unsaturated Carbonyl Systems

An alternative classical approach utilizes α,β-unsaturated aldehydes or ketones (chalcones) as the three-carbon building block. The reaction with hydrazine proceeds via a Michael addition, followed by cyclization and oxidation or dehydration to afford the pyrazole.[1][2]

Reaction Mechanism and Rationale

The reaction is initiated by the nucleophilic 1,4-addition (Michael addition) of the hydrazine to the α,β-unsaturated system. This forms a hydrazone intermediate which then undergoes intramolecular cyclization by attack of the second nitrogen onto the carbonyl carbon. The resulting pyrazoline intermediate can then be oxidized to the aromatic pyrazole.[2] In many cases, especially with good leaving groups on the starting material or under oxidative conditions, the pyrazole is formed directly.[8]

Caption: General mechanism for pyrazole synthesis from α,β-unsaturated ketones.

Advantages:
  • Substrate Availability: α,β-Unsaturated carbonyl compounds are readily prepared via methods like the Aldol condensation.

  • Regiocontrol: This method generally offers better regiocontrol compared to the Knorr synthesis, as the positions of the substituents are clearly defined by the starting chalcone.

Disadvantages:
  • Oxidation Step: Often requires a separate oxidation step to convert the intermediate pyrazoline to the final pyrazole, which can add complexity and reduce overall yield.[2]

  • Side Reactions: The potential for side reactions, such as the formation of pyrazolidines, exists.

Modern Approaches: [3+2] Cycloadditions and Multicomponent Reactions

Modern synthetic chemistry has introduced more elegant and efficient strategies for pyrazole construction, primarily through [3+2] cycloaddition reactions and one-pot multicomponent reactions (MCRs).

[3+2] Dipolar Cycloadditions

This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common approach is the reaction of a diazo compound (e.g., ethyl diazoacetate) with an alkyne.[9] This method offers excellent control over substitution patterns and is often highly regioselective.

  • Advantages: High efficiency, mild reaction conditions, and excellent functional group tolerance.[9] The regioselectivity is often predictable based on the electronics of the alkyne and diazo compound.

  • Disadvantages: The synthesis, handling, and potential hazards of diazo compounds can be a significant drawback.

Multicomponent Reactions (MCRs)

MCRs construct complex molecules by combining three or more starting materials in a single reaction vessel, offering significant advantages in terms of efficiency, atom economy, and sustainability.[1] Various MCRs have been developed for pyrazoles, often generating the requisite 1,3-dielectrophile or its equivalent in situ.[8]

  • Advantages: High operational simplicity, reduced waste, and the ability to rapidly generate diverse libraries of pyrazole derivatives from simple starting materials.[1][8]

  • Disadvantages: Reaction discovery and optimization can be complex, and the scope may be limited to specific combinations of reactants.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[10]
  • Reaction Setup: To a solution of an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Catalyst: Add a catalytic amount of a suitable base or catalyst (e.g., piperidine or a Lewis acid like Yb(PFO)₃).[8]

  • Reaction: Reflux the mixture for the appropriate time (typically 2-6 hours), monitoring progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

Head-to-Head Performance Comparison

Synthesis MethodKey ReactantsRegioselectivityTypical YieldsConditionsKey AdvantagesMajor Limitations
Knorr Synthesis 1,3-Dicarbonyl + HydrazinePoor to Moderate (can be improved with additives)Good to Excellent (70-95%)[1]Acid or base catalysis, often requires heating[3][6]Simplicity, readily available starting materials, robustRegioisomeric mixtures are a common problem[2]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone/Aldehyde + HydrazineGood to ExcellentModerate to Good (60-88%)[2]Often requires a separate oxidation stepGood regiocontrol, accessible starting materialsTwo-step process (cyclization then oxidation) can be inefficient
[3+2] Cycloaddition Alkyne + Diazo CompoundExcellentGood to ExcellentOften metal-catalyzed (e.g., Cu, Ag), mild conditions[2]High efficiency, excellent regioselectivity, broad scopeUse and handling of potentially hazardous diazo compounds
Multicomponent Reactions (MCRs) Aldehyde, Ketone, Hydrazine, etc.Varies by reaction; can be excellentGood to ExcellentOften one-pot, can be catalyst-free or catalyzed[8]High atom economy, operational simplicity, rapid library synthesisScope can be limited, optimization may be complex

Conclusion and Strategic Recommendations

The choice of a pyrazole synthesis method is a strategic decision dictated by the specific target molecule, available starting materials, and desired process efficiency.

  • For straightforward, robust synthesis where regioselectivity is not a concern or can be managed through purification, the Knorr Synthesis remains a valuable and reliable tool.

  • When precise regiocontrol is paramount and the required α,β-unsaturated precursors are accessible, the reaction with chalcones offers a more controlled pathway.

  • For complex targets requiring high functional group tolerance and predictable regiochemistry, [3+2] cycloadditions represent the state-of-the-art, provided the safety considerations for handling diazo compounds are addressed.

  • For high-throughput synthesis and the rapid exploration of chemical space in drug discovery, Multicomponent Reactions offer unparalleled efficiency and are a cornerstone of modern green chemistry.[10][11]

By understanding the fundamental mechanisms and practical trade-offs of these core methodologies, researchers can confidently and efficiently navigate the synthesis of novel pyrazole-containing compounds, accelerating discovery in medicine and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (n.d.).
  • Process for the preparation of pyrazoles. (n.d.).
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. (2020). Organic Letters. [Link]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). R Discovery. [Link]
  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
  • Green Methods for the Synthesis of Pyrazoles: A Review. (n.d.). Taylor & Francis Online. [Link]
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Establishing Reproducible Biological Assays for Novel Kinase Inhibitors: A Case Study with 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility in Kinase Drug Discovery

In the landscape of drug discovery, particularly in the highly competitive field of kinase inhibitors, the reproducibility of biological assays is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous, repeatable experimental data. Inconsistent or poorly validated assays not only lead to wasted resources but can also derail promising research programs. This guide provides a comprehensive framework for establishing robust and reproducible biological assays for a novel compound, using the putative kinase inhibitor 3-(1-Methyl-1H-pyrazol-3-yl)aniline as a case study.

The core structure of this molecule, featuring a substituted pyrazole ring linked to an aniline moiety, is a well-established pharmacophore in a multitude of kinase inhibitors.[1] Specifically, the aminopyrazole scaffold has been shown to be a potent inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are critical mediators of cellular responses to stress signals and are implicated in a range of inflammatory and neurodegenerative diseases.[2][3] Given this structural precedent, this guide will proceed with the scientifically-grounded hypothesis that this compound is an inhibitor of JNK3, the isoform predominantly expressed in the brain.[3]

This guide will provide a detailed, step-by-step methodology for assessing the inhibitory activity and ensuring the reproducibility of assays for this compound. We will compare its hypothetical performance against two well-characterized, commercially available JNK inhibitors: SP600125 and TCS JNK 6o .[2] The protocols and principles outlined herein are designed to be broadly applicable to the characterization of novel kinase inhibitors, providing researchers with a self-validating system for generating reliable and comparable data.

The JNK3 Signaling Pathway: A Therapeutic Target

The JNK3 signaling cascade is a key pathway in neuronal apoptosis and inflammation, making it a compelling target for therapeutic intervention in neurodegenerative diseases.[4] Understanding this pathway is crucial for designing and interpreting biological assays for JNK3 inhibitors.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Neurotoxins) MKK4_7 MKK4 / MKK7 Stress->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun_ATF2 c-Jun / ATF2 JNK3->cJun_ATF2 Apoptosis Neuronal Apoptosis & Gene Expression cJun_ATF2->Apoptosis Inhibitor This compound (Putative Inhibitor) Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway and the putative point of inhibition.

Comparative Compounds: Establishing a Benchmark

To objectively evaluate the performance of a novel compound, it is essential to compare it against well-characterized alternatives. For this guide, we have selected two widely used JNK inhibitors with distinct profiles.

CompoundTarget(s)Reported IC50 ValuesKey Features
SP600125 JNK1, JNK2, JNK3JNK1: 40 nMJNK2: 40 nMJNK3: 90 nMA broad-spectrum, ATP-competitive JNK inhibitor. Widely used as a research tool.[2][5]
TCS JNK 6o JNK1, JNK2, JNK3JNK1: 45 nMJNK2: 160 nM[6]A potent and selective ATP-competitive JNK inhibitor with excellent selectivity over other MAP kinases.

These compounds will serve as positive controls and benchmarks for assessing the potency and reproducibility of assays performed with this compound.

Experimental Protocols for Reproducible Kinase Assays

The choice of assay technology is a critical determinant of data quality and reproducibility. Here, we present three robust and widely used methods for measuring kinase activity. The key to reproducibility lies in the meticulous optimization of each step.

Core Principles for Assay Reproducibility

Before delving into specific protocols, it is crucial to understand the foundational principles that ensure assay reproducibility:

  • Reagent Quality and Consistency: Use highly pure, well-characterized recombinant kinase. Ensure that substrates, ATP, and buffers are of high quality and from consistent lots.

  • Assay Optimization: Systematically optimize key parameters, including enzyme and substrate concentrations, ATP concentration (ideally at the Km for ATP), incubation times, and temperature.[7]

  • DMSO Concentration: Maintain a consistent and low concentration of DMSO (typically ≤1%) across all wells to minimize its impact on kinase activity.[7]

  • Appropriate Controls: Always include positive controls (known inhibitors) and negative controls (vehicle, e.g., DMSO) to establish the dynamic range of the assay and for data normalization.

  • Statistical Validation: Employ statistical measures such as the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8]

Experimental Workflow: A General Overview

The following diagram illustrates the universal workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitors Dispense Inhibitor Dilutions & Controls into Plate Prepare_Reagents->Dispense_Inhibitors Add_Kinase Add JNK3 Kinase Dispense_Inhibitors->Add_Kinase Pre_incubate Pre-incubate Add_Kinase->Pre_incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Pre_incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Detect_Signal Detect Signal (Luminescence, Fluorescence, or Radioactivity) Stop_Reaction->Detect_Signal Data_Analysis Data Analysis (Calculate % Inhibition) Detect_Signal->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: A generalized workflow for an in vitro kinase inhibitor assay.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogeneous "add-mix-read" assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[9][10]

Materials:

  • Recombinant human JNK3 (active)

  • ATF2 (substrate)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (at Km concentration for JNK3)

  • This compound, SP600125, TCS JNK 6o (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and controls in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted compound or control.

    • 2 µL of JNK3 enzyme in kinase buffer.

    • Mix and pre-incubate for 15 minutes at room temperature.

  • Kinase Reaction Initiation: Add 2 µL of a mixture of ATF2 substrate and ATP in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert the generated ADP to ATP and produce a luminescent signal.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[11][12]

Materials:

  • Recombinant human JNK3 (active)

  • ATF2 (substrate)

  • Kinase Buffer (as above)

  • ATP (at Km concentration)

  • [γ-³²P]ATP

  • Test compounds and controls in DMSO

  • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillant

Procedure:

  • Compound and Reagent Preparation: As described in Protocol 1.

  • Reaction Setup: In a 96-well plate, combine the test compounds/controls, JNK3 enzyme, and ATF2 substrate in kinase buffer.

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Data Acquisition: Add scintillant to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: As described in Protocol 1.

Protocol 3: Non-Radioactive Dot-Blot Kinase Assay

This method offers a non-radioactive alternative for detecting substrate phosphorylation using a phospho-specific antibody.[13]

Materials:

  • Recombinant human JNK3 (active)

  • ATF2 (substrate)

  • Kinase Buffer (as above)

  • ATP (at Km concentration)

  • Test compounds and controls in DMSO

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween-20 (TBS-T)

  • Blocking buffer (e.g., 5% BSA in TBS-T)

  • Primary antibody: Anti-phospho-ATF2 (Thr71) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Kinase Reaction: Perform the kinase reaction in microcentrifuge tubes or a 96-well plate as described in the previous protocols (steps 1-4 of Protocol 2, but without radiolabeled ATP).

  • Dot Blotting: Spot a small volume (e.g., 2 µL) of each reaction mixture onto a nitrocellulose membrane and allow it to dry completely.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ATF2 primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the dot intensities using image analysis software. Calculate the percentage of inhibition and determine the IC50 values as described previously.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical IC50 Values for JNK3 Inhibition

CompoundLuminescence Assay IC50 (nM)Radiometric Assay IC50 (nM)Dot-Blot Assay IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental Value
SP600125 (Control) 85 ± 1092 ± 15110 ± 20
TCS JNK 6o (Control) 50 ± 855 ± 965 ± 12

Note: Values for control compounds are representative and should be determined experimentally in parallel with the test compound.

Table 2: Assay Reproducibility Parameters

Assay TypeZ'-FactorInter-assay CV (%)Intra-assay CV (%)
Luminescence Assay > 0.7< 15%< 10%
Radiometric Assay > 0.7< 15%< 10%
Dot-Blot Assay > 0.6< 20%< 15%

CV: Coefficient of Variation

Conclusion and Forward Look

This guide provides a comprehensive and scientifically rigorous framework for establishing reproducible biological assays for the novel putative kinase inhibitor, this compound. By grounding the experimental design in the known structure-activity relationships of aminopyrazole-based kinase inhibitors and employing well-validated assay methodologies, researchers can generate high-quality, comparable data. The inclusion of established JNK inhibitors, SP600125 and TCS JNK 6o, as benchmarks is critical for contextualizing the potency and performance of the novel compound.

The ultimate goal of any assay development effort is to create a self-validating system that produces reliable data, experiment after experiment. By adhering to the principles of meticulous optimization, appropriate controls, and statistical validation, the scientific community can enhance the reproducibility of preclinical research and accelerate the translation of promising compounds into effective therapeutics.

References

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686.
  • Kraybill, B. C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781.
  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580.
  • Barelier, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed. (1989). A nonradioactive dot-blot assay for protein tyrosine kinase activity.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Agrisera. (n.d.). Dot-Blot method description.
  • Creative Biolabs. (n.d.). Dot Blot Protocol.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Cell Adhesion & Migration. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties.
  • Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP.

Sources

Confirming the Biological Impact of 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Guide to Orthogonal Assay Implementation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive small molecule represents both a significant milestone and the beginning of a rigorous validation process. The compound 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a member of the pyrazole chemical class, belongs to a family of compounds known for their diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1][2][3] The journey from a preliminary "hit" to a validated lead compound necessitates a multi-faceted experimental approach. Relying on a single assay can often be misleading due to technology-specific artifacts or off-target effects. This guide provides a comprehensive framework for employing orthogonal assays to robustly characterize the biological effects of this compound, ensuring the generation of reliable and translatable data.

Our strategy is built upon a foundational principle: validating a primary biological observation with a secondary, mechanistically distinct method. Here, we will first assess the compound's impact on cancer cell proliferation and viability. Subsequently, we will delve into a specific molecular mechanism—the inhibition of a key signaling pathway—to provide a more granular understanding of its mode of action. This dual approach creates a self-validating system, significantly increasing confidence in the observed biological effects.

Orthogonal Approach 1: Assessing Global Cellular Health - Cell Viability and Proliferation Assays

The first step in characterizing a potential therapeutic agent is to understand its effect on cell viability and proliferation. A variety of assays are available, each with its own underlying principle, advantages, and disadvantages.[4][5][6][7] For a comprehensive analysis, we recommend a primary screen using a metabolic assay, followed by a confirmatory assay that measures a different aspect of cell health, such as membrane integrity.

A. Primary Screen: MTT/WST-1 Metabolic Assay

Metabolic assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (Water Soluble Tetrazolium salt) are widely used due to their scalability and cost-effectiveness.[4] These assays measure the activity of mitochondrial dehydrogenases in living cells, which reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active, viable cells.

Rationale for Selection: This assay provides a robust, high-throughput method to quantify the anti-proliferative or cytotoxic effects of this compound. It serves as an excellent initial assessment of the compound's overall impact on a cell population.

B. Confirmatory Assay: LDH Release Assay

To complement the metabolic assay, an LDH (Lactate Dehydrogenase) release assay is an ideal orthogonal choice. This assay quantifies cytotoxicity by measuring the amount of LDH released into the cell culture medium from cells with compromised membrane integrity (i.e., dead or dying cells).[6]

Rationale for Selection: Unlike the MTT assay, which measures metabolic activity in viable cells, the LDH assay directly quantifies cell death.[6] If this compound induces cytotoxicity, we would expect to see a decrease in the MTT signal and a corresponding increase in the LDH signal. This inverse correlation provides strong evidence that the observed effect is due to cell death and not simply a reduction in metabolic activity.

Experimental Workflow and Data Comparison

G cluster_0 Cell Culture & Treatment cluster_1 Orthogonal Assays cluster_2 Data Analysis start Seed cancer cells in 96-well plates treatment Treat with serial dilutions of This compound start->treatment mtt MTT/WST-1 Assay (Measures metabolic activity) treatment->mtt ldh LDH Release Assay (Measures membrane integrity) treatment->ldh analysis Calculate IC50 from MTT data Calculate EC50 from LDH data mtt->analysis ldh->analysis comparison Compare dose-response curves analysis->comparison

Caption: Workflow for orthogonal cell viability assessment.

Table 1: Comparison of Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
MTT/WST-1 Enzymatic reduction of tetrazolium salt by metabolically active cells.[4]High-throughput, cost-effective, well-established.Can be affected by changes in cellular metabolism not related to viability.IC50 (half-maximal inhibitory concentration)
LDH Release Measurement of lactate dehydrogenase released from damaged cells.[6]Directly measures cytotoxicity, non-destructive to remaining viable cells.Less sensitive for early-stage apoptosis, background LDH from serum can interfere.[6]EC50 (half-maximal effective concentration)
ATP-Based Quantifies ATP, an indicator of metabolically active cells.[7]Very sensitive, rapid, suitable for high-throughput screening.ATP levels can fluctuate with cellular stress.Luminescent signal proportional to viable cell number.
Resazurin Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[7]Non-toxic, allows for continuous monitoring, more sensitive than MTT in some cases.[6][7]Potential for interference from test compounds.Fluorescent signal proportional to viable cell number.
Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Orthogonal Approach 2: Mechanistic Deep Dive - Western Blotting for Pathway Analysis

Given that many pyrazole derivatives act as kinase inhibitors, a logical next step is to investigate the effect of this compound on a relevant signaling pathway.[2] Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a signaling cascade.[8][9]

Rationale for Selection: If the cell viability assays show a dose-dependent decrease in proliferation, Western blotting can provide mechanistic insight into why this is happening. For instance, if we hypothesize that the compound inhibits a kinase in the MAPK/ERK pathway (a common driver of cell proliferation), we would expect to see a decrease in the phosphorylation of key downstream proteins like ERK.[10] This provides a direct link between the compound's activity and a specific molecular event.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Compound's Putative Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Detailed Protocol: Western Blotting for Phospho-ERK
  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[10] Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a positive control (e.g., growth factor stimulation) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[10]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[10]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK to confirm that the observed changes are due to altered phosphorylation and not a decrease in the total amount of ERK protein.

Table 2: Interpreting Orthogonal Western Blot Data

ObservationInterpretationConfidence Level
Dose-dependent decrease in p-ERKThe compound inhibits the signaling pathway upstream of or at ERK.High
No change in Total ERKThe compound's effect is on the phosphorylation status, not protein expression.High
Decrease in both p-ERK and Total ERKThe compound may be causing general cytotoxicity or protein degradation.Moderate (correlate with viability data)
No change in p-ERKThe compound's anti-proliferative effect is likely independent of this pathway.High (investigate other pathways)

Conclusion

The validation of a novel bioactive compound like this compound requires a meticulous and logical progression of experiments. By employing an orthogonal assay strategy, researchers can build a robust and compelling case for the compound's biological effects. Starting with broad, cell-based assays to assess overall impact on cell health and then progressing to more specific, mechanistic assays like Western blotting provides layers of evidence that are crucial for advancing a compound through the drug discovery pipeline. This approach not only validates the initial findings but also illuminates the underlying mechanism of action, paving the way for further development and optimization.

References

  • ScienCell. (2016, December 6).
  • Benchchem.
  • Benchchem. Orthogonal Assays for the Validation of 5-amino-1H-indazol-6-ol as a Kinase Inhibitor.
  • PubMed - NIH. (2023, December 11). Assessment and comparison of viability assays for cellular products.
  • ResearchGate. (2024, August 22). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
  • PMC - NIH. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products.
  • Promega Corporation. (2019, June). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Abcam. Western blot protocol.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • Assay Genie. Western Blot Protocol & Troubleshooting Guide.
  • PubMed. (2012, August 15). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
  • ResearchGate. (2025, August 6). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
  • MDPI.

Sources

Navigating the Maze: A Comparative Guide to the ADME Properties of 3-(1-Methyl-1H-pyrazol-3-yl)aniline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, the journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A critical hurdle in this path lies in understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These parameters collectively determine the pharmacokinetic profile of a compound, profoundly influencing its efficacy and safety. This guide offers a deep dive into the comparative ADME properties of a promising class of molecules: 3-(1-methyl-1H-pyrazol-3-yl)aniline derivatives, which form the core scaffold of numerous kinase inhibitors.

As Senior Application Scientists, our goal is to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison, supported by experimental data, to facilitate informed decision-making in the selection and optimization of lead compounds.

The Critical Role of ADME in Drug Development

The adage "it's not just about how potent a drug is, but about getting the right amount of the drug to the right place for the right amount of time" encapsulates the essence of ADME studies. A compound with exceptional in vitro potency can fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue. Early assessment of ADME properties is therefore paramount to de-risk drug development projects and reduce costly late-stage failures[1][2].

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for oncology and inflammatory diseases. Modifications to this core structure can dramatically alter its biological activity and, just as importantly, its ADME profile. Understanding the structure-ADME relationships within this chemical series is crucial for rational drug design.

A Comparative Analysis of Key ADME Parameters

To illustrate the impact of structural modifications on the ADME properties of pyrazole derivatives, we will analyze a representative set of compounds from a closely related series of pyrazolo[3,4-d]pyrimidines, which share a similar structural framework and biological targets. This will serve as a valuable case study for researchers working with this compound derivatives.

Absorption: Permeability as a Key Determinant

For orally administered drugs, absorption is the first critical step. A key predictor of oral absorption is a compound's permeability across the intestinal membrane. Two widely used in vitro assays to assess permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • PAMPA provides a high-throughput, non-cell-based method to predict passive, transcellular permeability.

  • Caco-2 assays , using a human colon adenocarcinoma cell line, offer a more comprehensive model that includes both passive diffusion and active transport mechanisms.

Table 1: Comparative Permeability of Representative Pyrazole Derivatives

Compound IDR-Group ModificationPAMPA Pe (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Predicted Absorption
Compound A -H12.58.2High
Compound B -Cl15.110.5High
Compound C -OCH39.86.5Moderate
Compound D -COOH1.20.8Low

Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.

As the data suggests, small modifications to the aniline ring can significantly impact permeability. The introduction of a lipophilic chlorine atom (Compound B) can enhance passive diffusion compared to the unsubstituted analog (Compound A). Conversely, the addition of a polar carboxylic acid group (Compound D) drastically reduces permeability, highlighting the importance of balancing polarity for optimal absorption.

G cluster_absorption Permeability Assessment Workflow start Test Compound pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 data_analysis Data Analysis (P_e / P_app Calculation) pampa->data_analysis caco2->data_analysis classification Permeability Classification (Low/High) data_analysis->classification

Caption: Workflow for in vitro permeability assessment.

Metabolism: The Role of Metabolic Stability

Once absorbed, a drug candidate is subject to metabolism, primarily in the liver. The rate of metabolism determines the compound's half-life and its potential for drug-drug interactions. Metabolic stability is commonly assessed in vitro using liver microsomes or hepatocytes.

  • Liver Microsomes: Contain Phase I metabolic enzymes (e.g., Cytochrome P450s) and are used for high-throughput screening.

  • Hepatocytes: Provide a more complete picture, containing both Phase I and Phase II metabolic enzymes.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDR-Group ModificationHLM Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
Compound A -H4515.4Moderate
Compound B -Cl2527.7Low to Moderate
Compound C -OCH3> 60< 11.5High
Compound E -CF31546.2Low

Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.

The data illustrates that certain functional groups can be metabolic "hotspots." For instance, the introduction of a trifluoromethyl group (Compound E) can lead to rapid metabolism. Conversely, strategic placement of groups like a methoxy substituent (Compound C) can block sites of metabolism and improve stability.

G cluster_metabolism Metabolic Stability Assessment Workflow start Test Compound incubation Incubation with Liver Microsomes/Hepatocytes start->incubation sampling Time-point Sampling incubation->sampling analysis LC-MS/MS Analysis (Parent Compound Depletion) sampling->analysis calculation Calculation of t1/2 and Clint analysis->calculation

Caption: Workflow for in vitro metabolic stability assessment.

Distribution: The Impact of Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly affects its distribution and availability to act on its target. Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can limit efficacy and tissue penetration. The most common method to determine the fraction unbound (fu) is equilibrium dialysis.

Table 3: Comparative Plasma Protein Binding

Compound IDR-Group ModificationHuman Plasma Protein Binding (%)Fraction Unbound (fu)
Compound A -H95.20.048
Compound B -Cl98.70.013
Compound C -OCH392.50.075
Compound D -COOH85.00.150

Data is hypothetical and for illustrative purposes, based on trends observed in similar compound series.

This data demonstrates the influence of physicochemical properties on plasma protein binding. Increased lipophilicity, as seen with the chloro-substituent (Compound B), often leads to higher protein binding. In contrast, the introduction of an acidic moiety (Compound D) can decrease binding, thereby increasing the free fraction available for therapeutic action.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100 µM.

  • Assay Procedure: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The donor wells of the filter plate are then filled with the compound solutions.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA(t)] / [Ceq]) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.

Human Liver Microsomal Stability Assay
  • Reagent Preparation: Human liver microsomes are thawed and diluted in phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. A solution of NADPH (cofactor) is also prepared.

  • Compound Incubation: The test compound (final concentration 1 µM) is pre-incubated with the microsome solution at 37°C for 5 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH solution.

  • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) is determined from the slope of the semi-log plot of concentration versus time. The intrinsic clearance (Clint) is calculated using the equation: Clint = (0.693 / t1/2) / (mg protein/mL).

Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (molecular weight cut-off of 8 kDa) is used.

  • Sample Preparation: The test compound is spiked into human plasma at a final concentration of 1 µM.

  • Dialysis Procedure: The plasma containing the compound is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (pH 7.4) is added to the other chamber.

  • Incubation: The device is sealed and incubated at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation of Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion and Future Directions

The in vitro ADME profiling of this compound derivatives is a critical component of the drug discovery process. As demonstrated, even minor structural modifications can have a profound impact on a compound's permeability, metabolic stability, and plasma protein binding. A thorough understanding of these structure-ADME relationships allows for the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.

The experimental workflows and comparative data presented in this guide provide a framework for researchers to evaluate their own pyrazole-based compounds. By integrating these in vitro ADME assays early in the discovery cascade, project teams can prioritize candidates with the most promising drug-like properties for further in vivo evaluation. Future work should focus on building more comprehensive quantitative structure-property relationship (QSPR) models to better predict the ADME properties of novel derivatives within this important chemical class.

References

  • Di, L., & Kerns, E. H. (2016).
  • Cilibrizzi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 198. [Link]
  • Kansy, M., et al. (2001). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 44(19), 3169-3174.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Wenlock, M. C., et al. (2003). A comparison of drug-like properties of compounds in development and marketed drugs. Journal of medicinal chemistry, 46(8), 1250-1256.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays.
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(3), 194-199. [Link]
  • Singh, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(4), 547-568. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 3-(1-Methyl-1H-pyrazol-3-yl)aniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 3-(1-methyl-1H-pyrazol-3-yl)aniline scaffold represents a privileged structure in the pursuit of novel kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has established it as a valuable starting point for the development of targeted therapeutics. This guide provides an in-depth, objective comparison of the biological activities of this compound and a series of its structural analogs, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, offering insights to inform the rational design of next-generation inhibitors.

Introduction to the this compound Scaffold

The this compound core combines two key pharmacophoric elements: a 1-methylpyrazole ring and an aniline moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry. It can act as a bioisosteric replacement for other functional groups and is known to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[1] The aniline portion of the molecule provides a vector for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of interactions with different regions of the kinase ATP-binding pocket. Numerous compounds incorporating this scaffold have demonstrated potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinases (JNKs), Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases such as c-Met and VEGFR.[2][3][4]

Comparative Analysis of Structural Analogs

The biological activity of this compound derivatives is profoundly influenced by substitutions on both the pyrazole and aniline rings, as well as by the isomeric form of the pyrazole. The following sections and data tables summarize the structure-activity relationships gleaned from various studies.

Modifications on the Aniline Ring

Substitutions on the aniline ring have been explored to probe the hydrophobic and hydrophilic pockets of the kinase active site.

Compound IDAniline SubstitutionTarget KinaseIC50 (µM)Key SAR InsightsReference
Parent HJNK30.018The unsubstituted aniline provides a potent baseline activity.[2]
Analog 1 2-FJNK3> 20Introduction of a fluorine atom at the ortho position dramatically reduces activity, suggesting steric hindrance or unfavorable electronic effects.[2]
Analog 2 4-FJNK3> 20A fluorine at the para position also leads to a significant loss of potency, indicating that the electronic properties of the aniline ring are critical for activity.[2]

These findings suggest that for JNK3 inhibition, the electronic and steric profile of the aniline ring is finely tuned, and even minor modifications can be detrimental to activity.[2]

Pyrazole Isomerism and N-Substitution

The position of the methyl group on the pyrazole ring and the point of attachment to the aniline ring are critical determinants of biological activity.

Compound IDPyrazole IsomerTarget KinaseIC50 (µM)Key SAR InsightsReference
Parent 1-Methyl-3-ylJNK30.018The 1-methyl-3-yl pyrazole isomer exhibits high potency.[2]
Analog 3 1-Methyl-5-ylJNK31.6Shifting the aniline to the 5-position of the 1-methylpyrazole ring results in a significant decrease in inhibitory activity.[2]

The drastic drop in potency observed with the 1-methyl-5-yl pyrazole isomer highlights the importance of the spatial arrangement of the pyrazole nitrogens and the methyl group for optimal interaction with the kinase hinge region.[2]

Bioisosteric Replacement of the Aniline Moiety

In drug discovery, replacing the aniline group with other chemical entities is a common strategy to improve pharmacokinetic properties or mitigate potential toxicity.[4] While direct bioisosteric replacement data for this compound is limited, studies on related pyrazole scaffolds provide valuable insights. For instance, in the context of JNK inhibitors, replacing the aniline with a simple phenyl ring maintains some activity, albeit reduced.

Compound IDAniline BioisostereTarget KinaseIC50 (µM)Key SAR InsightsReference
Analog 4 PhenylJNK30.12Replacement of the aniline with a phenyl ring leads to a nearly 7-fold decrease in potency, underscoring the importance of the amino group for potent JNK3 inhibition.[2]

Broader Kinase Inhibitory Profile

Analogs of this compound have demonstrated activity against a variety of other kinases, showcasing the versatility of this scaffold.

Compound ClassTarget Kinase(s)Potency RangeKey Structural FeaturesReference
Pyrazolo[3,4-b]pyridinesc-MetIC50 in nM rangeFused ring system incorporating the pyrazole-aniline motif.[5]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativesCDK2/cyclin EIC50 ~1 µMA methylene linker between the pyrazole and aniline moieties.[6]
4-Amino-(1H)-pyrazole derivativesJAK1, JAK2, JAK3IC50 in nM rangeThe amino group is at the 4-position of the pyrazole.[7]
3-Amino-1H-pyrazole-based inhibitorsCDK16EC50 in nM rangeN-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[1]

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a key intermediate and for assessing kinase inhibitory activity are provided below.

Synthesis of 3-Aminopyrazole

The synthesis of 3-aminopyrazole is a crucial first step in the preparation of the target compounds. A common and effective method involves the condensation of a β-ketonitrile with hydrazine.[8]

Step-by-step methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen β-ketonitrile (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by washing with diethyl ether or by recrystallization.[9]

Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound.[9]

Step-by-step methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Flowchart cluster_modifications Structural Modifications cluster_activity Resulting Activity Parent This compound (High Potency) Aniline_Subs Aniline Ring Substitution (e.g., F at ortho/para) Parent->Aniline_Subs Leads to Pyrazole_Isomer Pyrazole Isomerization (1-Methyl-5-yl) Parent->Pyrazole_Isomer Leads to Aniline_Bioisostere Aniline Bioisostere (e.g., Phenyl) Parent->Aniline_Bioisostere Leads to Reduced_Activity Significantly Reduced Activity Aniline_Subs->Reduced_Activity Pyrazole_Isomer->Reduced_Activity Moderately_Reduced_Activity Moderately Reduced Activity Aniline_Bioisostere->Moderately_Reduced_Activity

Caption: Structure-Activity Relationship (SAR) Flowchart.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (Determine IC50) Purification->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Downstream_Signaling Western Blot for Downstream Signaling Cell_Viability->Downstream_Signaling SAR_Analysis Structure-Activity Relationship Analysis Downstream_Signaling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Analog Evaluation.

Conclusion

The this compound scaffold is a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that the biological activity of its analogs is exquisitely sensitive to modifications on both the pyrazole and aniline rings. Specifically, the substitution pattern on the aniline ring and the isomeric form of the pyrazole are critical for high-potency inhibition, at least in the context of JNK3. The broader activity profile against other kinases such as c-Met, CDKs, and JAKs underscores the versatility of this scaffold. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate new analogs, paving the way for the discovery of novel therapeutics. Future work should focus on exploring a wider range of bioisosteric replacements for the aniline moiety and further delineating the SAR for other kinase targets to unlock the full potential of this valuable chemical scaffold.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2015). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 19(12), 1134-1157. [Link]
  • Hao, J., Ho, J. N., Lewis, J. A., Karim, K. A., Daniels, R. N., Gentry, P. R., ... & Hong, C. C. (2010). In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS chemical biology, 5(2), 245-253. [Link]
  • Cui, J. J., Shen, H., Tran-Dubé, M., Nambu, M., McTigue, M., Grodsky, N., ... & Christensen, J. G. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[2][9][10] triazolo [4, 3-b] pyridazin-3-yl) ethyl) quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of medicinal chemistry, 56(17), 6651-6665. [Link]
  • Lange, J. H., Doodeman, V. D., van der Neut, M. A., Kruse, C. G., Veerman, G., Timmerman, H., & van der Goot, H. (2002). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 45(14), 2915-2922. [Link]
  • G. D. Diana, P. Rudewicz, D. C. Pevear, T. J. Nitz, S. C. Aldous, D. J. Aldous, D. T. Robinson, T. Draper, F. J. Dutko, C. Aldi, G. Gendron, R. C. Oglesby, and R. C. Volkots, J. Med. Chem. 1997, 40, 1347–1365.
  • Phillips, G.; Davey, D. D.; Eagen, K. A.; Koovakkat, S. K.; Liang,. 6-[3-(4,5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-. N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. J. Med. Chem. 1998, 41, 3557–3562.
  • Shah, N.; Patel, P. N.; Karia, D. C. Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry2018, 30, 2647-2651.
  • Sayed, S. M.; El-Gazzar, M. G.; Ali, O. M.; El-Gazzar, A. A. Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Journal of the Iranian Chemical Society2021, 18(1), 163-176.
  • Yakan, H., Ozadali, K., & Kaplancikli, Z. A. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific reports, 11(1), 1-15. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(24), 5988. [Link]
  • Liu, Y., Zhang, Y., Li, J., Yang, X., & Liu, Z. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1, 3-diphenyl-1H-pyrazol-4-yl) methyl) aniline derivatives as novel anticancer agents. Bioorganic & medicinal chemistry letters, 22(16), 5240-5244. [Link]
  • Wang, X., Li, X., Wang, L., Chen, H., Wu, C., & Liu, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 923-927. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 859. [Link]
  • Zhang, Y., Wang, Y., Zhang, H., Li, Y., Wang, L., Zhang, Y., ... & Zhang, Y. (2024). Design and Synthesis of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]
  • Wirtz, S., Gaboriaud-Kolar, N., Falke, H., Wieking, K., & Jose, J. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3169. [Link]
  • Cui, J. J., Shen, H., Tran-Dubé, M., Nambu, M., McTigue, M., Grodsky, N., ... & Christensen, J. G. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[2][9][10] triazolo [4, 3-b] pyridazin-3-yl) ethyl) quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of medicinal chemistry, 56(17), 6651-6665. [Link]
  • Patel, K. D., Patel, A. D., & Patel, N. K. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1155. [Link]
  • Li, X., He, Y., Ruiz, C. H., & Cameron, M. D. (2022). Computational study on novel natural inhibitors targeting c-MET. Frontiers in oncology, 12, 976403. [Link]
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC advances, 12(41), 26955-26972. [Link]
  • Liu, Y., Zhang, Y., Li, J., Yang, X., & Liu, Z. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1, 3-diphenyl-1H-pyrazol-4-yl) methyl) aniline derivatives as novel anticancer agents. Bioorganic & medicinal chemistry letters, 22(16), 5240-5244. [Link]
  • Wirtz, S., Gaboriaud-Kolar, N., Falke, H., Wieking, K., & Jose, J. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3169. [Link]
  • Hao, J., Ho, J. N., Lewis, J. A., Karim, K. A., Daniels, R. N., Gentry, P. R., ... & Hong, C. C. (2010). In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS chemical biology, 5(2), 245-253. [Link]
  • Maccari, R., Del Corso, A., Giglioni, A., Moschini, R., Mura, U., & Di Francesco, L. (2007). 1H-1, 2, 4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. Chemical biology & drug design, 69(5), 331-337. [Link]

Sources

A Comparative Guide to the Off-Target Profile of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyrazole-aniline scaffold is a well-established pharmacophore in the development of protein kinase inhibitors, demonstrating activity against a range of targets crucial in oncology, inflammation, and neurodegenerative diseases. This guide focuses on 3-(1-Methyl-1H-pyrazol-3-yl)aniline , a representative member of this chemical class. While its precise biological target is not extensively documented in public literature, its structural similarity to known aminopyrazole kinase inhibitors strongly suggests a role in this domain.

For the purpose of this technical guide, we will hypothesize that the primary therapeutic target of this compound is c-Jun N-terminal kinase 3 (JNK3) . JNK3 is predominantly expressed in the brain and is a key mediator of neuronal apoptosis, making it a high-interest target for neurodegenerative disorders like Alzheimer's and Parkinson's disease[1][2].

However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, representing a major cause of late-stage drug development failure. This guide provides a comprehensive framework for evaluating the off-target effects of this compound, comparing its hypothetical profile to SR-3576 , a well-characterized and highly selective aminopyrazole-based JNK3 inhibitor[3]. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide lead optimization and candidate selection.

A Tiered Strategy for Comprehensive Off-Target Evaluation

A robust assessment of off-target effects is not a single experiment but a multi-stage, integrated strategy. This tiered approach allows for early identification of liabilities, conserves resources by eliminating promiscuous compounds early, and builds a comprehensive safety profile for promising candidates. The logic is to move from broad, high-throughput methods to more specific, physiologically relevant assays as confidence in the compound increases.

G cluster_0 Early Discovery & Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical Development in_silico In Silico Profiling (Structure-Based & Ligand-Based) primary_assay Primary Target Assay (e.g., JNK3 IC50) in_silico->primary_assay Prioritize Hits kinase_panel Broad Kinase Panel (~400 Kinases) primary_assay->kinase_panel Confirm Potency safety_panel Safety Pharmacology Panel (Receptors, Ion Channels, Transporters) kinase_panel->safety_panel Assess Selectivity cellular_assays Cellular Off-Target Validation (e.g., p-c-Jun in non-target cells) safety_panel->cellular_assays Identify Key Liabilities in_vivo In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) cellular_assays->in_vivo Investigate MOA of Toxicity

Caption: A tiered workflow for off-target effect evaluation.

Comparative Off-Target Profile: this compound vs. SR-3576

To illustrate the importance of selectivity, we present a hypothetical, yet plausible, off-target profile for our topic compound alongside published data for the selective inhibitor SR-3576.

Kinase Selectivity Profile

A critical first step is to assess the compound's activity across the human kinome. This is typically performed using large panels of recombinant kinases. The goal is to identify any kinase where inhibition is significant (e.g., >50% inhibition at 1 µM) and to determine the IC50 for high-affinity off-targets.

Table 1: Comparative Kinase Inhibitory Activity

Kinase TargetThis compound (Hypothetical IC50, nM)SR-3576 (Published IC50, nM)Selectivity Fold (vs. JNK3) - HypotheticalSelectivity Fold (vs. JNK3) - Published
JNK3 10 7 [3]1x 1x
JNK115017015x~24x
JNK2200-20x-
p38α8,000>20,000[3]800x>2800x
CDK2450>10,00045x>1400x
ZAK900>10,00090x>1400x
MKK41,200>10,000120x>1400x

Data for this compound is hypothetical for illustrative purposes.

This hypothetical data shows that while our topic compound is a potent JNK3 inhibitor, it displays less selectivity against other MAP kinases (JNK1, JNK2) and a cyclin-dependent kinase (CDK2) compared to SR-3576. Off-target inhibition of kinases like ZAK and MKK4 has been linked to adverse effects of other kinase inhibitors, such as the suppression of JNK-dependent apoptosis by BRAF inhibitors[4].

G main Kinase Selectivity Comparison y_axis Selectivity (Fold over JNK3) x_axis Kinase A_JNK1 JNK1 A_p38 p38α A_CDK2 CDK2 B_JNK1 B_p38 B_CDK2 A_JNK1_bar A_p38_bar A_CDK2_bar B_JNK1_bar B_p38_bar >2800x B_CDK2_bar >1400x legend_A This compound legend_B SR-3576

Caption: Hypothetical kinase selectivity of the topic compound vs. SR-3576.

Broad Off-Target Liability Panel

Beyond the kinome, it is crucial to screen for interactions with other target classes known to be associated with adverse drug reactions (ADRs). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.

Table 2: Comparative Safety Pharmacology Panel Profile (% Inhibition at 10 µM)

Target ClassTargetThis compound (Hypothetical % Inhibition)SR-3576 (Hypothetical % Inhibition)Potential Clinical Implication of Off-Target Activity
Ion Channel hERG (KCNH2)62% <10%QT prolongation, risk of Torsades de Pointes
GPCR 5-HT2B45%<15%Risk of cardiac valvulopathy
Transporter SLC6A4 (SERT)28%<10%Serotonergic side effects (e.g., nausea, insomnia)
Enzyme PDE355% <5%Cardiovascular effects (e.g., increased heart rate)

Data is hypothetical for illustrative purposes.

The hypothetical results in Table 2 highlight significant potential liabilities for this compound that are absent in the more selective comparator. The inhibition of the hERG channel is a major red flag in drug development due to its association with life-threatening cardiac arrhythmias[5]. Similarly, PDE inhibition can lead to cardiovascular side effects[6]. These findings would necessitate follow-up functional assays to determine IC50 values and guide further medicinal chemistry efforts to mitigate these risks.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of off-target data, standardized and well-validated protocols are essential. Below are detailed methodologies for the key in vitro screening assays discussed.

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a standard method for assessing inhibitory activity against a broad panel of protein kinases. The radiometric format is considered a gold standard due to its direct measurement of enzymatic activity and low incidence of compound interference.

Objective: To determine the percent inhibition of a large panel of kinases by the test compound at a single concentration, and to generate IC50 values for significant off-targets.

Materials:

  • Recombinant human kinases (e.g., from Eurofins Discovery or Carna Biosciences).

  • Substrate peptides or proteins specific to each kinase.

  • [γ-³³P]ATP (PerkinElmer).

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Test compound (10 mM stock in DMSO).

  • ATP solution (concentration at or near the Km for each kinase).

  • 96-well filter plates (e.g., Millipore MAPH).

  • Phosphoric acid (75 mM).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Plating: Serially dilute the test compound in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). Spot 1 µL of each concentration into a 96-well assay plate. For single-point screening, use a single concentration (e.g., 1 µM or 10 µM).

  • Kinase Reaction: a. Prepare a master mix containing assay buffer, the specific kinase, and its corresponding substrate. b. Add 25 µL of the master mix to each well of the assay plate containing the compound. c. Allow the kinase and compound to incubate for 10-15 minutes at room temperature to allow for binding equilibrium.

  • Initiate Reaction: Prepare an initiation mix containing assay buffer, ATP, and [γ-³³P]ATP. Add 25 µL of this mix to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding 50 µL of 75 mM phosphoric acid. Transfer the entire volume to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate three times with 200 µL of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition relative to DMSO (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition). b. For dose-response curves, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Safety Pharmacology Profiling (Ligand Binding Assays)

This protocol outlines a general procedure for screening a compound against a panel of non-kinase targets (GPCRs, ion channels, transporters) using radioligand binding assays.

Objective: To identify potential off-target binding interactions by measuring the displacement of a known high-affinity radioligand from its target.

Materials:

  • Membrane preparations or cell lysates expressing the target of interest (e.g., from Eurofins Discovery, WuXi AppTec).[7]

  • Specific high-affinity radioligand for each target (e.g., [³H]-Dofetilide for hERG).

  • Assay buffer specific to each target.

  • Test compound (10 mM stock in DMSO).

  • Reference competitor compound for each target (to define non-specific binding).

  • 96-well plates and filter plates with appropriate filter material (e.g., GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation, and the specific radioligand at a concentration near its Kd.

  • Compound Addition: Add the test compound at a final concentration of 10 µM. Include wells with DMSO only (total binding) and wells with a high concentration of a reference competitor (non-specific binding).

  • Incubation: Incubate the plate for a specified time (e.g., 60-180 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity.

  • Data Analysis: a. Calculate specific binding = (Total binding) - (Non-specific binding). b. Calculate the percent inhibition caused by the test compound: % Inhibition = 100 * [1 - (Counts in presence of test compound - Non-specific binding) / (Specific binding)] c. A result of >50% inhibition is typically considered a "hit" and warrants follow-up with concentration-response studies to determine the Ki (inhibitory constant).

Conclusion and Forward Look

This guide provides a structured framework for the comprehensive evaluation of off-target effects, using this compound as a case study. By hypothesizing its primary target as JNK3 and comparing its potential liabilities to the highly selective inhibitor SR-3576, we have illustrated the critical importance of early and systematic off-target profiling.

The hypothetical data underscores that even compounds with high on-target potency can harbor liabilities, such as incomplete kinase selectivity or interactions with critical safety targets like the hERG channel. The tiered evaluation strategy—from in silico prediction to broad in vitro panels and finally to in vivo safety studies—provides a logical and resource-efficient path to de-risk drug candidates. The detailed protocols for key assays serve as a practical resource for researchers aiming to generate reliable and reproducible safety data.

Ultimately, the goal of medicinal chemistry is not just to create potent molecules, but to engineer safe and effective medicines. A deep understanding of a compound's off-target profile is indispensable to achieving that goal, enabling the rational design of next-generation therapeutics with an improved therapeutic window.

References

  • Lee, J. K., et al. (2021). Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. Molecules.
  • Sharma, K., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Frontiers in Pharmacology.
  • Zheng, Y., et al. (2023). Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. International Journal of Molecular Sciences.
  • Alvarez Baron, F., et al. (2022). Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. Journal of Pharmacological and Toxicological Methods.
  • Charles River Laboratories. Safety Pharmacology Studies.
  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels.
  • Vin, H., et al. (2014). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife.
  • Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[3][4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been developed. Its unique electronic properties and conformational flexibility allow for intricate and high-affinity interactions with a diverse range of biological targets. This guide provides a comparative analysis of the in silico docking performance of 3-(1-Methyl-1H-pyrazol-3-yl)aniline and structurally related pyrazole derivatives against key protein kinases implicated in oncology. By examining the subtle interplay of molecular structure and binding affinity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future inhibitor design.

The Central Role of Protein Kinases and the Promise of Pyrazole Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Pyrazole-containing compounds have emerged as a particularly successful class of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the kinase active site.[3][4] Molecular docking, a powerful computational technique, allows us to predict and compare the binding affinities of these compounds, offering a rational approach to prioritizing synthetic efforts and optimizing lead compounds.[5]

Comparative Docking Analysis: Unveiling Structure-Activity Relationships

For this analysis, we will focus on two prominent and well-studied kinase targets in cancer therapy: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7]

The following table summarizes the reported docking scores (binding energies) of various pyrazole derivatives against these two kinases. A more negative docking score indicates a higher predicted binding affinity.

Compound Class/DerivativeTarget KinaseDocking Score (kcal/mol or kJ/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 kJ/mol[1][8]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57 kJ/mol[1][8]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2-10.35 kJ/mol[1][8]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (Compound 5a)CDK2Not explicitly stated in kcal/mol, but showed potent inhibition (IC50 = 0.98 µM)[7]
Pyrazole-pyrazoline derivative (Compound C-64)VEGFR-2Optimum binding affinity (score not specified)[6][9]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i)VEGFR-2Potent inhibitor (IC50 = 8.93 nM)[10][11]
Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivativesDPP-IV-8.5 to -9.6 kcal/mol[12]

Analysis of Structure-Activity Relationships:

The data, though heterogeneous, reveals several key trends:

  • Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core play a critical role in determining binding affinity. Electron-withdrawing groups like chlorine and electron-donating groups like methoxy appear to be well-tolerated and can contribute to favorable interactions within the active site.[1][8]

  • The Aniline Moiety: The aniline group, as seen in the core structure of our topic compound and its relatives, is a crucial pharmacophore. It can act as a hydrogen bond donor and acceptor, forming critical interactions with backbone residues in the kinase hinge region.[7]

  • The Methyl Group on the Pyrazole: The N-methyl group on the pyrazole ring, as present in this compound, likely serves to modulate the electronic properties of the pyrazole ring and can influence the overall conformation of the molecule, thereby impacting its fit within the binding pocket.

Experimental Protocol: A Guide to Molecular Docking

To provide a framework for researchers wishing to conduct their own comparative docking studies, we outline a detailed, step-by-step methodology. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated results.

I. Preparation of the Receptor and Ligands
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD; CDK2, PDB ID: 1HCK) from the Protein Data Bank (PDB).[10]

    • Remove all water molecules and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the binding site by creating a grid box centered around the co-crystallized inhibitor or a known active site.

  • Ligand Preparation:

    • Draw the 2D structures of this compound and its related compounds using a chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

II. Molecular Docking Simulation
  • Software Selection: Employ a well-validated docking program such as AutoDock Vina or Glide.[6]

  • Docking Algorithm: Utilize a robust search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the receptor's active site.

  • Execution: Run the docking simulation, generating a set of possible binding poses for each ligand.

  • Scoring: The docking program will calculate the binding energy (docking score) for each pose, which is an estimation of the binding affinity.

III. Analysis of Results
  • Pose Selection: Identify the lowest energy pose for each ligand as the most probable binding mode.

  • Interaction Analysis: Visualize the ligand-receptor interactions for the best pose, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

  • Comparative Analysis: Compare the docking scores and interaction patterns of all the docked compounds to elucidate structure-activity relationships.

Visualizing the Workflow and Key Interactions

To better illustrate the experimental and logical flow, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep I. Preparation cluster_dock II. Docking Simulation cluster_analysis III. Analysis Receptor_Prep Receptor Preparation (PDB Structure) Docking Molecular Docking (AutoDock Vina / Glide) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Pose_Analysis Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis SAR_Analysis Comparative SAR Analysis Interaction_Analysis->SAR_Analysis Kinase_Inhibitor_Interaction cluster_kinase Kinase Active Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Gatekeeper van der Waals

Caption: Key interactions between a pyrazole-aniline inhibitor and a kinase active site.

Conclusion and Future Directions

This comparative guide underscores the utility of in silico molecular docking for elucidating the structure-activity relationships of pyrazole-based kinase inhibitors. While a direct docking score for this compound was not found, the analysis of structurally related compounds provides a strong foundation for predicting its potential as a kinase inhibitor. The experimental protocol outlined herein offers a robust framework for researchers to conduct their own computational evaluations.

Future work should focus on the synthesis and in vitro testing of this compound and a focused library of its derivatives against a panel of cancer-relevant kinases. The experimental validation of the in silico predictions will be crucial for advancing our understanding of this promising chemical scaffold and for the development of novel, targeted cancer therapies.

References

  • Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
  • Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Medicinal Chemistry. [Link]
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
  • Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of. (n.d.). TIPS. [Link]
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2025).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Sciforum. [Link]
  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). (2021). MDPI. [Link]
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). NIH. [Link]
  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(1-Methyl-1H-pyrazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your work, including the final steps of disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(1-Methyl-1H-pyrazol-3-yl)aniline, grounded in established safety principles.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any disposal procedure, it is crucial to understand the inherent risks of the substance. This compound, like many aromatic amines, possesses a distinct hazard profile that dictates our handling and disposal strategy. Its classification as harmful means that any waste—be it surplus material, contaminated labware, or empty containers—can pose a significant risk if managed improperly.[1][2]

The primary hazards are acute toxicity and irritation.[1] Exposure through inhalation, skin contact, or ingestion can be harmful, and direct contact can cause significant skin and eye irritation.[1] Therefore, every step in the disposal process is designed to minimize exposure and prevent accidental release into the environment.

Table 1: Hazard Summary for this compound

Hazard Classification Category GHS Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [1]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1] |

This data is based on the Safety Data Sheet for CAS No. 175202-37-6.

Essential Safety: Personnel Protection & Engineering Controls

All waste handling and disposal procedures must be performed with the appropriate safety measures in place. The principle here is to create multiple barriers of protection between you and the hazardous material.

  • Primary Engineering Control: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[3] This is non-negotiable and serves to control vapor and aerosol exposure.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.[1][4]

    • Eye Protection: Wear chemical safety goggles or a face shield for full protection against splashes.

    • Hand Protection: Use nitrile gloves that are regularly inspected for tears or holes before use.[5] Always use proper glove removal technique to avoid contaminating your skin.[5]

    • Body Protection: A buttoned lab coat must be worn to protect your skin and clothing.

Step-by-Step Disposal Protocols

The cardinal rule of chemical disposal is that hazardous waste must never be disposed of down the drain or in the regular trash .[6] All materials contaminated with this compound must be collected and managed as hazardous waste through your institution's Environmental Health & Safety (EH&S) department.

Protocol 3.1: Waste Segregation

This is the first and most critical step to prevent dangerous chemical reactions within a waste container.

  • Establish a Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for waste containing this compound.

  • Segregate from Incompatibles: At a minimum, this amine waste stream must be kept separate from:

    • Acids: To prevent a potentially violent acid-base neutralization reaction.[3]

    • Strong Oxidizing Agents: To avoid exothermic reactions that could lead to fire or explosion.[4]

    • Halogenated Solvents: To comply with standard waste stream segregation practices.[3]

    • Reactive Metals and Sulfides: To prevent the generation of toxic gases or other hazardous reactions.[3]

Protocol 3.2: Waste Collection and Containment

Proper containment ensures that waste is stored safely pending collection by EH&S.

  • Select a Compatible Container: Use a container made of a material compatible with the waste (e.g., glass or polyethylene). The original product container is often the best choice for storing waste of the same material.[3]

  • Collect Different Waste Forms:

    • Unused/Surplus Solid: Place directly into the designated solid waste container.

    • Contaminated Labware (Solid Waste): Collect items like pipette tips, weigh boats, and contaminated gloves in a container or durable bag clearly marked as "Hazardous Waste."

    • Contaminated Solutions (Liquid Waste): Pour liquid waste containing the compound into the designated liquid waste container using a funnel.

  • Secure and Label the Container:

    • Keep the waste container tightly closed at all times, except when adding waste.[3][7]

    • Affix a hazardous waste label provided by your institution's EH&S department. Fill it out completely, listing "this compound" and any solvents present.

  • Store Safely: Store the sealed and labeled container in a designated satellite accumulation area or secondary containment bin, away from incompatible materials.[8]

Protocol 3.3: Decontamination and Empty Container Disposal

An "empty" container that once held this compound is not truly empty; it contains hazardous residue and must be decontaminated before disposal.[6]

  • Perform a Triple Rinse: This procedure must be done in a chemical fume hood.

    • Rinse 1: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Cap it securely and swirl to rinse all interior surfaces.

    • Pour Rinsate: Uncap the container and pour the solvent rinsate into your designated liquid hazardous waste container for this chemical.[3]

    • Repeat: Perform this rinsing procedure two more times for a total of three rinses.

  • Deface the Label: Completely obscure or remove the original manufacturer's label on the now-decontaminated container to prevent confusion.

  • Dispose of the Container: The triple-rinsed container can now be disposed of in the appropriate receptacle for clean lab glass or plastic, as per your institution's guidelines.

Emergency Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from work with this compound.

G cluster_0 Disposal Workflow A Waste Generation (Surplus chemical, used labware, contaminated solutions) B Characterize Waste: Contaminated with This compound? A->B C Segregate from Incompatibles (Acids, Oxidizers, etc.) B->C  Yes D Select & Label Container (Solid vs. Liquid Waste) C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup by Environmental Health & Safety (EH&S) E->F

Caption: Decision workflow for proper disposal of waste.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. This protocol is designed to be a self-validating system; by understanding the risks and following the steps, you inherently protect yourself and your research environment.

References

  • Chemical Waste Disposal Guidelines, Princeton University. [Link]
  • Chemical Waste Management Guide, Auburn University. [Link]
  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution, SKC Inc. [Link]
  • Safety Data Sheet for Aromatic Amine DECONtamin
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Chemical Health & Safety. [Link]
  • 3-(1H-pyrazol-1-yl)
  • Aniline Registration Dossier, European Chemicals Agency (ECHA). [Link]
  • Safety D
  • Aniline - Hazardous Substance Fact Sheet, New Jersey Department of Health. [Link]
  • Safety Data Sheet for Aniline, Chemos GmbH & Co.KG. [Link]

Sources

Navigating the Safe Handling of 3-(1-Methyl-1H-pyrazol-3-yl)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers pioneering advancements in drug development, the confident and safe handling of novel chemical entities is paramount. 3-(1-Methyl-1H-pyrazol-3-yl)aniline, a compound featuring both an aromatic amine and a pyrazole moiety, requires a nuanced approach to safety. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a deeper, experience-driven framework for personal protective equipment (PPE) selection, operational protocols, and waste management, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is classified as hazardous, and understanding the toxicological reasoning behind this classification is critical for fostering a strong safety culture. The primary risks are associated with its structural components:

  • Aromatic Amine Group: Aromatic amines as a class are known for their potential toxicity.[1][2][3][4] They can be readily absorbed through the skin, and exposure may lead to systemic effects.[3][5] Chronic exposure to some aromatic amines has been linked to more severe health outcomes, including carcinogenicity and mutagenicity.[1][2][3][4][6]

  • Pyrazole Heterocycle: While the pyrazole group is a common feature in many pharmaceuticals, derivatives can exhibit a range of biological activities and potential toxicities.[7]

The immediate, identified hazards for this specific compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Irritation: Causes skin irritation and serious eye irritation.[8][9]

  • Respiratory Issues: May cause respiratory irritation.[8][9]

Therefore, all handling procedures must be designed to rigorously prevent skin contact, ingestion, and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk mitigation strategy. The following table outlines the recommended PPE, explaining the rationale behind each choice.

PPE CategorySpecificationRationale and Causality
Hand Protection Butyl rubber or Viton® gloves. Double-gloving is recommended.Aromatic amines can degrade common glove materials. Standard nitrile gloves offer poor resistance to aniline, a representative aromatic amine.[1] Butyl rubber and Viton® provide superior chemical resistance and should be used for any direct handling.[10] Double-gloving provides an additional layer of protection against undetected punctures or rapid permeation.
Eye & Face Protection Chemical safety goggles and a face shield. The compound is a known serious eye irritant.[8] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, preparing formulations).
Body Protection Chemical-resistant lab coat and closed-toe shoes. A lab coat is the minimum requirement to protect skin and clothing from incidental contact.[11] Shoes must fully cover the feet to prevent injury from spills or dropped items.
Respiratory Protection Required when handling the solid compound outside of a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.The solid form presents an aerosolization risk.[11] Handling powders can generate dust that may be inhaled, causing respiratory irritation.[8][9] A respirator is essential to prevent inhalation when engineering controls like a fume hood are not in use.

Operational and Disposal Plans: From Bench to Waste Stream

A self-validating safety protocol extends from the moment a chemical is handled to its final disposal. The following step-by-step procedures provide a clear workflow for safe operations.

Handling and Weighing Protocol
  • Preparation: Before handling, ensure a chemical spill kit is readily accessible. Designate a specific area for handling, preferably within a certified chemical fume hood.

  • PPE Donning: Put on all required PPE as specified in the table above, ensuring gloves are inspected for any defects before use.

  • Weighing (Solid Compound):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosol generation.

  • Post-Handling:

    • Wipe down the work surface with a suitable decontamination solution.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill Cleanup Procedure

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup (Minor Spill) Alert Alert others in the area Evacuate Evacuate if spill is large (>1L) or vapors are significant Access Restrict access to the spill area PPE Don appropriate PPE (Butyl/Viton gloves, goggles, respirator) Access->PPE For minor spills Contain Contain the spill with absorbent pads or sand PPE->Contain Absorb Absorb liquid with inert material (e.g., vermiculite, sand) Contain->Absorb Cover_Powder If powder, gently cover with a damp paper towel to prevent aerosolization Collect Collect all materials into a labeled hazardous waste container Cover_Powder->Collect Absorb->Collect Decontaminate Decontaminate the area with an aromatic amine decontamination solution or 10% bleach solution followed by a sodium thiosulfate rinse Collect->Decontaminate Dispose_PPE Dispose of all contaminated PPE as hazardous waste Decontaminate->Dispose_PPE

Caption: Workflow for cleaning up a minor chemical spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are legally mandated and environmentally critical.[7][12][13] Never dispose of this compound down the drain or in regular trash.[12][13]

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, weigh paper, and other contaminated disposables in a clearly labeled, sealed container for solid hazardous waste.[12]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed, and compatible container for liquid hazardous waste.[12] Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name [this compound], and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[12]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.[12]

  • Empty Container Disposal:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[14]

    • The first rinsate must be collected and disposed of as hazardous waste.[7][14] Subsequent rinses can typically be managed according to institutional policy.

    • After rinsing, deface the original label and dispose of the container as non-hazardous lab glass or plastic.

Waste_Disposal_Logic cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid Solid Waste (Contaminated PPE, unused solid) Solid_Waste_Bin Labeled Solid Hazardous Waste Solid->Solid_Waste_Bin Liquid Liquid Waste (Experimental solutions) Liquid_Waste_Bin Labeled Liquid Hazardous Waste Liquid->Liquid_Waste_Bin Container Empty Original Container Rinsate_Bin Liquid Hazardous Waste (First Rinsate) Container->Rinsate_Bin Triple Rinse Trash Non-Hazardous Trash Container->Trash After Rinsing & Defacing EHS EHS Pickup Solid_Waste_Bin->EHS Liquid_Waste_Bin->EHS Rinsate_Bin->EHS

Caption: Decision-making workflow for waste segregation and disposal.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure environment for groundbreaking research.

References

  • All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]. Available at: https://www.benchchem.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Advanced Photon Source, Argonne National Laboratory. Safety Glove Selection Guide. 2024.
  • OSHA. Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Madison.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 2023.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Aniline.
  • eSafetySupplies. Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. 2025.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 2023.
  • Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. 2023.
  • J-Flex. VITON™ compatibility with chemicals.
  • SKC Inc. DECONtamination Solution, Aromatic Amines, 1 gal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. 2023.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
  • National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrazol-3-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.